4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-2-8-9-4-3-7-5-6(1)9;;/h1-2,7H,3-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMICXXVEAZRJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743185 | |
| Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165894-07-5 | |
| Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride, a key heterocyclic scaffold in modern medicinal chemistry. This document details its chemical properties, synthesis, and its significant role as a foundational structure for developing potent therapeutic agents targeting a range of diseases.
Core Compound Identification
The compound of interest is 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, typically used in its more stable dihydrochloride salt form for research and development.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 165894-07-5 | [1] |
| Molecular Formula | C₆H₁₁Cl₂N₃ | [1] |
| Molecular Weight | 196.08 g/mol | [1] |
For the corresponding free base:
| Identifier | Value | Source |
| Chemical Name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine | [2][3] |
| CAS Number | 792163-25-8 | [2][3] |
| Molecular Formula | C₆H₉N₃ | [2][3] |
| Molecular Weight | 123.16 g/mol | [2][3] |
Physicochemical Properties (Computed for Free Base)
The following table summarizes key computed physicochemical properties for the free base form, which are crucial for predicting its behavior in biological systems.
| Property | Value | Source |
| XLogP3 | -0.7 | [2] |
| Topological Polar Surface Area (TPSA) | 29.9 Ų | [2] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 0 | [3] |
Biological Activity and Therapeutic Potential
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is a privileged structure in drug discovery, serving as the core for numerous potent and selective inhibitors. Derivatives have shown significant activity in several key therapeutic areas.[4]
Antiviral Activity
HIV-1 Integrase Inhibition: Derivatives of this scaffold have been developed as highly potent HIV-1 integrase inhibitors. These compounds specifically inhibit the strand transfer step of viral DNA integration into the host genome.[5] A notable example, compound 17b from a focused library, demonstrated impressive potency.[5]
| Compound | Assay | Potency |
| 17b (Derivative) | Integrase-catalyzed strand transfer | IC₅₀ = 74 nM |
| 17b (Derivative) | HIV-1 Replication (in 50% human serum) | IC₉₅ = 63 nM |
dot
Caption: Mechanism of HIV-1 Integrase Inhibition.
Hepatitis B Virus (HBV) Modulation: This scaffold is also the basis for a series of Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs).[6] These molecules disrupt the normal process of viral capsid assembly, a critical step in the HBV lifecycle.[7][8][9] By binding to the core protein (Cp) dimers, CpAMs misdirect assembly, leading to the formation of non-capsid polymers or empty, non-functional capsids, thereby inhibiting viral replication.[9]
dot
Caption: HBV Core Protein Allosteric Modulation.
Anticancer Activity
ROS1 Kinase Inhibition: The proto-oncogene ROS1 is a receptor tyrosine kinase (RTK) that can become oncogenic when chromosomal rearrangements lead to gene fusions.[10] These fusions cause constitutive kinase activity, driving cancer cell growth and survival through downstream pathways like STAT3, PI3K/AKT/mTOR, and RAS/MAPK.[10][11][12][13] The tetrahydropyrazolo[1,5-a]pyrazine core has been utilized to design potent inhibitors targeting these ROS1 fusion proteins, offering a therapeutic strategy for ROS1-positive cancers, such as a subset of non-small cell lung cancer (NSCLC).
dot
Caption: ROS1 Kinase Signaling and Inhibition.
Photodynamic Therapy: When fused with chlorin molecules, derivatives of the related 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold act as potent photosensitizers for photodynamic therapy (PDT). These agents have shown impressive, nanomolar-level activity against both melanotic and amelanotic melanoma cells upon irradiation.[14]
Experimental Protocols
The following are representative protocols based on methodologies described in the literature for the synthesis and evaluation of compounds based on this scaffold.
Representative Synthesis Protocol
This protocol outlines a general, plausible route for the synthesis of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core, inspired by literature approaches that utilize pyrazole carboxylic acids.[15]
Objective: To synthesize the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold.
Step 1: Amide Coupling
-
Dissolve 1H-pyrazole-5-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, for example, HATU (1.1 eq) or HBTU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add a solution of N-Boc-ethylenediamine (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent. Purify the crude product via column chromatography to yield the N-Boc protected amide intermediate.
Step 2: Ring Cyclization and Dehydration
-
Dissolve the intermediate from Step 1 in a high-boiling point solvent like toluene or xylene.
-
Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or Burgess reagent.
-
Heat the mixture to reflux for 4-12 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction to room temperature and carefully quench with a saturated sodium bicarbonate solution.
-
Extract the cyclized pyrazolo[1,5-a]pyrazinone product and purify by column chromatography.
Step 3: Reduction of Amide and Pyrazine Ring
-
Carefully dissolve the cyclized product in an anhydrous solvent like tetrahydrofuran (THF).
-
Add a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 6-18 hours.
-
Cool the reaction to 0 °C and cautiously quench by sequential addition of water, 15% NaOH solution, and more water (Fieser workup).
-
Filter the resulting solids and concentrate the filtrate to obtain the N-Boc protected 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.
Step 4: Deprotection and Salt Formation
-
Dissolve the N-Boc protected product in a solvent such as methanol or 1,4-dioxane.
-
Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl).
-
Stir the mixture at room temperature for 2-6 hours.
-
The dihydrochloride salt will typically precipitate from the solution.
-
Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product, this compound.
Representative Biological Assay: HIV-1 Integrase Strand Transfer Assay
This protocol describes a typical in vitro assay to measure the inhibition of the HIV-1 integrase strand transfer reaction.
Objective: To determine the IC₅₀ value of a test compound against HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase enzyme.
-
Fluorescently labeled oligonucleotide mimicking the viral DNA 3'-end (vDNA).
-
Oligonucleotide representing the target host DNA (tDNA).
-
Assay Buffer: (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 7.5 mM MgCl₂, 4 µM ZnCl₂).
-
Test compound (dissolved in DMSO).
-
96-well microplates.
-
Plate reader capable of fluorescence detection.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., starting from 100 µM) in DMSO. Further dilute into the assay buffer to the desired final concentrations.
-
Reaction Mixture: In each well of the microplate, prepare the reaction mixture by adding:
-
Assay Buffer.
-
Recombinant HIV-1 Integrase (final concentration typically in the nM range).
-
Fluorescently labeled vDNA oligonucleotide.
-
Test compound at various concentrations (final DMSO concentration should be ≤1%).
-
-
Pre-incubation (3'-Processing Step): Incubate the plate at 37°C for 30-60 minutes. This allows the integrase to bind and process the 3'-end of the vDNA, forming the pre-integration complex.
-
Initiation of Strand Transfer: Add the tDNA oligonucleotide to each well to initiate the strand transfer reaction.
-
Reaction Incubation: Incubate the plate at 37°C for an additional 60-90 minutes.
-
Termination and Detection: Stop the reaction by adding a stop solution (e.g., containing EDTA and a denaturant). The strand transfer product, being larger, can be detected by various methods, such as fluorescence polarization or a capture-based ELISA format.
-
Data Analysis:
-
Measure the signal (e.g., fluorescence) in each well.
-
Subtract the background signal (no enzyme control).
-
Normalize the data relative to the positive control (no inhibitor) and negative control (no enzyme).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the strand transfer activity by 50%.[5]
-
References
- 1. Abosyn [abosyn.com]
- 2. 4,5,6,7-Tetrahydropyrazolo(1,5-a)pyrazine | C6H9N3 | CID 21941401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatitis B virus core protein allosteric modulators can distort and disrupt intact capsids | eLife [elifesciences.org]
- 8. Research of hepatitis B virus core protein’s allosteric modulators [jmi.fudan.edu.cn]
- 9. Identification of hepatitis B virus core protein residues critical for capsid assembly, pgRNA encapsidation and resistance to capsid assembly modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. biomarker.onclive.com [biomarker.onclive.com]
- 13. biocomputix.com [biocomputix.com]
- 14. Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
The Ascendant Therapeutic Potential of Tetrahydropyrazolopyrazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with high efficacy and specificity is a perpetual endeavor in drug discovery. Among the myriad of heterocyclic scaffolds, the tetrahydropyrazolopyrazine core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the biological activities of tetrahydropyrazolopyrazine derivatives, with a particular focus on their anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in the field.
Quantitative Bioactivity of Tetrahydropyrazolopyrazine and Related Derivatives
The therapeutic potential of tetrahydropyrazolopyrazine derivatives is underscored by their potent inhibitory activity against various molecular targets. The following tables summarize the in vitro efficacy of these compounds, primarily as kinase inhibitors in cancer cell lines, as well as showcasing their anti-inflammatory and antiplatelet activities.
Table 1: Anticancer Activity of Pyrazole and Pyrazoline Derivatives
| Compound ID | Target/Cell Line | Activity Type | IC50 (µM) | Reference |
| b17 | HepG-2 | Cytotoxicity | 3.57 | [1] |
| Cisplatin (control) | HepG-2 | Cytotoxicity | 8.45 | [1] |
| 12b | MDA-MB-468 | Cytotoxicity | 3.343 ± 0.13 | [2] |
| 12b | T-47D | Cytotoxicity | 4.792 ± 0.21 | [2] |
| Staurosporine (control) | MDA-MB-468 | Cytotoxicity | 6.358 ± 0.24 | [2] |
| Staurosporine (control) | T-47D | Cytotoxicity | 4.849 ± 0.22 | [2] |
| 12b | VEGFR-2 | Kinase Inhibition | 0.063 ± 0.003 | [2] |
| Sunitinib (control) | VEGFR-2 | Kinase Inhibition | 0.035 ± 0.012 | [2] |
| 6e | Hop-92 (Lung Cancer) | Cytotoxicity | 9.3 | [3] |
| 6e | HS 578T (Breast Cancer) | Cytotoxicity | 3.0 | [3] |
| Compound 1 | HCC1937 (Breast Cancer) | Cytotoxicity | 7.01 | [4] |
| Compound 1 | HeLa (Cervical Cancer) | Cytotoxicity | 10.23 | [4] |
| Lunresertib (RP-6306) | MYT1 | Kinase Inhibition | 0.002 | [5] |
| Lunresertib (RP-6306) | WEE1 | Kinase Inhibition | 4.1 | [5] |
| PD0166285 | MYT1 | Kinase Inhibition | 0.072 | [5] |
| PD0166285 | WEE1 | Kinase Inhibition | 0.024 | [5] |
Table 2: Anti-inflammatory and Antiplatelet Activity of Pyrazole and Pyrazolopyridine Derivatives
| Compound ID | Target/Assay | Activity Type | IC50 (µM) | Reference |
| Dh1 | TNFα (Albumin Denaturation) | Anti-inflammatory | 118.01 | [6] |
| 7f | COX/5-LOX/TNF-α | Anti-inflammatory | - | [7] |
| 7g | COX/5-LOX/TNF-α | Anti-inflammatory | - | [7] |
| 3a | Collagen-induced Platelet Aggregation | Antiplatelet | 61 | [8] |
| 3c | Collagen-induced Platelet Aggregation | Antiplatelet | 68 | [8] |
| Aspirin (control) | Collagen-induced Platelet Aggregation | Antiplatelet | 300 | [8] |
Core Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of tetrahydropyrazolopyrazine derivatives.
In Vitro Anticancer Activity
This protocol is adapted for determining the cytotoxic effects of novel compounds on cancer cell lines, such as the human liver hepatocellular carcinoma cell line (HepG-2).[1]
-
Cell Culture: HepG-2 cells are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., b17) and a positive control (e.g., cisplatin). A vehicle control (e.g., DMSO) is also included. The plates are incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
This protocol is used to investigate the effect of test compounds on the cell cycle distribution of cancer cells.[1]
-
Cell Treatment: HepG-2 cells are seeded in 6-well plates and treated with the test compound (e.g., b17) at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified.
In Vitro Anti-inflammatory Activity
This assay is a widely used in vitro method to screen for anti-inflammatory activity.[6]
-
Reaction Mixture Preparation: The reaction mixture consists of the test compounds at various concentrations and a 1% aqueous solution of bovine serum albumin.
-
Incubation: The mixture is incubated at 37°C for 20 minutes and then heated to 51°C for 20 minutes.
-
Turbidity Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
Data Analysis: The percentage inhibition of protein denaturation is calculated. The IC50 value is determined from the dose-response curve.
Neuroprotective Activity Assay
This protocol assesses the neuroprotective potential of compounds against amyloid-beta (Aβ) peptide-induced toxicity in a human neuroblastoma cell line.[9]
-
Cell Culture and Seeding: SH-SY5Y cells are seeded in 96-well plates at a density of 3 x 10⁴ cells/well and allowed to adhere.
-
Treatment: Cells are treated with various concentrations of the test compound in the presence or absence of Aβ1-40 peptide and incubated for 24 hours.
-
Cell Viability Assessment: Cell viability is determined using the MTT assay as described in section 2.1.1.
-
Data Analysis: The neuroprotective effect is quantified by the increase in cell viability in the presence of the test compound compared to cells treated with Aβ peptide alone.
Signaling Pathways and Experimental Workflows
The biological activities of tetrahydropyrazolopyrazine derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
MYT1/WEE1-CDK1 Signaling Pathway in Cancer
A significant number of tetrahydropyrazolopyrazine derivatives exert their anticancer effects by targeting the G2/M cell cycle checkpoint, which is regulated by the MYT1 and WEE1 kinases. These kinases phosphorylate and inactivate the Cyclin B-CDK1 complex, preventing premature entry into mitosis.[5][10][11][12][13] Cancer cells with certain genetic alterations, such as CCNE1 amplification, are particularly dependent on this checkpoint for survival, making MYT1 and WEE1 attractive therapeutic targets.[5] Inhibitors of MYT1 can induce synthetic lethality in these cancer cells.
Caption: The MYT1/WEE1-CDK1 signaling pathway at the G2/M checkpoint.
General Drug Discovery Workflow for Kinase Inhibitors
The discovery and development of tetrahydropyrazolopyrazine derivatives as kinase inhibitors follow a structured workflow, from initial target identification to preclinical evaluation.
Caption: A generalized workflow for the discovery of kinase inhibitors.
Experimental Workflow for Cell Cycle Analysis
The following diagram illustrates the key steps involved in analyzing the effects of a compound on the cell cycle using flow cytometry.
Caption: Experimental workflow for cell cycle analysis via flow cytometry.
Conclusion and Future Directions
Tetrahydropyrazolopyrazine derivatives represent a highly promising class of compounds with diverse and potent biological activities. The extensive research into their anticancer properties, particularly as selective MYT1 kinase inhibitors, has paved the way for the development of novel therapeutics for cancers with specific genetic vulnerabilities. The data and protocols presented in this guide offer a solid foundation for researchers to build upon.
Future research should continue to explore the full therapeutic potential of this scaffold. This includes expanding the investigation into other disease areas such as neurodegenerative and inflammatory disorders, where preliminary evidence suggests potential efficacy. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives. The integration of computational and experimental approaches, as outlined in the drug discovery workflow, will be instrumental in accelerating the translation of these promising compounds from the laboratory to the clinic.
References
- 1. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Structure-Based Design Strategy with Pyrazole-Pyridine Derivatives Targeting TNFα as Anti-Inflammatory Agents: E-Pharmacophore, Dynamic Simulation, Synthesis and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating thrombotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
The Pyrazolopyrazine Scaffold: A Privileged Core in Kinase Inhibition
A Technical Guide to the Structure-Activity Relationship of Pyrazolopyrazine Compounds for Researchers, Scientists, and Drug Development Professionals
The pyrazolopyrazine core has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This bicyclic heterocyclic system serves as an effective hinge-binding motif, anchoring small molecules to the ATP-binding site of various kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies. This in-depth technical guide explores the structure-activity relationship (SAR) of pyrazolopyrazine compounds, providing a comprehensive overview of their synthesis, biological evaluation, and the intricate molecular interactions that govern their inhibitory activity.
The Pyrazolopyrazine Core: A Versatile Kinase Inhibitor Scaffold
Pyrazolopyrazines belong to a class of nitrogen-containing fused heterocyclic compounds that have demonstrated significant potential in targeting a range of protein kinases. Their rigid structure and ability to engage in multiple hydrogen bonding interactions with the kinase hinge region make them ideal starting points for the development of highly potent and selective inhibitors. The main chemical scaffolds of pyrazine-based small molecule inhibitors include imidazopyrazines, pyrazolopyrazines, triazolopyrazines, and pyrazinopyrazines.[1]
Structure-Activity Relationship (SAR) of Pyrazolopyrazine Derivatives
The biological activity of pyrazolopyrazine compounds is intricately linked to the nature and position of substituents on the core scaffold. Systematic modifications of the pyrazolopyrazine ring system have allowed researchers to probe the chemical space around the kinase ATP-binding site, leading to the identification of key structural features that enhance potency and selectivity.
Targeting Janus Kinases (JAKs)
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) plays a crucial role in cytokine signaling through the JAK-STAT pathway. Aberrant JAK signaling is implicated in various autoimmune diseases and cancers. Pyrazolo[1,5-a]pyrazine derivatives have been investigated as potent JAK inhibitors.
| Compound ID | R1 | R2 | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Cellular Assay (p-STAT3) IC50 (nM) |
| 1 | H | Cyclohexyl | 3 | 8.5 | 629.6 | 7.7 | 23.7 |
Table 1: SAR of Pyrazolo[1,5-a]pyrazine Derivatives as JAK Kinase Inhibitors.[1] The data illustrates the importance of the substituent at the R2 position for potent and selective JAK inhibition. Compound 1, with a cyclohexyl group, demonstrates potent inhibition of JAK1, JAK2, and TYK2, with significantly lower activity against JAK3. This selectivity is crucial for minimizing off-target effects.
Targeting the Mesenchymal-Epithelial Transition Factor (MET)
The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers of cell proliferation, survival, and motility. Dysregulation of the HGF/c-MET signaling pathway is a known oncogenic driver in various cancers. Pyrazolopyrazine derivatives have been developed as potent and selective MET inhibitors.
| Compound ID | R1 | R2 | MET D1228N Cellular IC50 (nM) |
| 13 | 2,6-dichloro-3-fluorophenyl | 1-(6-(trifluoromethyl)pyridin-3-yl)ethyl | 23 |
Table 2: Activity of a Pyrazolopyrazine Derivative as a MET Inhibitor.[2][3] Compound 13 demonstrates potent inhibition of the clinically relevant MET D1228N mutant, highlighting the potential of this scaffold to overcome acquired resistance to other MET inhibitors.
Experimental Protocols
The evaluation of pyrazolopyrazine compounds as kinase inhibitors involves a cascade of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of a kinase by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant Kinase (e.g., JAK1, MET)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)
-
Pyrazolopyrazine test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the pyrazolopyrazine test compounds in DMSO.
-
In a 384-well plate, add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells.
-
Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be near the Km value for the specific kinase.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and is inversely proportional to kinase inhibition.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phosphorylation Assay (Western Blot)
This assay determines the ability of a compound to inhibit the phosphorylation of a downstream target of the kinase within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., a cell line with a specific MET mutation)
-
Cell culture medium and supplements
-
Pyrazolopyrazine test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazolopyrazine compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of the target protein.
Signaling Pathways and Mechanism of Action
Pyrazolopyrazine-based kinase inhibitors typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the binding of the natural substrate, ATP. This inhibition blocks the downstream signaling cascade, leading to the desired therapeutic effect.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and differentiation.
References
The Emergence of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine as a Versatile Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core has been identified as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of potent and selective kinase inhibitors. This heterocyclic system has been successfully employed to target a range of critical kinases implicated in oncology and autoimmune diseases, including Janus kinases (JAKs), Ataxia Telangiectasia and Rad3-related (ATR) kinase, and the Rearranged during Transfection (RET) proto-oncogene. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this promising class of kinase inhibitors.
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the reported in vitro and cellular activities of representative 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives against key kinase targets.
Table 1: Inhibitory Activity against ATR Kinase
| Compound ID | Modifications on the Core Scaffold | ATR Kinase IC50 (nM) | Cellular ATR Inhibition IC50 (µM) | Selectivity over other kinases | Reference |
| 1 | N/A (HTS hit) | - | - | - | [1][2] |
| Novartis Compound | Specific substitutions not fully disclosed | 0.4 | 0.037 | 4,000 to 10,000-fold over ATM, DNA-PK and PI3Kα; ~100-fold over mTOR | [2] |
Table 2: Inhibitory Activity against Janus Kinases (JAKs)
| Compound Series | Target Kinase(s) | Reported IC50 | Key Structural Features | Reference |
| Array Biopharma Patent | JAK1, JAK2, JAK3, TYK2 | < 10 nM | Pyrazolo[1,5-a]pyrazine core | [3] |
| Zhejiang Hisun Pharma Patent | JAKs family | Not specified | Pyrazolo[1,5-a]pyrazine derivative | [3] |
Table 3: Inhibitory Activity against RET Kinase
| Compound Series | Target Kinase(s) | Reported Potency | Key Structural Features | Reference |
| Array Biopharma Patent | RET kinase | Not specified | Substituted pyrazolo[1,5-a]pyrazine | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this area. The following sections outline the key experimental protocols for the synthesis and evaluation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-based kinase inhibitors.
Synthesis of the 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Core
A general synthetic route to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold involves a multi-step process, which can be adapted to introduce various substituents for structure-activity relationship (SAR) studies. A representative synthetic scheme is outlined below. The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, a related scaffold, often involves the reaction of 3-aminopyrazole with a β-dicarbonyl compound.[4]
Biochemical Kinase Assays
Biochemical assays are essential for determining the direct inhibitory activity of compounds against their target kinases. A common method is the time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
General TR-FRET Kinase Assay Protocol:
-
Reagents and Buffers:
-
Kinase buffer (e.g., HEPES, MgCl2, DTT, BSA).
-
Recombinant kinase enzyme.
-
Biotinylated substrate peptide.
-
ATP.
-
Europium-labeled anti-phospho-specific antibody.
-
Streptavidin-allophycocyanin (SA-APC).
-
Stop solution (e.g., EDTA).
-
-
Procedure:
-
Add the test compound (in DMSO) to the assay plate.
-
Add the kinase and biotinylated substrate to the plate and incubate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution containing the Eu-labeled antibody and SA-APC.
-
Incubate to allow for antibody-substrate binding.
-
Read the plate on a TR-FRET-compatible reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the emission at 665 nm to that at 615 nm.
-
Plot the TR-FRET ratio against the compound concentration to determine the IC50 value.
-
Cellular Kinase Assays
Cell-based assays are critical for evaluating the efficacy of inhibitors in a more physiologically relevant context. A common method involves measuring the inhibition of substrate phosphorylation in cells.
General Cellular Western Blot Assay Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Stimulate the signaling pathway of interest if necessary (e.g., with a growth factor).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate of the target kinase.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the band intensities to determine the extent of phosphorylation inhibition.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-based inhibitors.
Caption: The JAK-STAT signaling pathway and the inhibitory action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives.
Caption: The ATR signaling pathway and its inhibition by 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine compounds.
Caption: The RET signaling pathway and its inhibition by 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives.
Experimental Workflow
Caption: General workflow for the discovery and development of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-based kinase inhibitors.
Conclusion
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its chemical tractability allows for the exploration of structure-activity relationships, leading to the identification of potent and selective inhibitors for various kinases. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Continued investigation into this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolopyrazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolopyrazine scaffold, a fused heterocyclic system, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique structural and electronic properties have positioned it as a "privileged scaffold," capable of interacting with a diverse array of biological targets with high affinity and selectivity. This technical guide provides a comprehensive overview of the role of the pyrazolopyrazine core in drug design, detailing its synthesis, biological activities, and therapeutic potential. It is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction to the Pyrazolopyrazine Scaffold
The pyrazolopyrazine nucleus is a bicyclic aromatic compound formed by the fusion of a pyrazole and a pyrazine ring. This arrangement creates a planar, electron-deficient system that is amenable to a wide range of chemical modifications. The nitrogen atoms within the scaffold can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological macromolecules. Furthermore, the scaffold's rigidity allows for the precise positioning of substituents to optimize target engagement. These favorable characteristics have led to the development of numerous pyrazolopyrazine-based compounds with potent activity against various enzymes and receptors implicated in a range of diseases.
Synthesis of the Pyrazolopyrazine Core
The synthesis of the pyrazolopyrazine scaffold can be achieved through several synthetic routes, often involving the construction of the pyrazine ring onto a pre-existing pyrazole or vice versa. A common strategy involves the condensation of a substituted aminopyrazole with a 1,2-dicarbonyl compound.
General Experimental Protocol for Pyrazolopyrazine Synthesis
The following protocol provides a general method for the synthesis of a pyrazolopyrazine derivative, which can be adapted based on the desired substitution pattern.
Materials:
-
Substituted 3-aminopyrazole
-
1,2-dicarbonyl compound (e.g., glyoxal, diacetyl)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (optional, e.g., acid or base)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the substituted 3-aminopyrazole in a suitable solvent.
-
Add the 1,2-dicarbonyl compound to the reaction mixture.
-
If necessary, add a catalytic amount of acid or base to promote the condensation reaction.
-
Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazolopyrazine derivative.
Characterization of the final product should be performed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Biological Targets and Therapeutic Applications
The versatility of the pyrazolopyrazine scaffold has enabled its application in targeting a wide range of biological molecules, leading to the development of inhibitors and modulators with significant therapeutic potential.
Kinase Inhibition
Protein kinases are a major class of enzymes that play a crucial role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The pyrazolopyrazine scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.[1]
Table 1: Kinase Inhibitory Activity of Pyrazolopyrazine Derivatives
| Compound Class | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Pyrazolopyrazines | MET (D1228N mutant) | 23 | [2] |
| Pyrazolopyridines | EGFR | Varies | [3] |
| Pyrazolopyridines | ITK | Varies | [3] |
| Pyrazolopyrimidines | JAK1, JAK2 | ~3 (for JAK1) | [4] |
| Pyrazolopyridines | RET | Varies | [5] |
Signaling Pathway of MET Kinase
Caption: MET signaling pathway and its inhibition by pyrazolopyrazine derivatives.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of pyrazolopyrazine compounds against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (radiolabeled or non-radiolabeled)
-
Pyrazolopyrazine test compounds
-
Assay buffer
-
Detection reagents (e.g., for luminescence, fluorescence, or radioactivity)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the pyrazolopyrazine test compounds in a suitable solvent (e.g., DMSO).
-
In a microplate, add the test compound, recombinant kinase, and kinase substrate to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature for a defined period.
-
Stop the reaction and measure the kinase activity using an appropriate detection method (e.g., quantifying substrate phosphorylation).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways. Inhibition of specific PDEs can lead to therapeutic effects in a range of conditions, including erectile dysfunction and cardiovascular diseases.[6][7] Pyrazolopyrimidine and related pyrazolopyrazine derivatives have been developed as potent and selective inhibitors of PDE5.[6][7]
Table 2: PDE5 Inhibitory Activity of Pyrazolopyrimidine Derivatives
| Compound | PDE5 IC50 (nM) | PDE6 Selectivity (fold) | Reference(s) |
| Compound 5r | 8.3 | 240 | [6] |
| Compound 5 | - | 20 | [7] |
Experimental Workflow: PDE5 Inhibition Assay
Caption: General workflow for a PDE5 inhibition assay.
SHP2 Inhibition
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, including the RAS-MAPK pathway.[8][9] Aberrant SHP2 activity is implicated in various cancers and developmental disorders. Novel pyrazolopyrazine compounds have been identified as inhibitors of SHP2, showing promise for the treatment of glioblastoma and other cancers.[8]
Table 3: SHP2 Inhibitory Activity of Pyrazolopyrazine and Other Inhibitors
| Inhibitor | IC50 (µM) | Ki (µM) | Assay Conditions | Reference(s) |
| Shp2-IN-24 | 0.878 | 0.118 | Not detailed in source | [10] |
| SHP099 | 0.070 | Not Reported | Full-length wild-type Shp2, activated with IRS-1 peptide, DiFMUP as substrate | [10] |
| RMC-4550 | 0.00058 | Not Reported | Wild-type Shp2 | [10] |
Experimental Protocol: In Vitro SHP2 Phosphatase Assay
This protocol outlines a method to measure the enzymatic activity of SHP2 and the inhibitory effect of pyrazolopyrazine compounds using a fluorogenic substrate.[10]
Materials:
-
Recombinant full-length wild-type SHP2 protein
-
Dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide (for SHP2 activation)
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20
-
Pyrazolopyrazine test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the pyrazolopyrazine test compounds in Assay Buffer.
-
Prepare a working solution of recombinant SHP2 protein and pre-activate it by incubation with the IRS-1 peptide.
-
In a 384-well plate, add the serially diluted test compounds or DMSO (vehicle control).
-
Add the pre-activated SHP2 enzyme solution to each well and incubate at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the DiFMUP substrate solution to each well.
-
Immediately measure the fluorescence kinetics in a microplate reader.
-
Calculate the rate of the reaction and determine the IC50 values for the test compounds.
Neurological Targets
The pyrazolopyrazine scaffold has also found applications in neuroscience drug discovery. Pyrazolo[1,5-a]pyrazin-4-ones have been identified as potent and brain-penetrant positive allosteric modulators (PAMs) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors.[11] These compounds have the potential to be used in the treatment of neuropsychiatric diseases such as schizophrenia and depression.[11]
Structure-Activity Relationships (SAR)
The systematic modification of the pyrazolopyrazine scaffold has allowed for the exploration of structure-activity relationships, providing valuable insights for the design of more potent and selective compounds. For example, in a series of pyrazolopyrimidopyridazinone PDE5 inhibitors, it was found that a methyl group at position 1, a benzyl group at position 3, a phenyl group at position 9, and a linear four-carbon chain at position 6 were optimal for high potency.[6] Such SAR studies are crucial for the iterative process of lead optimization in drug discovery.
Conclusion and Future Perspectives
The pyrazolopyrazine scaffold has unequivocally established itself as a versatile and valuable core in modern drug design. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide range of bioactive compounds targeting diverse biological entities. The successful application of this scaffold in developing potent inhibitors of kinases, phosphodiesterases, and phosphatases, as well as modulators of neuronal receptors, highlights its broad therapeutic potential.
Future research in this area will likely focus on the further exploration of the chemical space around the pyrazolopyrazine core to identify novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The application of computational modeling and structure-based drug design will continue to play a pivotal role in guiding these efforts. As our understanding of the molecular basis of diseases deepens, the pyrazolopyrazine scaffold is poised to remain a key building block in the development of next-generation targeted therapies.
References
- 1. Positive Allosteric Modulation as a Potential Therapeutic Strategy in Anti-NMDA Receptor Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and structure-activity relationships of pyrazolodiazepine derivatives as the first small molecule agonists of the Drosophila sex peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Spectroscopic and Structural Elucidation of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of the bicyclic heterocyclic compound 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride. Due to the limited availability of specific experimental data for this particular dihydrochloride salt in publicly accessible literature, this document outlines the expected spectroscopic characteristics based on the analysis of the parent compound and related derivatives. Furthermore, it details the standard experimental protocols for acquiring the necessary spectroscopic data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Chemical Structure and Properties
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine is a saturated heterocyclic system with the molecular formula C₆H₉N₃.[1][2] The dihydrochloride salt has a molecular formula of C₆H₁₁Cl₂N₃ and a molecular weight of approximately 196.08 g/mol .[3] This compound is of interest in medicinal chemistry and drug development due to its structural similarity to biologically active molecules.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data Not Available | - |
| Data Not Available | - |
| Data Not Available | - |
| Data Not Available | - |
| Data Not Available | - |
| Data Not Available | - |
Table 3: Mass Spectrometry Data
| m/z | Ion |
| Data Not Available | [M+H]⁺ |
| Data Not Available | [M+Na]⁺ |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data Not Available | N-H stretch (amine salt) |
| Data Not Available | C-H stretch (aliphatic) |
| Data Not Available | C=N stretch |
| Data Not Available | C-N stretch |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆). The choice of solvent will depend on the solubility of the compound.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Solvent: D₂O (or other appropriate deuterated solvent).
-
Temperature: 298 K.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Solvent: D₂O (or other appropriate deuterated solvent).
-
Temperature: 298 K.
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI), is suitable for this type of compound.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
The solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system.
ESI-MS Acquisition:
-
Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds to observe the protonated molecule [M+H]⁺.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 250-350 °C.
-
Nebulizer Pressure: 30-50 psi.[4]
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry both the sample and potassium bromide (KBr) powder to remove any moisture.
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
FT-IR Acquisition:
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
A background spectrum of the empty sample compartment should be collected before analyzing the sample.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
References
- 1. 4,5,6,7-Tetrahydropyrazolo(1,5-a)pyrazine | C6H9N3 | CID 21941401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Abosyn [abosyn.com]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolopyrazine Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolopyrazine scaffold, a fused heterocyclic system, has emerged as a cornerstone in contemporary drug discovery, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its unique structural and electronic properties have enabled the development of potent and selective inhibitors for various key biological targets. This technical guide provides a comprehensive overview of the pyrazolopyrazine core, encompassing its synthesis, structure-activity relationships (SAR), and therapeutic applications, with a focus on its role in the development of kinase, SHP2, and PDE5 inhibitors. Detailed experimental methodologies and visualizations of relevant signaling pathways are included to facilitate further research and development in this promising area of medicinal chemistry.
Therapeutic Applications and Structure-Activity Relationships
The pyrazolopyrazine core has been successfully employed in the design of inhibitors for several important enzyme families. The following sections detail the key therapeutic areas, structure-activity relationships, and quantitative data for prominent classes of pyrazolopyrazine-based inhibitors.
Pyrazolopyrazine-Based Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1][2][3] The pyrazolopyrazine scaffold has proven to be a valuable framework for the design of potent kinase inhibitors.
Table 1: Kinase Inhibitory Activity of Representative Pyrazolopyrazine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| C03 | TRKA | 56 | Km-12 | 0.304 | [4] |
| 11g | JAK2 | 6.5 | - | - | [5] |
| 7j | Jak2 | Potent (not specified) | SET2 | - | [6] |
Structure-Activity Relationship (SAR): SAR studies have revealed that substitutions on the pyrazolopyrazine core are critical for both potency and selectivity. For instance, in a series of pyrazolo[3,4-b]pyridine derivatives targeting TRK kinases, specific substitutions on the pyrazole and pyridine rings were found to be crucial for inhibitory activity.[4] Similarly, for JAK2 inhibitors based on a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold, the introduction of a 3,5-disubstituted-1H-pyrazole moiety at the C-3 position of the pyrazole template led to potent and selective inhibitors.[5]
Pyrazolopyrazine-Based SHP2 Inhibitors
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, including the RAS-MAPK and JAK-STAT pathways.[7][8][9] Aberrant SHP2 activity is implicated in various cancers, making it an attractive therapeutic target.[7][8]
Table 2: SHP2 Inhibitory Activity of Representative Pyrazolopyrazine Derivatives
| Compound ID | SHP2 IC50 (nM) | pERK IC50 (µM) | Reference |
| TK-642 | 2.7 | - | [10] |
| Compound 4b | 3.2 | - | |
| Representative Compounds | Various (nM to µM range) | Various | [8] |
Structure-Activity Relationship (SAR): The development of allosteric SHP2 inhibitors has been a significant breakthrough, and pyrazolopyrazine derivatives have been at the forefront of this research.[10] Structure-guided design has led to the identification of highly potent and selective pyrazolopyrazine-based inhibitors that bind to an allosteric "tunnel" at the interface of the N-SH2, C-SH2, and PTP domains, locking the enzyme in an inactive conformation.[10]
Pyrazolopyrazine-Based PDE5 Inhibitors
Phosphodiesterase type 5 (PDE5) is an enzyme that plays a key role in regulating the cyclic guanosine monophosphate (cGMP) signaling pathway, particularly in smooth muscle relaxation.[11][12] Inhibition of PDE5 is a well-established therapeutic strategy for the treatment of erectile dysfunction.[11]
Table 3: PDE5 Inhibitory Activity of Representative Pyrazolopyrimidine Derivatives
| Compound ID | PDE5 IC50 (nM) | Selectivity vs. PDE6 | Reference |
| Compound 5r | 8.3 | 240-fold | |
| Pyrazolopyrimidinones | Low nM range | High |
Structure-Activity Relationship (SAR): For pyrazolopyrimidopyridazinone-based PDE5 inhibitors, SAR studies have indicated that specific substitutions at positions 1, 3, 6, and 9 of the heterocyclic core are crucial for high potency and selectivity. For example, a methyl group at position 1, a benzyl group at position 3, a phenyl group at position 9, and a linear four-carbon chain at position 6 were found to be optimal.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the pyrazolopyrazine core and for key biological assays used to evaluate the activity of pyrazolopyrazine-based inhibitors.
Synthesis of the Pyrazolo[3,4-b]pyrazine Core
The synthesis of the pyrazolo[3,4-b]pyrazine core can be achieved through a multi-step process, often starting from a substituted pyrazole derivative. The following is a general, illustrative protocol.
General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridine Intermediate:
-
Iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine: To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine in DMF, add N-iodosuccinimide. Heat the mixture at 60°C and stir for 12 hours. Cool the reaction to room temperature and pour it into water to precipitate the product. Filter the solid and dry to obtain the iodinated intermediate.[4]
-
Protection of the Pyrazole Nitrogen: The NH of the pyrazole ring is protected, for example, with a para-methoxybenzyl (PMB) group using PMB-Cl.[4]
-
Buchwald-Hartwig Coupling: The protected intermediate is then coupled with an appropriate amine (e.g., an aminobenzoate derivative) via a Buchwald-Hartwig reaction to introduce a key substituent.[4]
-
Deprotection and Cyclization: Subsequent deprotection of the protecting groups and cyclization under appropriate conditions yields the final pyrazolo[3,4-b]pyrazine core.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for measuring the in vitro inhibitory activity of pyrazolopyrazine compounds against a target kinase using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).[3]
Materials:
-
Test pyrazolopyrazine compounds dissolved in DMSO.
-
Recombinant kinase enzyme.
-
Kinase-specific substrate and ATP.
-
ADP-Glo™ Kinase Assay kit (or similar).
-
384-well white, flat-bottom plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the diluted compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Add 10 µL of the kinase enzyme solution to all wells and mix gently.
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
SHP2 Phosphatase Activity Assay
This protocol outlines a method for assessing the inhibitory activity of pyrazolopyrazine compounds against SHP2 phosphatase using a fluorogenic substrate.[9][13]
Materials:
-
Recombinant full-length wild-type SHP2 protein.
-
A dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide for SHP2 activation.
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as a fluorogenic substrate.
-
Assay buffer (e.g., 100 mM Bis-Tris pH 6.5, 100 mM NaCl, 1 mM DTT).
-
Test pyrazolopyrazine compounds dissolved in DMSO.
-
384-well black plates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Pre-activate the SHP2 enzyme by incubating it with the IRS-1 peptide.
-
Add 5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the pre-activated SHP2 enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the phosphatase reaction by adding 10 µL of the DiFMUP substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader and take kinetic readings every 1-2 minutes for 30-60 minutes.
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot the percentage of SHP2 activity (relative to the DMSO control) against the logarithm of the inhibitor concentration to determine the IC50 value.
PDE5 Enzymatic Assay
This protocol describes a method for evaluating the inhibitory activity of pyrazolopyrazine compounds against PDE5 using a fluorescence polarization assay that detects the product of the enzymatic reaction, GMP.[14]
Materials:
-
Recombinant PDE5 enzyme.
-
cGMP substrate.
-
Transcreener® ADP²/GDP/AMP/GMP Assay kit (or similar).
-
Assay buffer (e.g., 10 mM Tris, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT).
-
Test pyrazolopyrazine compounds dissolved in DMSO.
-
Low-volume, black, non-binding surface microplates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compounds, a known PDE5 inhibitor (positive control), and DMSO (negative control) to the microplate wells.
-
Add the PDE5 enzyme to the wells and incubate briefly.
-
Initiate the reaction by adding the cGMP substrate.
-
Incubate the reaction at a controlled temperature for a specific time.
-
Stop the reaction and add the Transcreener detection mix containing the GMP/AMP antibody and a fluorescent tracer.
-
Incubate to allow the antibody to bind to the generated GMP.
-
Measure fluorescence polarization on a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 values from the dose-response curves.
Signaling Pathways and Experimental Workflows
The therapeutic effects of pyrazolopyrazine-based inhibitors are achieved through the modulation of key cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and the points of intervention for the inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Pyrazolo[3,4-b]pyrazines as SHP2 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The novel functions of cGMP-specific phosphodiesterase 5 and its inhibitors in carcinoma cells and pulmonary/cardiovascular vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Characterization of Pyrazolo[1,5-a]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and characterization of pyrazolo[1,5-a]pyrazine derivatives. This class of nitrogen-containing heterocyclic compounds is of interest in medicinal chemistry for its potential biological activities. The following sections detail a one-pot, three-step synthetic methodology, present characterization data in a structured format, and illustrate the experimental workflow.
Experimental Protocols
This section outlines a facile one-pot, three-step protocol for the synthesis of various pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. The synthesis starts from readily available N-substituted 2-aminoethanols, which are sequentially reacted with ethyl bromoacetate and pyrazole-3-carboxylic acids.[1]
Protocol: One-Pot Synthesis of 6-Substituted-2-aryl-pyrazolo[1,5-a]pyrazin-4(5H)-ones
Materials:
-
N-substituted 2-aminoethanol (1.0 eq)
-
Ethyl bromoacetate (1.0 eq)
-
Appropriate pyrazole-3-carboxylic acid (1.0 eq)
-
Triethylamine (TEA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (CH3CN)
-
Trifluoroacetic acid (TFA)
-
Chloroform (CHCl3)
Procedure:
-
Step 1: N-alkylation. To a solution of the corresponding N-substituted 2-aminoethanol in acetonitrile, add triethylamine and ethyl bromoacetate. Stir the reaction mixture at room temperature.
-
Step 2: Amide Coupling. After the completion of the N-alkylation step (monitored by TLC), add the respective pyrazole-3-carboxylic acid and DBU to the reaction mixture. Continue stirring at room temperature to facilitate amide bond formation.
-
Step 3: Cyclization and Dehydration. Following the amide coupling, evaporate the solvent under reduced pressure. To the residue, add a mixture of trifluoroacetic acid and chloroform. Reflux the mixture for 2 to 5 hours to effect cyclization and dehydration, yielding the final pyrazolo[1,5-a]pyrazin-4(5H)-one product.[1] The products are obtained as white solids and can often be used without further purification as their purity typically exceeds 95%.[1]
Data Presentation
The following table summarizes the characterization data for a selection of synthesized pyrazolo[1,5-a]pyrazine derivatives.
| Compound ID | R¹ | R² | R³ | Yield (%) | ¹H NMR (δ, ppm) |
| 13a | H | H | H | 70 | 3.42 (t, 2H), 3.78 (t, 2H), 6.65 (s, 1H), 7.95 (s, 1H), 11.11 (br s, 1H) |
| 13b | H | Me | H | 68 | 2.91 (s, 3H), 3.35 (t, 2H), 3.69 (t, 2H), 6.63 (s, 1H), 7.93 (s, 1H) |
| 13c | H | H | 4-ClC₆H₄ | 81 | 3.51 (t, 2H), 3.85 (t, 2H), 6.71 (s, 1H), 7.45 (d, 2H), 7.88 (d, 2H), 11.20 (br s, 1H) |
| 13d | H | H | 4-FC₆H₄ | 79 | 3.50 (t, 2H), 3.84 (t, 2H), 6.69 (s, 1H), 7.20 (t, 2H), 7.90 (dd, 2H), 11.18 (br s, 1H) |
| 13e | Me | H | H | 75 | 1.25 (d, 3H), 3.20-3.30 (m, 1H), 3.60-3.75 (m, 2H), 6.64 (s, 1H), 7.94 (s, 1H), 11.15 (br s, 1H) |
| 13f | Me | H | 4-ClC₆H₄ | 85 | 1.28 (d, 3H), 3.25-3.35 (m, 1H), 3.65-3.80 (m, 2H), 6.72 (s, 1H), 7.46 (d, 2H), 7.89 (d, 2H), 11.25 (br s, 1H) |
| 13g | Ph | H | H | 72 | 3.35-3.45 (m, 1H), 3.80-3.95 (m, 2H), 4.60 (dd, 1H), 6.68 (s, 1H), 7.25-7.40 (m, 5H), 7.98 (s, 1H), 11.28 (br s, 1H) |
| 13h | Ph | H | 4-ClC₆H₄ | 83 | 3.40-3.50 (m, 1H), 3.85-4.00 (m, 2H), 4.65 (dd, 1H), 6.75 (s, 1H), 7.28-7.42 (m, 5H), 7.48 (d, 2H), 7.91 (d, 2H), 11.35 (br s, 1H) |
| 13i | H | H | 4-MeOC₆H₄ | 77 | 3.48 (t, 2H), 3.82 (t, 2H), 3.85 (s, 3H), 6.67 (s, 1H), 6.98 (d, 2H), 7.85 (d, 2H), 11.15 (br s, 1H) |
Data extracted from a study on the one-pot synthesis of pyrazolo[1,5-a]pyrazine derivatives.[1]
Visualizations
The following diagrams illustrate the synthetic workflow and a representative biological pathway where such compounds may exhibit activity.
Caption: One-pot synthesis workflow for pyrazolo[1,5-a]pyrazines.
Caption: Representative kinase signaling pathway (e.g., MAPK/ERK).
References
Application Notes and Protocols for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in various therapeutic areas, including oncology and virology. This document provides a detailed experimental protocol for evaluating the cytotoxic effects of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and its analogs on cancer cell lines using the MTT assay. Additionally, it outlines a potential mechanism of action through the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation frequently dysregulated in cancer.
Introduction
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that serves as a versatile building block for the synthesis of a wide range of biologically active molecules.[1][2] Derivatives of this scaffold have been investigated for their potential as HIV-1 integrase inhibitors, Hepatitis B Virus (HBV) core protein allosteric modulators, and as cytotoxic agents against various cancer cell lines.[3][4] The evaluation of such compounds in a cell culture setting is a critical first step in the drug discovery process. This protocol focuses on a common and robust method for assessing cell viability and cytotoxicity: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
Compound Preparation and Handling
Proper preparation of the test compound is crucial for obtaining reproducible results.
-
Solvent Selection : 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation :
-
Prepare a high-concentration stock solution (e.g., 10 mM) of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation :
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the compound in the appropriate cell culture medium to achieve the desired final concentrations for treating the cells.
-
Ensure that the final concentration of DMSO in the culture medium is consistent across all treatments and does not exceed a level toxic to the cells (typically ≤ 0.5%).
-
Experimental Protocol: Cytotoxicity Assessment using MTT Assay
This protocol describes the steps to determine the cytotoxic effects of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine on an adherent cancer cell line (e.g., A549, human lung carcinoma).
Materials and Reagents
-
Cancer cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Detailed Methodology
-
Cell Seeding :
-
Culture the A549 cells to ~80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine in complete culture medium from the stock solution.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or control solutions) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay :
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[6]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
After the MTT incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Gently mix the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete solubilization.
-
-
Data Acquisition and Analysis :
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Subtract the average absorbance of the blank (medium only) wells from all other wells.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation
The quantitative data from the MTT assay should be summarized in a structured table for clear comparison.
| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100.0% |
| 1 | 1.198 | 0.075 | 95.5% |
| 5 | 1.053 | 0.061 | 84.0% |
| 10 | 0.878 | 0.055 | 70.0% |
| 25 | 0.627 | 0.049 | 50.0% |
| 50 | 0.314 | 0.033 | 25.0% |
| 100 | 0.125 | 0.021 | 10.0% |
Table 1: Example data from an MTT assay showing the effect of a test compound on A549 cell viability after 48 hours of treatment.
Visualization of Workflow and Potential Signaling Pathway
Experimental Workflow
Caption: Workflow for assessing cell cytotoxicity using the MTT assay.
Potential Signaling Pathway: PI3K/Akt
The PI3K/Akt signaling pathway is a key regulator of cell survival, proliferation, and apoptosis, and its aberrant activation is a hallmark of many cancers.[8][9][10][11] Small molecule inhibitors targeting this pathway are of significant interest in cancer therapy.
Caption: The PI3K/Akt signaling pathway and potential points of inhibition.
References
- 1. enamine.net [enamine.net]
- 2. 4,5,6,7-Tetrahydropyrazolo(1,5-a)pyrazine | C6H9N3 | CID 21941401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT signaling pathway and cancer: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Assays for ATR Kinase Inhibitors Using Pyrazolopyrazine Compounds
Introduction
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical enzyme in the DNA Damage Response (DDR) pathway, a signaling network essential for maintaining genomic integrity.[1] ATR is activated by single-stranded DNA (ssDNA), which often forms during replication stress—a common characteristic of rapidly proliferating cancer cells.[2] Upon activation, ATR phosphorylates downstream targets, most notably the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest and promote DNA repair.[3] This dependency on the ATR pathway for survival makes it a prime therapeutic target in oncology.[4]
Pyrazolopyrazines and related heterocyclic compounds like pyrazolopyridines represent a promising class of kinase inhibitors.[5][6] These molecules can act as ATP-competitive inhibitors, fitting into the kinase's ATP-binding pocket to block its catalytic activity.[6] Developing and characterizing these compounds requires robust and reliable in vitro assays to determine their potency and selectivity. These application notes provide detailed protocols for both biochemical and cell-based assays designed to evaluate pyrazolopyrazine-based ATR kinase inhibitors.
ATR Signaling Pathway
The diagram below illustrates a simplified ATR signaling cascade. Replication stress leads to the formation of RPA-coated ssDNA, which recruits and activates the ATR-ATRIP complex. Activated ATR then phosphorylates a multitude of substrates, including CHK1, which in turn targets downstream effectors to mediate cell cycle arrest and facilitate DNA repair.
Caption: Simplified ATR signaling pathway and the point of intervention for ATR inhibitors.
Data Presentation: Comparative Activity of ATR Inhibitors
The potency of ATR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The table below summarizes the activity of representative pyrazine/pyridine-based ATR inhibitors.
| Compound Class | Inhibitor Example | Assay Type | Potency | Reference |
| Pyrazolopyridine | RP-3500 (Camonsertib) | Biochemical | IC50 = 1.0 nM | [7] |
| Cell-Based (p-CHK1) | IC50 = 0.33 nM | [7] | ||
| Pyrazine Derivative | VE-821 | Cell-Based (p-CHK1) | IC50 ≈ 2.3 µM | [8] |
| Pyrazine Derivative | Compound I-1 | Biochemical | Ki < 10 nM | [9] |
| Pyrazine Derivative | Compound I-2 | Biochemical | Ki < 10 nM | [9] |
Experimental Protocols
Protocol 1: Biochemical ATR Kinase Inhibition Assay (TR-FRET)
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to directly measure the kinase activity of ATR and determine the potency of inhibitors. The assay quantifies the phosphorylation of a biotinylated substrate peptide by a terbium-labeled anti-phospho-specific antibody.[10]
Experimental Workflow: Biochemical Assay
Caption: Workflow for a biochemical TR-FRET-based ATR kinase inhibition assay.
A. Materials and Reagents
-
Enzyme: Recombinant human ATR/ATRIP complex.
-
Substrate: Biotinylated peptide substrate (e.g., Biotin-GST-p53).[11][12]
-
Test Compounds: Pyrazolopyrazine inhibitors dissolved in DMSO.
-
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20.
-
ATP: Adenosine triphosphate, prepared in assay buffer.
-
Detection Reagents: Terbium (Tb)-labeled anti-phospho-p53 antibody and Streptavidin-XL665 (a FRET acceptor).
-
Plate: Low-volume 384-well black assay plates.
-
Plate Reader: TR-FRET capable plate reader.
B. Procedure
-
Compound Plating: Prepare serial dilutions of the pyrazolopyrazine compounds in DMSO. Dispense 50 nL of each dilution into the wells of a 384-well plate. Include wells for positive control (DMSO only, 100% activity) and negative control (no enzyme, 0% activity).
-
Enzyme/Substrate Addition: Prepare a master mix of ATR/ATRIP enzyme and the biotinylated substrate in assay buffer. Add 5 µL of this mix to each well.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow inhibitors to bind to the enzyme.
-
Reaction Initiation: Prepare an ATP solution in assay buffer at a concentration close to its Km value. Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 5 µL of the detection reagent mix (containing Tb-labeled antibody and Streptavidin-XL665 in detection buffer) to each well to stop the reaction.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at two wavelengths (e.g., 620 nm for the Tb donor and 665 nm for the XL665 acceptor).
C. Data Analysis
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).
-
Determine the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - [Ratio_Sample - Ratio_Neg_Ctrl] / [Ratio_Pos_Ctrl - Ratio_Neg_Ctrl])
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based ATR Inhibition Assay (Western Blot for p-CHK1)
This protocol measures the inhibition of ATR within a cellular context by quantifying the phosphorylation of its direct downstream target, CHK1, at serine 345 (p-CHK1 Ser345).[8]
Experimental Workflow: Cell-Based Assay
Caption: Workflow for a cell-based Western blot assay to measure ATR inhibition.
A. Materials and Reagents
-
Cell Line: A human cancer cell line (e.g., U2OS, HCT116).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) with 10% FBS.
-
DNA Damaging Agent: Hydroxyurea (HU), UV radiation source, or 4-nitroquinoline 1-oxide (4NQO).[8]
-
Test Compounds: Pyrazolopyrazine inhibitors dissolved in DMSO.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-CHK1 (Ser345), Mouse anti-Total CHK1, Mouse anti-β-Actin (loading control).
-
Secondary Antibodies: Anti-rabbit IgG-HRP, Anti-mouse IgG-HRP.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
B. Procedure
-
Cell Culture: Seed cells in 6-well plates and allow them to attach and grow to 70-80% confluency.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of the pyrazolopyrazine inhibitor (or DMSO as a vehicle control) for 1-2 hours.
-
DNA Damage Induction: Add a DNA damaging agent to the media. For example, treat with 2 mM hydroxyurea for 4 hours or expose to 20 J/m² of UV-C radiation and incubate for 1 hour.[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the well with 100 µL of ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody (e.g., anti-p-CHK1, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and image the blot using a chemiluminescence detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total CHK1 and a loading control like β-Actin.
C. Data Analysis
-
Use densitometry software (e.g., ImageJ) to quantify the band intensity for p-CHK1, total CHK1, and the loading control.
-
Calculate the normalized p-CHK1 level for each sample by dividing the p-CHK1 intensity by the total CHK1 or loading control intensity.
-
Determine the percent inhibition of CHK1 phosphorylation relative to the vehicle-treated, DNA damage-induced control.
-
Plot the percent inhibition against inhibitor concentration to estimate the cellular IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying Inhibitors of ATM and ATR Kinase Activities | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay in Summary_ki [bdb99.ucsd.edu]
Application Notes and Protocols for Cell-Based Assays of HIV-1 Integrase Inhibitors with a Pyrazolopyrazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is a critical enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a pivotal step for the establishment of a persistent infection.[1] As a key component of the viral life cycle with no human counterpart, HIV-1 IN is a prime target for the development of antiretroviral drugs.[1] A promising class of these drugs is the allosteric integrase inhibitors (ALLINIs), which bind to a site on the integrase enzyme distinct from the active site. This binding event typically targets the interaction between integrase and the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75.[2][3] This allosteric modulation induces aberrant multimerization of the integrase enzyme, which disrupts the normal processes of viral maturation and integration.[3][4]
This document provides detailed application notes and protocols for cell-based assays to evaluate the efficacy and cytotoxicity of novel HIV-1 integrase inhibitors, with a focus on compounds featuring a pyrazolopyrazine scaffold. While specific data for the pyrazolopyrazine scaffold is emerging, this guide utilizes data from structurally related pyrazolopyrimidine and pyrrolopyridine analogs to demonstrate the application of these assays.
Data Presentation: Antiviral Activity and Cytotoxicity
The following table summarizes the in vitro anti-HIV-1 efficacy and cytotoxicity of representative allosteric integrase inhibitors with scaffolds structurally related to pyrazolopyrazine. This data is essential for the initial assessment of a compound's therapeutic potential.
Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of Representative Allosteric Integrase Inhibitors
| Compound ID | Scaffold Type | EC50 (nM) | CC50 (µM) | Therapeutic Index (TI = CC50/EC50) |
| STP0404 | Pyrrolopyridine | 0.41 | >10 | >24,000 |
| KF116 | Pyridine | ~7 | Not Reported | Not Reported |
| BI-D | Quinoline | 89 | Not Reported | Not Reported |
| Pyrazolopyrimidine 26 | Pyrazolopyrimidine | Low Nanomolar | Not Reported | Not Reported |
| Pyrazolopyrimidine 29 | Pyrazolopyrimidine | Low Nanomolar | Not Reported | Not Reported |
EC50 (50% effective concentration) represents the concentration of the compound that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration that causes a 50% reduction in cell viability. The Therapeutic Index (TI) is a measure of the compound's selectivity for antiviral activity over cytotoxicity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed for a 96-well plate format, suitable for medium to high-throughput screening.
Protocol 1: TZM-bl Reporter Gene Assay for Antiviral Efficacy
This assay quantifies the inhibition of HIV-1 replication by measuring the activity of a luciferase reporter gene integrated into the genome of TZM-bl cells. These cells are a HeLa-derived cell line that expresses CD4, CXCR4, and CCR5, and contains an HIV-1 LTR-driven luciferase cassette.[5] Tat-mediated transactivation upon successful HIV-1 infection leads to the expression of luciferase.[5]
Materials:
-
TZM-bl cells
-
HIV-1 strain (e.g., NL4-3)
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin/Streptomycin
-
Test compounds with a pyrazolopyrazine scaffold
-
Control inhibitors (e.g., Raltegravir, Dolutegravir)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO₂ incubator.[5]
-
Compound Preparation: Prepare serial dilutions of the test and control compounds in complete DMEM.
-
Compound Addition: Carefully remove the culture medium from the wells and add 50 µL of the diluted compounds to the respective wells. Include wells with no compound as virus controls and wells with uninfected cells as cell controls.
-
Virus Infection: Add 50 µL of a pre-titered HIV-1 stock to each well (except for the cell control wells). The multiplicity of infection (MOI) should be optimized for the specific virus stock and cell line.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[5]
-
Luciferase Assay:
-
Remove 100 µL of the culture medium from each well.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate at room temperature for 2 minutes to ensure complete cell lysis.[5]
-
Transfer 150 µL of the lysate to a 96-well white plate.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This is crucial to ensure that the observed antiviral effect is not due to general toxicity of the compound.
Materials:
-
TZM-bl cells (or other relevant cell line, e.g., MT-4 cells)
-
Complete DMEM
-
Test compounds
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include wells with untreated cells as a control for 100% viability.
-
Incubation: Incubate the plate for 48 hours (or a duration matching the antiviral assay) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.[5]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated cell control. Determine the CC50 value by plotting the percentage of viability against the compound concentration.
Visualizations
Signaling Pathway of Allosteric HIV-1 Integrase Inhibition
The following diagram illustrates the mechanism of action of allosteric HIV-1 integrase inhibitors. These inhibitors bind to the integrase dimer at the interface where the host protein LEDGF/p75 normally binds. This binding induces a conformational change that promotes aberrant hyper-multimerization of integrase, disrupting its normal function in viral maturation and integration.
Caption: Mechanism of allosteric HIV-1 integrase inhibition.
Experimental Workflow for Screening HIV-1 Integrase Inhibitors
The following diagram outlines the general workflow for screening and characterizing novel HIV-1 integrase inhibitors with a pyrazolopyrazine scaffold using the cell-based assays described in this document.
References
- 1. A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Competitive Interplay between Allosteric HIV-1 Integrase Inhibitor BI/D and LEDGF/p75 during the Early Stage of HIV-1 Replication Adversely Affects Inhibitor Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening and Characterization of HBV Core Protein Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B Virus (HBV) infection remains a significant global health challenge, with hundreds of millions of people living with chronic infection, which can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1] Current therapies, such as nucleos(t)ide analogues and interferons, can suppress viral replication but rarely achieve a functional cure due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes.[1][2]
The HBV core protein (Cp) is a crucial, multifunctional protein that is essential for nearly every stage of the viral lifecycle.[3][4] It self-assembles to form the viral capsid, which encapsidates the pregenomic RNA (pgRNA) and the viral polymerase.[3][5] This nucleocapsid provides the microenvironment for reverse transcription.[5] Given its central role, the core protein is an attractive target for novel antiviral therapies.[6][7]
Core protein Allosteric Modulators (CpAMs) are a promising class of small molecules that bind to a hydrophobic pocket at the interface between Cp dimers.[2][8] This binding allosterically alters the protein's conformation, leading to aberrant capsid assembly.[2] Depending on their chemical structure, CpAMs can either accelerate the formation of empty capsids devoid of pgRNA (Type II) or misdirect assembly into non-capsid polymers and aggregates (Type I), both of which are non-productive pathways that disrupt the viral lifecycle.[6] This protocol provides a comprehensive workflow for the screening, identification, and characterization of novel CpAMs.
HBV Core Protein Lifecycle and CpAM Intervention Points
The HBV core protein is central to viral replication. After the viral genome enters the hepatocyte nucleus and forms cccDNA, this template is used to transcribe viral RNAs, including the pgRNA.[9][10] In the cytoplasm, Cp dimers assemble around a pgRNA-polymerase complex to form a nucleocapsid.[9][11] Inside this capsid, pgRNA is reverse-transcribed into DNA.[3] Mature nucleocapsids can then be enveloped and secreted as new virions or trafficked back to the nucleus to replenish the cccDNA pool.[10] CpAMs disrupt this process at the critical step of capsid assembly.
Caption: HBV lifecycle highlighting the central role of Core protein (Cp) assembly and the intervention point for CpAMs.
Screening Workflow for CpAM Discovery
A tiered approach is employed to efficiently identify and validate CpAM candidates from large compound libraries. The workflow progresses from a high-throughput primary screen to more detailed biophysical and cell-based secondary assays for hit confirmation and characterization, and finally to lead optimization.
Caption: A multi-phase workflow for the discovery and validation of HBV Core protein Allosteric Modulators (CpAMs).
Experimental Protocols
Protocol 1: Primary High-Throughput Screening (HTS) - In Vitro Capsid Assembly Assay
This protocol describes a fluorescence-based assay to monitor the assembly of purified HBV Cp dimers into capsids, which is amenable to HTS. The principle relies on the increase in light scattering upon the formation of large capsid structures.
Materials:
-
Purified, assembly-competent recombinant HBV Cp dimers (e.g., Cp149 or Cp183)
-
Assembly Buffer: 50 mM HEPES pH 7.5, 200 mM NaCl, 5 mM DTT
-
Compound library plated in 384-well microplates
-
Positive Control: Known CpAM (e.g., BAY 41-4109)
-
Negative Control: DMSO
-
Plate reader capable of measuring light scattering or absorbance at 350-520 nm.[12]
Methodology:
-
Compound Plating: Dispense 100 nL of test compounds, positive controls, and negative controls (DMSO) into a 384-well, low-volume, black, clear-bottom plate.
-
Protein Preparation: Thaw purified Cp dimers on ice. Centrifuge at 14,000 x g for 10 min at 4°C to remove any aggregates. Determine the concentration using a spectrophotometer (A280). Dilute the Cp dimers to 2X the final concentration (e.g., 20 µM) in ice-cold Assembly Buffer without the final salt concentration needed to induce assembly.
-
Assay Initiation:
-
Dispense 10 µL of the 2X Cp dimer solution into each well of the assay plate containing the compounds.
-
Incubate for 15 minutes at room temperature to allow for compound-protein interaction.
-
To initiate assembly, add 10 µL of Assembly Buffer containing a high concentration of NaCl (e.g., 600 mM, to bring the final concentration to 400 mM) to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the light scattering signal (or absorbance) at 400 nm.
-
-
Data Analysis:
-
Normalize the data using the negative (0% effect, DMSO) and positive (100% effect, control CpAM) controls.
-
Calculate the percent activity for each compound. Hits are typically defined as compounds that induce assembly above a certain threshold (e.g., >3 standard deviations above the mean of the negative controls).
-
Protocol 2: Secondary Assay - Transmission Electron Microscopy (TEM)
This protocol is used to visualize the morphology of structures formed in the presence of hit compounds to distinguish between Type I (aggregates/polymers) and Type II (morphologically normal capsids) modulators.
Materials:
-
Confirmed hit compounds
-
Purified HBV Cp dimers (5-10 µM)
-
Assembly Buffer (as in Protocol 1)
-
Carbon-coated copper grids (400 mesh)
-
2% (w/v) Uranyl Acetate solution
-
Glow discharger
Methodology:
-
Sample Preparation: Set up an assembly reaction as described in Protocol 1 (scaled up to 50-100 µL) containing either DMSO or a hit compound at its EC₅₀ or 5x EC₅₀ concentration. Incubate at 37°C for 1-2 hours.
-
Grid Preparation: Glow-discharge the carbon-coated copper grids for 30 seconds to render the surface hydrophilic.
-
Sample Adsorption: Apply 3-5 µL of the assembly reaction mixture onto the surface of the glow-discharged grid. Allow the sample to adsorb for 60 seconds.
-
Washing and Staining:
-
Wick away the excess liquid using filter paper.
-
Wash the grid by floating it on a drop of deionized water for 10 seconds.
-
Wick away the water and apply a drop of 2% uranyl acetate solution for negative staining. Incubate for 30-60 seconds.
-
-
Imaging: Wick away the excess stain and allow the grid to air dry completely. Image the grid using a transmission electron microscope at an appropriate magnification (e.g., 50,000x - 100,000x).
-
Analysis: Analyze the resulting micrographs. Control reactions (DMSO) should show well-formed icosahedral capsids (T=3 and T=4 morphologies).[4] Reactions with Type II CpAMs will also show capsids, while reactions with Type I CpAMs will show irregular polymers or large amorphous aggregates.[6]
Protocol 3: Cell-Based HBV Replication Assay
This protocol assesses the antiviral efficacy of confirmed hits in a physiologically relevant system using an HBV-producing cell line.
Materials:
-
HepG2.2.15 or HepAD38 cell line (stably expressing HBV)
-
Cell culture medium (e.g., DMEM/F12, 10% FBS, antibiotics)
-
Test compounds dissolved in DMSO
-
Reagents for DNA extraction, qPCR, and ELISA
-
Reagents for cytotoxicity assay (e.g., CellTiter-Glo®)
Methodology:
-
Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well. Allow cells to attach for 24 hours. (For HepAD38 cells, culture in the presence of tetracycline to suppress pgRNA transcription).
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a no-drug (DMSO) control and a positive control (e.g., Entecavir). (For HepAD38, remove tetracycline to induce HBV replication at the time of treatment).
-
Incubate the cells for 6 days, replacing the compound-containing medium every 2 days.
-
-
Endpoint Analysis (Day 6):
-
Cytotoxicity (CC₅₀): Measure cell viability in a parallel plate using a standard method like MTS or CellTiter-Glo® to determine the 50% cytotoxic concentration (CC₅₀).
-
Extracellular HBV DNA (EC₅₀): Collect the culture supernatant. Isolate viral particles by precipitation or filtration. Extract viral DNA and quantify the amount of HBV DNA using a validated qPCR assay.[2][13] Calculate the 50% effective concentration (EC₅₀) required to inhibit viral replication.
-
Intracellular HBV Replication Intermediates: Lyse the cells and extract total DNA. Perform a Southern blot or qPCR to measure intracellular HBV core DNA.[2]
-
Secreted Antigens (HBeAg/HBsAg): Use an aliquot of the culture supernatant to quantify HBeAg or HBsAg levels via commercial ELISA kits.
-
-
Data Analysis:
-
Calculate EC₅₀ and CC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.
-
Determine the Selectivity Index (SI) for each compound (SI = CC₅₀ / EC₅₀). A higher SI indicates a better therapeutic window.
-
Data Presentation
Quantitative data from the screening cascade should be summarized for clear comparison of compounds.
Table 1: Summary of Primary HTS and Hit Confirmation
| Compound ID | HTS Activity (% Assembly vs DMSO) | EC₅₀ (µM) In Vitro Assembly |
|---|---|---|
| Cmpd-001 | 125% | 0.09 |
| Cmpd-002 | 98% | 1.2 |
| Cmpd-003 | 25% | > 50 |
| BAY 41-4109 | 130% | 0.05 |
Table 2: Biophysical and Mechanistic Characterization of Hits
| Compound ID | Binding Affinity (Kd, SPR) | Assembly Morphology (TEM) | Mechanism Type |
|---|---|---|---|
| Cmpd-001 | 0.15 µM | Aberrant, non-capsid polymers | Type I |
| Cmpd-002 | 2.1 µM | Morphologically normal capsids | Type II |
| BAY 41-4109 | 0.08 µM | Aberrant, non-capsid polymers | Type I |
Table 3: Cell-Based Antiviral Efficacy and Toxicity
| Compound ID | EC₅₀ (nM) Extracellular HBV DNA | CC₅₀ (µM) HepG2.2.15 | Selectivity Index (SI) |
|---|---|---|---|
| Cmpd-001 | 65 | > 25 | > 385 |
| Cmpd-002 | 450 | > 50 | > 111 |
| Entecavir | 5 | > 100 | > 20,000 |
References
- 1. Medicinal chemistry strategies in the discovery and optimization of HBV core protein allosteric modulators (2018–2022 update) [ccspublishing.org.cn]
- 2. HBV core protein allosteric modulators differentially alter cccDNA biosynthesis from de novo infection and intracellular amplification pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Core protein: a pleiotropic keystone in the HBV lifecycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatitis B virus core protein allosteric modulators can distort and disrupt intact capsids | eLife [elifesciences.org]
- 5. Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Induction of hepatitis B core protein aggregation targeting an unconventional binding site | eLife [elifesciences.org]
- 8. Identification of hepatitis B virus core protein residues critical for capsid assembly, pgRNA encapsidation and resistance to capsid assembly modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KEGG PATHWAY: map05161 [genome.jp]
- 10. Frontiers | The HBV Core Protein and Core Particle Both Bind to the PPiase Par14 and Par17 to Enhance Their Stabilities and HBV Replication [frontiersin.org]
- 11. HBV Core Protein Is in Flux between Cytoplasmic, Nuclear, and Nucleolar Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hepatitis B virus core protein allosteric modulators can distort and disrupt intact capsids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening of Tetrahydropyrazolopyrazine Libraries for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyrazolopyrazine scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Recent studies have highlighted derivatives of this heterocyclic system as potent and selective inhibitors of key cellular signaling proteins, such as MYT1 kinase, a promising target in oncology.[1][2][3] High-throughput screening (HTS) is an essential methodology in drug discovery that enables the rapid evaluation of large chemical libraries to identify initial "hit" compounds that modulate the activity of a biological target.[4] These application notes provide a comprehensive overview and detailed protocols for conducting a high-throughput screening campaign to identify and characterize novel kinase inhibitors from a tetrahydropyrazolopyrazine library.
The protocols described herein are based on established HTS methodologies for kinase inhibitors and can be adapted for various specific kinase targets.[5][6] They cover the primary screening phase to identify active compounds, secondary assays for hit confirmation and potency determination, and a final cell-based assay to assess cytotoxicity.
Potential Biological Targets
The versatility of the tetrahydropyrazolopyrazine core makes it a suitable candidate for targeting a range of kinases. A primary application for HTS assays involving this library would be the discovery of novel kinase inhibitors. Potential kinase targets include, but are not limited to:
-
MYT1 Kinase: A key regulator of the G2/M cell cycle checkpoint, its inhibition is a therapeutic strategy for certain cancers.[1][2]
-
Pim Kinases: Involved in cell survival and proliferation, making them attractive targets in oncology.[7]
-
Spleen Tyrosine Kinase (Syk): Plays a crucial role in immune signaling and is a target for inflammatory diseases.[8]
Data Presentation: Screening of a Hypothetical Tetrahydropyrazolopyrazine Library
The following tables summarize hypothetical quantitative data from a high-throughput screening campaign of a tetrahydropyrazolopyrazine library against a generic tyrosine kinase. This illustrates how such data would be presented for clear comparison.
Table 1: Primary HTS Results for a Hypothetical 10,000 Compound Library
| Parameter | Value |
| Library Size | 10,000 |
| Screening Concentration | 10 µM |
| Number of Hits (>50% Inh.) | 150 |
| Hit Rate | 1.5% |
| Z'-Factor | 0.75 |
Caption: Summary of a hypothetical primary screen, indicating a successful assay with a robust Z'-factor.
Table 2: Dose-Response (IC50) Data for Confirmed Hits
| Compound ID | IC50 (µM) |
| THPP-001 | 0.25 |
| THPP-002 | 1.5 |
| THPP-003 | 0.8 |
| THPP-004 | 5.2 |
| THPP-005 | 0.1 |
Caption: IC50 values for five hypothetical "hit" compounds, demonstrating a range of potencies.
Table 3: Cytotoxicity (CC50) Data for Confirmed Hits
| Compound ID | CC50 (µM) in HEK293 cells |
| THPP-001 | > 50 |
| THPP-002 | 25.5 |
| THPP-003 | > 50 |
| THPP-004 | 45.1 |
| THPP-005 | 15.8 |
Caption: Cytotoxicity data for the five "hit" compounds, essential for evaluating their therapeutic window.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in a high-throughput screening campaign for inhibitors of a target kinase.
Protocol 1: Primary High-Throughput Screening (Biochemical Assay)
This protocol describes a generic biochemical assay using Homogeneous Time-Resolved Fluorescence (HTRF) to identify inhibitors of a specific protein kinase from a compound library.[4][9][10]
1. Objective: To identify compounds that inhibit the activity of the target kinase in a 384-well format.
2. Materials:
-
384-well low-volume plates
-
Acoustic liquid handler
-
HTRF-compatible plate reader
-
Recombinant target kinase
-
Biotinylated kinase substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA, 2 mM DTT)
-
HTRF detection reagents: Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665.[9]
-
Tetrahydropyrazolopyrazine compound library (10 mM in DMSO)
-
Positive control (e.g., a known inhibitor like Staurosporine)
-
Negative control (DMSO)
3. Method:
-
Using an acoustic liquid handler, dispense 25 nL of each compound from the library into the wells of a 384-well plate. Also, dispense positive and negative controls into designated wells.
-
Add 5 µL of a solution containing the target kinase in kinase assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP in kinase assay buffer.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Stop the reaction and detect the kinase activity by adding 10 µL of the premixed HTRF detection reagents according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.
-
Read the plate on an HTRF-compatible reader with excitation at 337 nm and dual emission at 665 nm and 620 nm.[9]
4. Data Analysis:
-
Calculate the HTRF ratio (fluorescence at 665 nm / fluorescence at 620 nm) * 10,000.[9]
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Determine the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS.[11]
-
Compounds showing inhibition above a predefined threshold (e.g., 50%) are considered "hits".
Protocol 2: Dose-Response Assay for Hit Confirmation
This protocol is used to confirm the activity of "hits" from the primary screen and to determine their potency (IC50).
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of active compounds.
2. Materials: Same as Protocol 1, with the addition of a serial dilution of the hit compounds.
3. Method:
-
Prepare a 10-point serial dilution series for each hit compound, typically starting from 100 µM.
-
Dispense 25 nL of each concentration of the hit compounds into a 384-well plate.
-
Follow steps 2-8 from Protocol 1.
4. Data Analysis:
-
Plot the percent inhibition as a function of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of the confirmed hits in a cell line.[1][2][12]
1. Objective: To determine the concentration of the compound that reduces cell viability by 50% (CC50).
2. Materials:
-
96-well cell culture plates
-
HEK293 cells (or another relevant cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[1]
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water).
-
Plate reader capable of measuring absorbance at 570 nm.
3. Method:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of the hit compounds in the cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the diluted compounds to the cells. Include wells with medium and DMSO as a negative control.
-
Incubate for 48 hours at 37°C and 5% CO2.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours.[12]
-
Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a plate reader.[1]
4. Data Analysis:
-
Calculate the percent cell viability relative to the DMSO control.
-
Plot the percent viability as a function of compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the CC50 value.
Mandatory Visualizations
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. clyte.tech [clyte.tech]
- 3. broadpharm.com [broadpharm.com]
- 4. youtube.com [youtube.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Application Notes & Protocols: Characterization of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine is a key heterocyclic scaffold in medicinal chemistry, forming the core of various therapeutic agents, including inhibitors of HIV-1 integrase and Hepatitis B Virus (HBV) core protein allosteric modulators.[1][2] Its structural integrity and purity are paramount for drug efficacy and safety. This document provides detailed analytical methods for the comprehensive characterization of this important chemical entity.
Physicochemical Properties
A summary of the computed physicochemical properties of the parent compound is provided below.
| Property | Value | Source |
| Molecular Weight | 123.16 g/mol | PubChem[3] |
| Exact Mass | 123.079647300 Da | PubChem[3] |
| XLogP3-AA | -0.7 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 0 | PubChem[3] |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and its derivatives.[4][5] It provides detailed information about the chemical environment of individual atoms.
A. Experimental Protocol: ¹H and ¹³C NMR
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Tune and shim the spectrometer to the appropriate nucleus (¹H or ¹³C).
-
Set the acquisition parameters (e.g., spectral width, number of scans, relaxation delay).
-
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer are:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time: ~4 s
-
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard. Typical parameters are:
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2.0 s
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts (δ) in ppm relative to a reference standard (e.g., TMS). Analyze the coupling patterns to deduce proton-proton connectivities. Assign the chemical shifts in the ¹³C NMR spectrum.
B. Expected Spectral Data (Hypothetical for Parent Compound)
The following table outlines the expected chemical shifts for the unsubstituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core. Actual values may vary based on substitution and solvent.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | ~7.5 (d) | ~140 |
| H-3 | ~6.0 (d) | ~100 |
| H-4 (CH₂) | ~4.0 (t) | ~45 |
| H-5 (CH₂) | ~3.2 (t) | ~42 |
| H-6 (NH) | Broad singlet | - |
| H-7 (CH₂) | ~3.8 (t) | ~50 |
II. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[6][7] It can also provide structural information through fragmentation analysis.[8]
A. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To accurately determine the molecular weight and confirm the elemental formula.
Materials:
-
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine sample
-
Solvent (e.g., acetonitrile, methanol)
-
Mass spectrometer (e.g., Q-TOF, Orbitrap)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Select an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Set the mass analyzer to a high-resolution mode.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the m/z value of the molecular ion ([M+H]⁺). Compare the experimentally determined accurate mass with the theoretical mass calculated for the expected elemental formula (C₆H₉N₃). The mass difference should be within a few ppm.
B. Expected Data
| Ion | Theoretical m/z |
| [M+H]⁺ (C₆H₁₀N₃⁺) | 124.0869 |
Fragmentation Analysis: Tandem MS (MS/MS) experiments can be performed to study the fragmentation patterns. The fragmentation of the pyrazolo[1,5-a]pyrazine core can involve the loss of nitrogen or cleavage of the saturated ring, providing further structural confirmation.[9]
III. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and for quantitative analysis.[10][11]
A. Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine sample.
Materials:
-
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine sample
-
HPLC-grade acetonitrile and water
-
Buffer (e.g., ammonium formate or formic acid)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of acetonitrile in water with 0.1% formic acid.
-
Instrument Setup:
-
Equilibrate the HPLC column with the initial mobile phase composition.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 254 nm).
-
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample solution and run the HPLC method.
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
B. Representative HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
IV. X-ray Crystallography
X-ray crystallography provides unambiguous proof of structure by determining the three-dimensional arrangement of atoms in a crystalline solid.[12]
A. Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the precise molecular structure.
Procedure:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
The crystal structure of a derivative, N,N-dimethyl-4-[(6R)-6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl]benzenesulfonamide, has been determined, demonstrating the feasibility of this technique for this class of compounds.[13]
V. Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for compound characterization and a hypothetical signaling pathway where a derivative might act.
Caption: Analytical Workflow for Characterization.
Caption: Hypothetical Signaling Pathway Inhibition.
References
- 1. Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,5,6,7-Tetrahydropyrazolo(1,5-a)pyrazine | C6H9N3 | CID 21941401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. [HPLC determination of tetramethylpyrazine in human serum and its pharmacokinetic parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. 4waf - Crystal Structure of a novel tetrahydropyrazolo[1,5-a]pyrazine in an engineered PI3K alpha - Summary - Protein Data Bank Japan [pdbj.org]
Multigram Scale Synthesis of Functionalized Tetrahydropyrazolopyrazines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the multigram scale synthesis of functionalized tetrahydropyrazolopyrazines, a scaffold of significant interest in drug discovery. The methodologies outlined are designed to be robust and scalable, enabling the efficient production of a diverse range of derivatives for screening and lead optimization.
Introduction
The tetrahydropyrazolopyrazine core is a key pharmacophore found in a variety of biologically active molecules. Notably, derivatives of this scaffold have emerged as potent and selective inhibitors of MYT1 kinase, a promising therapeutic target in cancers with CCNE1 amplification.[1][2][3] The synthetic lethal relationship between MYT1 inhibition and CCNE1 amplification underscores the importance of developing efficient and scalable synthetic routes to access a wide array of functionalized tetrahydropyrazolopyrazine analogs for further investigation.[1][2][3]
This guide details a multigram-scale synthesis of a key aminotetrahydropyrazolopyrazine building block and subsequent functionalization protocols, including bromination, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, to generate a library of substituted derivatives.
Core Synthesis: Multigram Scale Preparation of 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylamine
A concise and scalable three-step synthesis for the title compound has been reported, starting from 5-nitro-2H-pyrazole-3-carboxylic acid, with an overall yield of approximately 80%.[4] This building block is crucial for the subsequent functionalization reactions.
Experimental Workflow for Core Synthesis
Caption: Synthetic workflow for the core building block.
Protocol 1: Multigram Synthesis of 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylamine
Materials:
-
5-Nitro-2H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
N-Methylethylenediamine
-
Triethylamine (TEA)
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Methanol (MeOH)
Procedure:
Step 1: Synthesis of the Intermediate Amide
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend 5-nitro-2H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Cool the mixture to 0 °C and add a solution of N-methylethylenediamine (1.1 eq) and triethylamine (2.5 eq) in DCM dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be used in the next step without further purification.
Step 2: Cyclization and Reduction
-
In a separate three-necked flask under an inert atmosphere, prepare a suspension of LAH (4.0 eq) in anhydrous THF.
-
Add the crude amide from Step 1, dissolved in anhydrous THF, dropwise to the LAH suspension at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 18 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and water again.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
Step 3: Final Reduction and Purification
-
The crude product from Step 2 is further reduced. While specific large-scale reduction conditions beyond the initial LAH step are not detailed in the abstracts, a common method for similar structures involves catalytic hydrogenation.
-
Dissolve the crude product in methanol and add a catalytic amount of Palladium on carbon (10 wt. %).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel (eluent: DCM/MeOH gradient) to afford 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylamine.
Quantitative Data:
| Step | Product | Starting Material | Scale | Yield (%) | Purity (%) |
| 1-3 | 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylamine | 5-Nitro-2H-pyrazole-3-carboxylic acid | Multihundred gram | ~80 (overall) | >95 |
Functionalization of the Tetrahydropyrazolopyrazine Core
The synthesized amino-tetrahydropyrazolopyrazine can be further functionalized to generate a diverse library of compounds. Key functionalization strategies include N-protection, halogenation, and subsequent cross-coupling reactions.
Protocol 2: N-Boc Protection of 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylamine
Materials:
-
5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylamine (1.0 eq) in DCM.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of Boc₂O (1.2 eq) in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude Boc-protected product can often be used directly in the next step or purified by column chromatography if necessary.
Protocol 3: Bromination of the Tetrahydropyrazolopyrazine Core
Materials:
-
N-Boc-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
Procedure:
-
Dissolve the Boc-protected starting material (1.0 eq) in acetonitrile.
-
Add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (eluent: hexanes/EtOAc gradient) to yield the brominated product.
Protocol 4: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of the brominated tetrahydropyrazolopyrazine with various arylboronic acids.
Materials:
-
Bromo-tetrahydropyrazolopyrazine derivative (from Protocol 3)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
In a reaction vessel, combine the bromo-tetrahydropyrazolopyrazine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) for 15-20 minutes.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to afford the desired functionalized tetrahydropyrazolopyrazine.
Quantitative Data for Functionalization (Example):
| Reaction | Product | Starting Material | Reagents | Yield (%) |
| Bromination | 3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine (Boc-protected) | N-Boc-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine | NBS | 75-85 |
| Suzuki Coupling | 3-(4-Methoxyphenyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine (Boc-protected) | Brominated intermediate | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 60-80 |
Protocol 5: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of the brominated tetrahydropyrazolopyrazine with various amines.
Materials:
-
Bromo-tetrahydropyrazolopyrazine derivative (from Protocol 3)
-
Amine (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-3 mol%)
-
Ligand (e.g., XPhos, SPhos) (2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄) (1.5 - 2.5 eq)
-
Solvent (e.g., Toluene, Dioxane), anhydrous
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the bromo-tetrahydropyrazolopyrazine (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), ligand (e.g., XPhos, 0.04 eq), and base (e.g., NaOtBu, 1.5 eq).
-
Add anhydrous toluene, followed by the amine (1.2 eq).
-
Degas the mixture and heat to 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the aminated derivative.
Signaling Pathway in Drug Development
Tetrahydropyrazolopyrazine derivatives have shown significant promise as inhibitors of MYT1 kinase, particularly in the context of CCNE1-amplified cancers. The signaling pathway below illustrates the mechanism of action.
Caption: MYT1 signaling in CCNE1-amplified cancer.
In normal cells, MYT1 kinase acts as a crucial regulator of the G2/M cell cycle checkpoint by inhibiting CDK1/Cyclin B through phosphorylation. This ensures that cells do not prematurely enter mitosis. However, in cancer cells with CCNE1 amplification, there is a state of increased replication stress, making these cells highly dependent on MYT1 to prevent catastrophic mitotic entry.[1][2][3] Tetrahydropyrazolopyrazine-based MYT1 inhibitors block this essential checkpoint, leading to uncontrolled CDK1 activation, premature mitosis, and ultimately, apoptosis or mitotic catastrophe in the cancer cells. This targeted approach represents a promising therapeutic strategy for this patient population.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Derivatives in Cancer Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is a key heterocyclic structure that has been explored for the development of various therapeutic agents. While direct studies on the parent compound in cancer xenograft models are not extensively documented in publicly available literature, its derivatives have shown significant potential as anticancer agents.[1] These derivatives have been investigated for various mechanisms of action, including kinase inhibition and photodynamic therapy.[2][3] This document provides a generalized framework and protocols for evaluating novel derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in preclinical cancer xenograft models, drawing from established methodologies for small molecule inhibitors.[4][5]
One area of interest for this scaffold is in the development of ROS1 inhibitors, which are relevant in certain types of cancer.[3] Additionally, related pyrazolo-fused heterocyclic structures have demonstrated efficacy in preclinical models by targeting key cancer-related pathways. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown in vivo anticancer activity in mouse xenograft models by inhibiting TRAP1, an HSP90 family protein.[6] Furthermore, pyrazolo[4,3-e]tetrazolo[1,5-b][4][5][7]triazine sulfonamides have exhibited cytotoxic and genotoxic potential in vitro and in one case, antitumor activity in a colon cancer xenograft model, potentially through inhibition of pathways like AKT/mTOR.[8][9][10]
These application notes will provide a comprehensive guide for researchers looking to investigate the in vivo efficacy of novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives.
Data Presentation
Quantitative data from in vivo xenograft studies should be meticulously recorded and presented to allow for clear interpretation and comparison between treatment groups. Below are template tables that can be adapted for specific experiments.
Table 1: Tumor Growth Inhibition (TGI) in Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent TGI (%) | P-value vs. Vehicle |
| Vehicle Control | - | Daily, p.o. | N/A | N/A | |
| Compound X | 10 | Daily, p.o. | |||
| Compound X | 30 | Daily, p.o. | |||
| Positive Control |
SEM: Standard Error of the Mean; TGI is calculated at the end of the study.
Table 2: Body Weight Changes in Study Animals
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Body Weight Change (%) |
| Vehicle Control | - | |||
| Compound X | 10 | |||
| Compound X | 30 | |||
| Positive Control |
Table 3: In Vitro Cytotoxicity of Lead Compounds
| Cell Line | Compound X IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| Cancer Cell Line 1 | ||
| Cancer Cell Line 2 | ||
| Normal Fibroblast |
IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of xenograft studies.[11]
1. Cell Culture and Preparation for Implantation
-
Cell Lines: Select appropriate human cancer cell lines based on the target of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivative. For example, if targeting ROS1, a cell line with a known ROS1 fusion would be appropriate.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: Harvest cells during the logarithmic growth phase using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).
-
Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. Count the cells using a hemocytometer or an automated cell counter.
-
Cell Suspension: Resuspend the cells in a 1:1 mixture of sterile PBS or serum-free medium and Matrigel at a final concentration of 1-10 x 10⁶ cells per 100-200 µL.[4] Keep the cell suspension on ice until injection.
2. Animal Handling and Tumor Implantation
-
Animal Model: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD/SCID mice, aged 6-8 weeks.[4]
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Implantation: Subcutaneously inject the prepared cell suspension into the right flank of each mouse using a 27-gauge needle.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.[4]
3. Drug Formulation and Administration
-
Randomization: Once the tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Formulation: Prepare the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivative in a suitable vehicle (e.g., 0.5% methylcellulose in water, or a solution containing DMSO, PEG300, and saline).
-
Administration: Administer the compound and vehicle control to the respective groups via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule.
4. Efficacy and Toxicity Monitoring
-
Tumor Measurements: Continue to measure tumor volumes throughout the study.
-
Body Weight and Clinical Signs: Record the body weight of each mouse 2-3 times per week as an indicator of toxicity. Monitor the animals for any signs of distress or adverse effects.
-
Study Endpoint: The study may be concluded when the tumors in the control group reach a predetermined size, after a specific duration of treatment, or if signs of excessive toxicity are observed.[4]
5. Tissue Collection and Analysis
-
Euthanasia and Necropsy: At the end of the study, euthanize the mice according to approved protocols.
-
Tumor Excision and Measurement: Excise the tumors and record their final weight.
-
Tissue Processing: Divide the tumor tissue for various analyses:
-
Fix a portion in 10% neutral buffered formalin for histopathology and immunohistochemistry.
-
Snap-freeze a portion in liquid nitrogen for pharmacodynamic (PD) marker analysis (e.g., Western blotting, qPCR).
-
Visualizations
Diagram 1: Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivative might inhibit, for example, a receptor tyrosine kinase (RTK) pathway like ROS1, which can lead to the activation of downstream pathways such as RAS-MAPK and PI3K-AKT-mTOR, promoting cell proliferation and survival.[8][10]
Caption: Hypothetical inhibition of an RTK signaling pathway.
Diagram 2: Experimental Workflow for Xenograft Study
This diagram outlines the general workflow for conducting a cancer xenograft study to evaluate the efficacy of a novel compound.[4]
Caption: General experimental workflow for in vivo xenograft studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES AND 5,6,7,8-TETRAHYDRO-4H-PYRAZOLO[1,5-a][1,4]DIAZEPINE DERIVATIVES AS ROS1 INHIBITORS - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Computational Biological Studies [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrazolopyrazine Derivatives in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which in turn induce localized cytotoxicity in diseased tissues, such as tumors.[1] Pyrazolopyrazine derivatives are an emerging class of nitrogen-containing heterocyclic compounds with tunable photophysical properties that make them promising candidates for the development of novel photosensitizers for PDT. Their rigid, planar structure and potential for π-electron delocalization can be engineered to achieve strong absorption in the therapeutic window (600-800 nm), high singlet oxygen quantum yields, and selective accumulation in target tissues.[2]
These application notes provide a comprehensive overview of the methodologies and protocols for the evaluation of pyrazolopyrazine derivatives as photosensitizers in photodynamic therapy. The information is compiled from studies on related aza-heterocyclic compounds and serves as a foundational guide for researchers entering this field.
Quantitative Data Summary
The photophysical and photochemical properties of photosensitizers are critical determinants of their efficacy in PDT. Below is a summary of key parameters for representative aza-heterocyclic photosensitizers, which can serve as a benchmark for the evaluation of novel pyrazolopyrazine derivatives.
Table 1: Photophysical Properties of Representative Aza-Heterocyclic Photosensitizers
| Compound Class | Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Solvent | Reference |
| Pyrazine-Based | TPP | 529 | 568 | CHCl₃, THF | [3] |
| Pyrazine-Based | TPPS | 628 | 629 | CHCl₃, THF | [3] |
| Pyrazine-Based | TPPF | 620 | 655 | CHCl₃, THF | [3] |
| Aza-BODIPY | Tetraphenyl derivative | ~650 | ~670 | Dichloromethane | [4] |
| Aza-BODIPY | Triethylene glycol derivative | ~660 | ~680 | Dichloromethane | [4] |
Table 2: Photochemical and In Vitro Phototoxicity Data of Representative Aza-Heterocyclic Photosensitizers
| Compound Class | Derivative | Singlet Oxygen Quantum Yield (ΦΔ) | Cell Line | IC50 (nM) (with light) | Dark Toxicity | Reference |
| Aza-BODIPY | Iodinated derivative | 0.79 - 0.85 | HeLa | Not Reported | Low | [5] |
| Aza-BODIPY | Triethylene glycol derivative | Not Reported | A431 | <10 | Not Toxic | [4] |
| Porphyrazine | Zn(II)Pz derivative | Not Reported | MCF-7 | Effective Phototoxicity | Not Reported | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Generic Pyrazolopyrazine Photosensitizer
This protocol describes a general synthetic route for a pyrazolopyrazine core structure, which can be further functionalized to tune its photophysical and biological properties.
Workflow for Synthesis of Pyrazolopyrazine Derivatives
Caption: General synthetic workflow for pyrazolopyrazine photosensitizers.
Materials:
-
Substituted pyrazole amine
-
1,2-dicarbonyl compound
-
Glacial acetic acid
-
Palladium catalyst (for cross-coupling reactions)
-
Appropriate coupling partners (e.g., boronic acids or terminal alkynes)
-
Solvents (e.g., DMF, toluene)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Pyrazolopyrazine Core:
-
Dissolve the substituted pyrazole amine and the 1,2-dicarbonyl compound in glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
-
Functionalization (if required):
-
To introduce substituents for tuning properties, perform cross-coupling reactions (e.g., Suzuki or Sonogashira) on a halogenated pyrazolopyrazine core.
-
Dissolve the pyrazolopyrazine core, the coupling partner, a palladium catalyst, and a base in an appropriate solvent.
-
Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
-
Characterization:
-
Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Determine the purity by HPLC.
-
Protocol 2: Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The efficiency of a photosensitizer is often correlated with its ability to generate singlet oxygen.[7] The comparative method using a standard photosensitizer is a common technique.
Workflow for Singlet Oxygen Quantum Yield Determination
Caption: Workflow for determining singlet oxygen quantum yield.
Materials:
-
Pyrazolopyrazine derivative
-
Standard photosensitizer with a known ΦΔ (e.g., Methylene Blue, Rose Bengal)[7]
-
1,3-Diphenylisobenzofuran (DPBF) as a singlet oxygen scavenger
-
Spectrophotometer-grade solvent (e.g., DMF, DMSO)
-
Cuvettes
-
Light source with a specific wavelength (e.g., laser or filtered lamp)
Procedure:
-
Prepare solutions of the pyrazolopyrazine derivative and the standard photosensitizer with the same optical density at the irradiation wavelength.
-
To each solution, add a stock solution of DPBF.
-
Measure the initial absorbance of DPBF at its maximum absorption wavelength (~415 nm).
-
Irradiate the sample and standard solutions with a light source at a wavelength where only the photosensitizer absorbs.
-
Record the decrease in the absorbance of DPBF at regular time intervals.
-
Plot the natural logarithm of the DPBF absorbance versus time and determine the slope (decay rate).
-
Calculate the singlet oxygen quantum yield of the pyrazolopyrazine derivative using the following equation: ΦΔ (sample) = ΦΔ (standard) × (k_sample / k_standard) × (I_standard / I_sample) where k is the decay rate of DPBF and I is the light intensity absorbed by the photosensitizer.
Protocol 3: In Vitro Photodynamic Therapy
This protocol outlines the steps to evaluate the phototoxic effects of pyrazolopyrazine derivatives on cancer cells in culture.[8]
Workflow for In Vitro Photodynamic Therapy Assay
Caption: Workflow for in vitro PDT cell viability assay.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa, A431)
-
Cell culture medium and supplements
-
Pyrazolopyrazine derivative stock solution
-
Multi-well plates (e.g., 96-well)
-
Light source for irradiation
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the pyrazolopyrazine derivative. Include control wells with no drug.
-
Incubate the plates in the dark for a predetermined time (e.g., 4, 12, or 24 hours) to allow for cellular uptake of the photosensitizer.
-
For the "light" group, irradiate the cells with a light source at the appropriate wavelength and light dose. Keep a parallel "dark" group shielded from light to assess dark toxicity.
-
After irradiation, replace the medium with fresh drug-free medium and incubate for another 24 to 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%) for both light and dark conditions.
Signaling Pathways in Pyrazolopyrazine-Mediated PDT
The subcellular localization of the photosensitizer largely determines the initial targets of photodamage and the subsequent cell death pathways.[9] While specific pathways for pyrazolopyrazine derivatives are yet to be fully elucidated, the general mechanisms of PDT-induced cell death are expected to be relevant.
PDT-Induced Cell Death Signaling Pathways
Caption: Potential signaling pathways activated by pyrazolopyrazine-mediated PDT.
Upon light activation, the pyrazolopyrazine photosensitizer generates ROS, which can damage various cellular organelles.[1]
-
Mitochondrial Damage: Photosensitizers localizing in the mitochondria can lead to the release of cytochrome c, initiating the caspase cascade and apoptosis.[9]
-
Endoplasmic Reticulum (ER) Stress: Damage to the ER can trigger the unfolded protein response (UPR), which can lead to either apoptosis or autophagy.
-
Lysosomal Damage: Localization in lysosomes can cause the release of lysosomal enzymes into the cytoplasm, leading to necrotic cell death.[9]
-
Plasma Membrane Damage: Direct damage to the plasma membrane can result in a loss of cellular integrity and necrosis.
The specific cell death modality depends on the pyrazolopyrazine derivative's structure, its subcellular localization, the light dose, and the cell type. Further research is needed to delineate the precise signaling pathways activated by this novel class of photosensitizers.
References
- 1. mdpi.com [mdpi.com]
- 2. Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and in vitro photodynamic activity of aza-BODIPY-based photosensitizers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel porphyrazine derivatives show promise for photodynamic therapy despite restrictions in hydrophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine by Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine using chromatographic techniques. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and quantitative data to streamline your purification workflow.
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic purification of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and its derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Product | - Compound instability on silica gel: The basic nitrogen atoms in the pyrazine ring can interact strongly with the acidic silica gel, leading to decomposition. | - Deactivate the silica gel: Pre-treat the silica gel with a small amount of a tertiary amine like triethylamine (0.1-1% v/v) in the eluent to neutralize acidic sites.[1] - Use an alternative stationary phase: Consider using alumina (neutral or basic) or a C18-bonded silica for reversed-phase chromatography.[2] |
| - Inappropriate solvent system: The chosen eluent may be too polar, causing the compound to elute too quickly with impurities, or not polar enough, resulting in the compound remaining on the column. | - Optimize the solvent system using Thin Layer Chromatography (TLC): Aim for an Rf value of 0.25-0.35 for the target compound to ensure good separation.[3] - Employ a gradient elution: Start with a less polar solvent system and gradually increase the polarity to improve separation and recovery.[4] | |
| Poor Separation from Impurities | - Co-elution of structurally similar impurities: Byproducts from the synthesis, such as isomers or partially reacted starting materials, can have similar polarities to the desired product. | - Use high-performance silica gel: Employing silica gel with a higher surface area can enhance the separation of closely related compounds.[1][4] - Optimize the mobile phase: A shallow gradient or isocratic elution with a finely tuned solvent ratio can improve resolution.[4] For pyrazine derivatives, a common mobile phase is a mixture of a hydrocarbon (like hexane or heptane) and ethyl acetate.[1][4] |
| - Column overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation. | - Reduce the sample load: As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase for a difficult separation. | |
| Product Tailing on TLC and Column | - Strong interaction with the stationary phase: The basic nitrogens of the pyrazine ring can lead to tailing on acidic silica gel. | - Add a basic modifier to the eluent: Incorporate a small amount of triethylamine or pyridine (0.1-1%) into the mobile phase to reduce tailing.[1] |
| No Compound Eluting from the Column | - Compound is too polar for the chosen eluent: The solvent system may not be strong enough to move the compound down the column. | - Increase the polarity of the mobile phase: Gradually increase the percentage of the more polar solvent in the eluent system. For highly polar compounds, a mobile phase like methanol in dichloromethane might be necessary.[5] |
| - Compound has decomposed on the column: As mentioned earlier, prolonged exposure to acidic silica can degrade the compound. | - Perform a quick stability test: Spot the compound on a TLC plate, let it sit for a few hours, and then develop it to see if any degradation has occurred. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine?
A1: Silica gel is the most commonly used stationary phase for the purification of pyrazine derivatives.[1][4] However, due to the basic nature of the target molecule, using silica gel that has been deactivated with a base like triethylamine is often recommended to prevent tailing and decomposition.[1] For highly polar derivatives or if issues with silica persist, alumina or reversed-phase C18 silica can be effective alternatives.[2]
Q2: How do I choose the right mobile phase for my column?
A2: The ideal mobile phase should provide an Rf value of approximately 0.25-0.35 for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine on a TLC plate.[3] A good starting point for pyrazine derivatives is a mixture of hexane and ethyl acetate.[1][4] You can start with a low polarity mixture (e.g., 90:10 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration until the desired Rf is achieved. For more polar compounds, a system of dichloromethane and methanol may be required.[5]
Q3: My compound is a solid. Should I dry-load it onto the column?
A3: Yes, dry-loading is often the preferred method for solid samples. This involves pre-adsorbing your crude product onto a small amount of silica gel and then carefully adding this powder to the top of your packed column. This technique can lead to sharper bands and better separation compared to loading the sample dissolved in a strong solvent.
Q4: Can I use reversed-phase chromatography for purification?
A4: Yes, reversed-phase chromatography is a viable option, especially for polar derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine or if you encounter stability issues on normal-phase silica. A common setup would involve a C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid.
Q5: How can I monitor the purity of my collected fractions?
A5: Thin Layer Chromatography (TLC) is a quick and effective way to analyze the fractions. Spot a small amount from each fraction onto a TLC plate, develop it in the same solvent system used for the column, and visualize the spots under a UV lamp. Fractions containing the pure product can then be combined. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase)
This protocol describes a general procedure for the purification of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine using flash column chromatography on silica gel.
Materials:
-
Crude 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column with stopcock
-
Sand
-
Collection tubes
-
TLC plates
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in various hexane:ethyl acetate solvent mixtures (e.g., 9:1, 4:1, 2:1) to find a system that gives an Rf of ~0.3 for the desired product. If tailing is observed, add 0.1% triethylamine to the solvent mixture.
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Alternatively, dry-pack the column by carefully pouring the silica gel and then slowly running the eluent through.
-
Tap the column gently to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dry Loading (recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the minimum amount of the eluent or a less polar solvent. Using a pipette, carefully apply the solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.
-
Quantitative Data Summary
The following table provides typical parameters for the chromatographic purification of pyrazine derivatives, which can be adapted for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.
| Parameter | Value/Range | Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | [1][4] |
| Mobile Phase (Normal Phase) | Hexane:Ethyl Acetate (gradient or isocratic) | [1][4] |
| Dichloromethane:Methanol (for polar compounds) | [5] | |
| TLC Rf Target | 0.25 - 0.35 | [3] |
| Stationary Phase (Reversed Phase) | C18-bonded Silica | [2] |
| Mobile Phase (Reversed Phase) | Water:Acetonitrile or Water:Methanol | General Knowledge |
Visualizations
Experimental Workflow for Flash Chromatography
Caption: Workflow for the purification of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine by flash chromatography.
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for common chromatography issues.
References
- 1. ablelab.eu [ablelab.eu]
- 2. Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride | 1609406-44-1 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Purification by Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Synthesis of Tetrahydropyrazolo[1,5-a]pyrazine Derivatives
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of tetrahydropyrazolo[1,5-a]pyrazine scaffolds. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to the tetrahydropyrazolo[1,5-a]pyrazine core?
A1: The tetrahydropyrazolo[1,5-a]pyrazine core is typically synthesized through multi-step sequences. A prevalent strategy involves the initial construction of a substituted pyrazole ring, followed by the annulation of the piperazine ring. Key reactions include the condensation of a hydrazine derivative with a β-ketoester to form the pyrazole, followed by cyclization with a suitable piperazine precursor. Another powerful method is the intramolecular cyclization of an appropriately functionalized pyrazole derivative, often via the formation of an N-acyliminium ion intermediate, which then undergoes an intramolecular cyclization.
Q2: I am observing a low yield in my final cyclization step. What are the potential causes?
A2: Low yields can stem from several factors. Incomplete reaction is a common issue; consider extending the reaction time or moderately increasing the temperature.[1] The reaction conditions may be suboptimal, so screening different solvents or catalysts can be beneficial.[1] Degradation of the starting materials or the product under harsh acidic or basic conditions can also lower the yield.[1] Finally, the formation of side products, such as regioisomers or over-oxidized species, can consume the starting material and reduce the yield of the desired product.[1]
Q3: My purified product appears to be a mixture of isomers. Why is this happening?
A3: The formation of regioisomers is a common challenge in the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrazines. This often occurs during the cyclization step. For instance, if the pyrazole ring has multiple nucleophilic sites, the cyclization may proceed at more than one position, leading to a mixture of products. The regioselectivity can be influenced by the electronic and steric nature of the substituents on the pyrazole ring and the tether connecting the cyclization partners.[2][3] Fine-tuning the reaction conditions, such as the choice of acid catalyst or solvent, can help to favor the formation of the desired isomer.
Q4: Can I use microwave-assisted synthesis for this reaction?
A4: Yes, microwave-assisted synthesis can be a valuable tool for the preparation of pyrazolo[1,5-a]pyrimidine and related heterocyclic systems.[4] It can significantly reduce reaction times and, in some cases, minimize the formation of byproducts by providing rapid and uniform heating.[4] This can lead to cleaner reactions and simpler product isolation.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction.[1] 2. Suboptimal reaction conditions (solvent, temperature, catalyst).[1] 3. Degradation of starting material or product.[1] 4. Incorrect starting materials. | 1. Extend reaction time and monitor by TLC or LC-MS. 2. Systematically screen different solvents, catalysts (e.g., various Lewis or Brønsted acids), and temperatures. 3. Use milder reaction conditions. If strong acid is used, consider a weaker acid or a lower concentration. 4. Verify the structure and purity of all starting materials by NMR, MS, etc. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Presence of multiple competing reaction sites on the pyrazole ring. 2. Reaction conditions favoring multiple cyclization pathways.[2] | 1. Modify the electronic properties of the pyrazole ring. Electron-donating groups can direct the cyclization to a specific position.[2][3] 2. Experiment with different acid catalysts (e.g., TFA, p-TsOH, Lewis acids) and solvents of varying polarity. 3. Consider using a protecting group strategy to block one of the reactive sites on the pyrazole ring. |
| Product Degradation During Workup or Purification | 1. Product instability to acidic or basic conditions during extraction.[1] 2. Product instability on silica gel during column chromatography. | 1. Perform a neutral workup. Use saturated sodium bicarbonate solution carefully to neutralize any acid. 2. Use a different stationary phase for chromatography (e.g., alumina) or consider alternative purification methods like recrystallization or preparative HPLC. |
| Formation of Unidentified Byproducts | 1. Over-oxidation of the tetrahydropyrazine ring. 2. Intermolecular side reactions. 3. Rearrangement of intermediates. | 1. If an oxidation step is involved, use a milder oxidizing agent or control the stoichiometry carefully. 2. Run the reaction at a higher dilution to favor intramolecular cyclization over intermolecular reactions. 3. Lowering the reaction temperature may suppress rearrangement pathways. |
Impact of Reaction Conditions on Product Selectivity
The following table provides a generalized summary of how changing reaction parameters can influence the outcome of the synthesis, particularly concerning the yield of the desired product versus a potential regioisomeric byproduct.
| Parameter | Condition A | Yield (Desired Product) | Yield (Regioisomer) | Condition B | Yield (Desired Product) | Yield (Regioisomer) |
| Catalyst | Trifluoroacetic Acid (TFA) | 55% | 20% | p-Toluenesulfonic Acid (p-TsOH) | 75% | 5% |
| Solvent | Dichloromethane (DCM) | 60% | 15% | Toluene | 70% | 10% |
| Temperature | 25 °C | 50% | 25% | 0 °C | 65% | 10% |
| Substituent (on Pyrazole) | Electron-withdrawing | 40% | 30% | Electron-donating | 80% | <5% |
Note: The data in this table is illustrative and based on general principles of organic synthesis. Actual results will vary depending on the specific substrates and reaction conditions.
Experimental Protocol: Synthesis of a Substituted 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide
This protocol is a representative example for the synthesis of a tetrahydropyrazolo[1,5-a]pyrazine derivative, based on methodologies reported for similar scaffolds.[5]
Step 1: Synthesis of Ethyl 3-amino-1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate
-
To a solution of ethyl 3-amino-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.
-
Stir the reaction mixture at 60 °C for 12 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Step 2: Intramolecular Dieckmann Condensation
-
To a solution of the product from Step 1 (1.0 eq) in anhydrous toluene, add sodium ethoxide (1.5 eq) in portions at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~7.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude cyclized product.
Step 3: Hydrolysis and Decarboxylation
-
Dissolve the crude product from Step 2 in a mixture of acetic acid and concentrated hydrochloric acid (1:1).
-
Heat the solution at reflux for 8 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the solvents.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to give the crude 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core.
Step 4: Amidation
-
The product from Step 3 can be further functionalized. For example, a carboxylic acid handle on the pyrazole ring can be coupled with an amine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to yield the final carboxamide derivative.
Visualizations
Main Reaction vs. Side Reaction Pathway
Caption: Main reaction versus a potential side reaction pathway.
Experimental Workflow
Caption: A generalized experimental workflow for synthesis.
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Pyrazolopyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis of pyrazolopyrazine derivatives. The following sections offer detailed experimental protocols, data-driven insights, and visual aids to address common challenges encountered during synthesis.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: My reaction to synthesize a pyrazolopyrazine derivative is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields are a common challenge in the synthesis of fused heterocyclic systems like pyrazolopyrazines. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Purity of Starting Materials: Impurities in reactants, such as the aminopyrazole or the dicarbonyl compound, can lead to side reactions, reducing the yield and complicating purification.[1][2]
-
Solution: Ensure the purity of your starting materials by using freshly opened reagents or by purifying them prior to use through techniques like recrystallization or column chromatography. Hydrazine derivatives, in particular, can degrade over time.[2]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst play a critical role in the reaction outcome.
-
Solution:
-
Temperature and Time: These reactions often necessitate elevated temperatures (reflux).[1] If the yield is low, consider incrementally increasing the reaction temperature or extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.[2]
-
Solvent: The choice of solvent can significantly impact reactant solubility and reaction kinetics. Acetic acid is commonly used as it can also function as a catalyst.[1] If yields remain low, consider switching to a higher-boiling point solvent to facilitate the reaction at a higher temperature.
-
Catalyst: The cyclocondensation reaction can be catalyzed by either acids or bases.[1] If employing acidic conditions (e.g., acetic acid, H₂SO₄), ensure the catalyst concentration is optimal. For base-catalyzed reactions, a non-nucleophilic base is preferable to avoid unwanted side reactions.[1]
-
-
-
Reaction Stoichiometry: Incorrect stoichiometry of the reactants can lead to incomplete conversion.
-
Solution: Ensure the accurate measurement of all reactants. In some cases, using a slight excess (1.0-1.2 equivalents) of one reactant, such as the hydrazine, can drive the reaction to completion.[2]
-
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in some cases.[1][3]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield.
Issue 2: Formation of Side Products and Impurities
Question: My reaction is producing a mixture of products, including what appear to be regioisomers and other impurities. How can I improve the selectivity and purity?
Answer: The formation of regioisomers is a common challenge, particularly when using unsymmetrical starting materials.[4][5] Other side reactions can also lead to a complex product mixture, complicating purification.
Potential Causes and Solutions:
-
Regioisomer Formation: When using an unsymmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack can occur at two different carbonyl carbons, leading to a mixture of regioisomers.[2]
-
Solution:
-
Solvent and pH Control: The regioselectivity can be influenced by the solvent and pH.[5] For example, fluorinated alcohols like 2,2-2-trifluoroethanol (TFE) have been shown to improve regioselectivity.[5] Adjusting the pH with a catalytic amount of acid or base can also favor the formation of a single isomer.[4]
-
Steric Hindrance: Introducing bulky substituents on one of the reactants can sterically hinder the attack at one of the carbonyls, thereby improving regioselectivity.[2]
-
-
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, such as a hydrazone, especially if the reactants are sterically hindered or electronically deactivated.[4][5]
-
Solution: Increase the reaction temperature or time to promote the final cyclization step. The addition of a dehydrating agent might also be beneficial.[5]
-
-
Colored Impurities: The reaction mixture turning yellow or red can be due to the decomposition of hydrazine starting materials or the oxidation of intermediates.[2][4]
-
Solution: Using freshly purified hydrazine and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of colored impurities.
-
-
Purification Challenges: The polarity of pyrazolopyrazine derivatives can make them difficult to purify by column chromatography, and they may co-elute with byproducts.
-
Solution:
-
Recrystallization: This is a powerful technique for purifying solid products. A systematic approach to solvent selection is crucial. Common solvents for recrystallizing pyrazole derivatives include ethanol, methanol, isopropanol, and mixed solvent systems like ethanol/water or hexane/ethyl acetate.[3][6]
-
Column Chromatography: For challenging separations, a careful selection of the stationary and mobile phases is necessary. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of pyrazolopyrazine derivatives?
A1: The most common synthetic routes to pyrazolopyrazines involve the cyclocondensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1] Variations of this approach, including one-pot multi-component reactions, are also employed.[3]
Q2: How can I monitor the progress of my pyrazolopyrazine synthesis?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.[2]
Q3: What are some common solvent systems for the recrystallization of pyrazolopyrazine derivatives?
A3: The choice of solvent for recrystallization is highly dependent on the specific structure and polarity of your pyrazolopyrazine derivative. However, some generally useful solvents and solvent systems include:
-
Single Solvents: Ethanol, methanol, isopropanol, and ethyl acetate are often good choices for moderately polar compounds.[3][6]
-
Mixed Solvents: A common technique involves dissolving the compound in a "good" solvent (in which it is soluble) at an elevated temperature and then adding an "anti-solvent" (in which it is poorly soluble) until turbidity is observed, followed by slow cooling.[3][6] Examples include ethanol/water and hexane/ethyl acetate.[3]
Q4: My pyrazolopyrazine derivative is an inhibitor of a specific kinase. How can I visualize its potential mechanism of action?
A4: Pyrazolopyrazine derivatives are known to be potent inhibitors of various kinases, such as Dipeptidyl peptidase-4 (DPP-4) and Phosphoinositide 3-kinase (PI3K).[7][8] Understanding the signaling pathway of the target kinase is crucial. A diagram of the relevant signaling pathway can help visualize how your compound might exert its inhibitory effect.
Kinase Inhibitor Signaling Pathway Example
Caption: Inhibition of a kinase signaling pathway.
Data Presentation
The following tables summarize quantitative data on the optimization of reaction conditions for the synthesis of pyrazolopyrazine and related heterocyclic systems.
Table 1: Optimization of Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis [9]
| Entry | Sonication | Temperature (°C) | Solvent | Reaction Time | Yield (%) |
| 1 | No | Room temperature | Water | 6–7 h | No reaction |
| 2 | No | Room temperature | Ethanol | 6 h | 37 |
| 3 | No | Room temperature | Water-ethanol (1:1) | 5 h | 52 |
| 4 | No | 80 | Ethanol | 3 h | 62 |
| 5 | Yes | 60 | Ethanol | 15 min | 80 |
| 6 | Yes | 60 | Water-ethanol (1:1) | 9 min | 86 |
Table 2: Comparison of Catalysts for Pyrazolo[3,4-b]pyridine Synthesis [10]
| Entry | Catalyst | Time (min) | Yield (%) |
| 1 | No Catalyst | 180 | 25 |
| 2 | Piperidine | 150 | 40 |
| 3 | Et3N | 150 | 35 |
| 4 | p-TSA | 120 | 65 |
| 5 | Fe3O4@MIL-101(Cr)-N(CH2PO3)2 | 30 | 96 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Substituted Pyrazolo[1,5-a][1][3][5]triazines[3]
This microwave-assisted sequential one-pot protocol offers an efficient route to pyrazolo[1,5-a][1][3][5]triazines, which are structurally related to pyrazolopyrazines.
Materials:
-
5-Aminopyrazole derivative
-
Ethoxycarbonyl isothiocyanate
-
Dry Tetrahydrofuran (THF)
-
2N Sodium Hydroxide (NaOH)
-
Methyl Iodide (MeI)
-
Microwave reactor
Procedure:
-
In a microwave vial, add a solution of the 5-aminopyrazole (1.0 equiv.) in dry THF (3 mL).
-
At 0 °C, add ethoxycarbonyl isothiocyanate (1.0 equiv.) dropwise to the solution.
-
After the addition is complete, stir the mixture for 2 minutes at room temperature.
-
Seal the vial and heat it in a microwave reactor at 100 °C for 5 minutes.
-
After cooling, add 2N NaOH (2.0 equiv.), seal the vial again, and irradiate at 80 °C for 3 minutes.
-
After cooling, add MeI (1.0 equiv.) and stir the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Experimental Workflow for One-Pot Synthesis
Caption: A sequential one-pot synthesis workflow.
Protocol 2: General Procedure for Cyclocondensation Synthesis of Pyrazolo[1,5-a]pyrimidines[11]
This protocol describes a general and widely used method for the synthesis of the pyrazolopyrimidine core, which can be adapted for pyrazolopyrazine synthesis with appropriate starting materials.
Materials:
-
Substituted 5-aminopyrazole
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Glacial acetic acid
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the 5-aminopyrazole (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in glacial acetic acid.
-
Heat the reaction mixture at reflux for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazolo[1,5-a]pyrimidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structural optimization of pyrazolo[1,5-a]pyrimidine derivatives as potent and highly selective DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pp.bme.hu [pp.bme.hu]
- 10. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine?
A1: While specific quantitative solubility data for the parent compound 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine is not extensively documented in publicly available literature, based on the properties of related pyrazolopyrimidine and pyrazine derivatives, it is expected to have limited solubility in water and better solubility in organic solvents.[1] For instance, similar pyrazolo[3,4-d]pyrimidine derivatives are readily soluble in DMSO and other organic solvents but have low water solubility.[1] The general structure, with a fused heterocyclic ring system, contributes to its relatively hydrophobic nature.
Q2: I'm having trouble dissolving my 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine derivative in aqueous buffers for a biological assay. What should I do?
A2: This is a common challenge with novel organic compounds. Here are several strategies you can employ, starting with the simplest:
-
Prepare a concentrated stock solution in an organic solvent: Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions.[1] You can then dilute this stock solution into your aqueous buffer. Be mindful of the final DMSO concentration, as it can affect biological assays (typically kept below 0.5-1%).
-
pH adjustment: If your molecule has ionizable groups (basic nitrogens in the pyrazine ring), adjusting the pH of the aqueous buffer can significantly improve solubility. For this basic scaffold, lowering the pH to form a protonated salt will likely increase aqueous solubility.
-
Use of co-solvents: Adding a small percentage of a water-miscible organic solvent like ethanol, methanol, or isopropanol to your aqueous buffer can increase the solubility of your compound.
-
Salt formation: If you have the free base form, converting it to a salt, such as a hydrochloride (HCl) salt, can dramatically improve aqueous solubility. The dihydrochloride salt of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is commercially available, indicating this is a viable strategy.[2]
-
Employing excipients: For more challenging cases, formulation strategies using solubilizing agents like cyclodextrins or polymers can be explored to create amorphous solid dispersions or inclusion complexes.[1][3]
Q3: Can I use sonication or heating to dissolve the compound?
A3: Yes, both methods can aid in dissolution.
-
Sonication: Using an ultrasonic bath can help break down solid particles and accelerate the dissolution process, especially for kinetically limited solubility.
-
Heating: Gently warming the solvent can increase the solubility of many compounds. However, be cautious and ensure your compound is thermally stable to avoid degradation. It is recommended to perform a stability test first. After dissolution at a higher temperature, check if the compound remains in solution upon cooling to your experimental temperature.
Q4: How can I determine the solubility of my specific derivative?
A4: A common method is the shake-flask method followed by a quantitative analysis technique like HPLC-UV or LC-MS. A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates when diluting DMSO stock into aqueous buffer. | The compound's solubility limit in the final aqueous/DMSO mixture has been exceeded. | - Decrease the concentration of the compound.- Increase the percentage of DMSO in the final solution (if the assay allows).- Try a different co-solvent in the aqueous phase (e.g., ethanol, PEG 400).- Lower the pH of the aqueous buffer to form a more soluble salt in situ. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. | - Visually inspect solutions for any precipitate before use.- Filter the final solution through a 0.22 µm filter to remove undissolved particles.- Re-evaluate and confirm the compound's solubility in the specific assay buffer used.- Consider using a formulation strategy to ensure consistent solubilization. |
| Difficulty dissolving the compound in any solvent. | The compound may be in a highly stable crystalline form or may have degraded into an insoluble polymer. | - Try a wider range of solvents with varying polarities (e.g., DMF, NMP, acetone, ethyl acetate).[4][5]- Use analytical techniques (e.g., NMR, LC-MS) to confirm the identity and purity of the compound.- Attempt dissolution with gentle heating and sonication. |
Solubility Data Summary
Direct quantitative solubility data for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine is scarce. The table below provides qualitative information and data for related pyrazine compounds as a reference. Researchers should determine the solubility of their specific derivatives experimentally.
| Compound/Derivative Class | Solvent | Temperature | Solubility | Comments |
| Pyrazolo[3,4-d]pyrimidine derivatives | Water | Room Temp. | Very Low | Described as "highly hydrophobic."[1] |
| Pyrazolo[3,4-d]pyrimidine derivatives | DMSO | Room Temp. | Readily Soluble | --- |
| Acetylpyrazine | DMSO | Room Temp. | 24 - 100 mg/mL | Fresh DMSO is recommended as moisture absorption can reduce solubility.[5] |
| Acetylpyrazine | Ethanol (95%) | Room Temp. | ~50 mg/mL | Calculated from 1 g in 20 ml.[5] |
| Acetylpyrazine | Water | Room Temp. | Slightly Soluble | --- |
| Piperlongumine-Pyrazine Hybrids | Aqueous Media | Room Temp. | 8.9–26.2 times higher than piperlongumine | The pyrazine skeleton was introduced to improve the poor solubility of the parent compound.[6] |
| 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride | Water | Not Specified | Expected to be soluble | The salt form is generally used to enhance aqueous solubility.[2] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility via Shake-Flask Method
Objective: To determine the equilibrium solubility of a compound in an aqueous buffer.
Materials:
-
Test compound
-
Selected aqueous buffer (e.g., PBS pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (low-binding)
-
Calibrated analytical balance
-
HPLC-UV or LC-MS system for quantification
Methodology:
-
Add an excess amount of the solid compound to a vial (e.g., 1-2 mg). The amount should be enough that undissolved solid remains at the end of the experiment.
-
Add a known volume of the aqueous buffer (e.g., 1 mL).
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the mixture for 24-48 hours to ensure equilibrium is reached.
-
After shaking, let the vials stand to allow larger particles to settle.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.
-
Carefully remove an aliquot of the supernatant without disturbing the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter. This step is critical to remove any remaining fine particulates.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the compound in the diluted sample using a pre-validated HPLC-UV or LC-MS method with a standard curve.
-
Calculate the original concentration in the supernatant to determine the aqueous solubility (e.g., in µg/mL or µM).
Visualizations
Diagram 1: Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for troubleshooting common solubility problems.
Diagram 2: Experimental Workflow for Solubility Determination
Caption: A standard experimental workflow for the shake-flask solubility assay.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abosyn [abosyn.com]
- 3. mdpi.com [mdpi.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine when stored in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine?
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a fused pyrazole and a partially saturated pyrazine ring.[1][2] This scaffold is of interest in medicinal chemistry and drug discovery, with related structures being explored as kinase inhibitors and for their therapeutic potential in various diseases.[2][3][4] The hydrochloride salt form is a white crystalline solid that is soluble in organic solvents like DMSO.
Q2: Why is DMSO a common solvent for storing this compound?
DMSO is a universal and versatile solvent in drug discovery for several reasons:
-
High Solubility: It can dissolve a wide range of both polar and nonpolar compounds.[5] 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride, in particular, is known to be soluble in DMSO.
-
Compatibility: It is miscible with water and cell culture media, making it suitable for in vitro screening assays.[5]
-
Low Volatility: Its high boiling point (189 °C) minimizes evaporation at room temperature, which helps in maintaining accurate compound concentrations.[5]
Q3: What are the general stability concerns for chemical compounds stored in DMSO?
While DMSO is an excellent solvent, long-term storage can present stability challenges for dissolved compounds. These issues include:
-
Water Absorption: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can lead to hydrolysis of susceptible compounds.[6]
-
Oxidation: Although DMSO itself can be stable, it may participate in or fail to prevent oxidation of sensitive compounds, especially if exposed to air (oxygen).
-
Spontaneous Reactions: Certain classes of molecules can undergo spontaneous reactions like cyclization or degradation in DMSO, sometimes influenced by temperature and light.[7][8]
-
Precipitation: Compounds may precipitate out of solution, particularly after freeze-thaw cycles or if the initial concentration exceeds its long-term solubility limit.[9]
Q4: Is 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine generally stable in DMSO?
While specific long-term stability data for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in DMSO is not extensively published in the provided search results, general principles for heterocyclic compounds suggest that stability is often high under proper storage conditions. Many compounds remain stable in DMSO for years when stored correctly.[7] However, the presence of the tetahydropyrazine ring and the pyrazole moiety could present sites for potential oxidative or hydrolytic degradation, particularly if impurities or water are present in the DMSO. Therefore, stability should be empirically verified for long-term studies.
Q5: What are the recommended storage conditions for stock solutions in DMSO?
To maximize the shelf-life of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in DMSO, the following conditions are recommended:
-
Temperature: Store stock solutions frozen at -20°C or -80°C for long-term storage.[7][9]
-
Moisture Control: Use high-purity, anhydrous DMSO and tightly sealed containers with inert gas (like argon or nitrogen) to minimize moisture and oxygen exposure.[6]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can introduce moisture and potentially cause compound precipitation.[6] Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
-
Light: Protect from light, especially if the compound has chromophores that could absorb light and lead to photodegradation.
Q6: How can I monitor the stability of my 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine stock solution?
Regularly assessing the purity and concentration of your stock solution is crucial. The most common method is Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6] This allows for the quantification of the parent compound and the detection of any new peaks that may correspond to degradation products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible assay results. | 1. Compound degradation leading to lower effective concentration. 2. Precipitation of the compound from the stock solution. 3. Reaction with impurities in DMSO. | 1. Perform a purity check of the stock solution using LC-MS or HPLC. 2. Prepare a fresh DMSO stock solution from solid material. 3. Visually inspect the solution for precipitate before use. If present, gently warm and vortex to redissolve, or centrifuge and use the supernatant after concentration re-verification. 4. Use high-purity, anhydrous DMSO. |
| Visible precipitate in the DMSO stock solution, especially after thawing. | 1. The compound's solubility limit in DMSO was exceeded. 2. The compound is less soluble at lower temperatures. 3. Repeated freeze-thaw cycles have promoted precipitation. | 1. Gently warm the solution (e.g., to 37°C) and vortex thoroughly to attempt redissolution. 2. If precipitation persists, centrifuge the vial and carefully pipette the supernatant for use. The concentration of the supernatant must be re-determined. 3. For future stocks, consider storing at a lower concentration or aliquotting to avoid freeze-thaw cycles. |
| The DMSO stock solution has changed color (e.g., turned yellow/brown). | 1. Compound degradation has occurred, forming colored byproducts. 2. Oxidation of the compound or impurities. | 1. Do not use the solution. The color change is a strong indicator of chemical decomposition.[8] 2. Discard the colored stock and prepare a fresh solution from solid material. 3. Review storage procedures to minimize exposure to light, oxygen, and moisture. |
Experimental Protocols
Protocol 1: Accelerated Stability Study
This study is designed to quickly assess potential stability issues under stressed conditions.[10][11]
-
Preparation: Prepare a 10 mM solution of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in anhydrous DMSO.
-
Aliquoting: Dispense the solution into multiple small, tightly sealed vials.
-
Initial Analysis (T=0): Immediately analyze one aliquot using a validated stability-indicating HPLC-UV or LC-MS method to determine the initial purity and concentration. This serves as the baseline.
-
Incubation: Place the remaining vials in a stability chamber or oven at an elevated temperature, for example, 40°C.[6][12]
-
Time-Point Analysis: At specified time points (e.g., 1, 2, 4, and 8 weeks), remove a vial and analyze it using the same method as the T=0 sample.
-
Data Evaluation: Compare the purity and concentration at each time point to the baseline. A significant decrease in the parent compound's peak area or the appearance of new peaks indicates degradation.
Protocol 2: Long-Term (Real-Time) Stability Study
This study assesses stability under recommended storage conditions.
-
Preparation: Prepare a 10 mM solution in anhydrous DMSO.
-
Aliquoting: Aliquot the solution into multiple vials suitable for long-term frozen storage.
-
Initial Analysis (T=0): Analyze one aliquot to establish the baseline purity and concentration.
-
Storage: Store the remaining vials at the intended long-term storage temperature (e.g., -20°C).
-
Time-Point Analysis: Pull samples at extended time points (e.g., 3, 6, 12, and 24 months) for analysis.
-
Data Evaluation: Compare results to the T=0 data to determine the long-term stability and establish a reliable shelf-life for the stock solution.
Data Presentation
Quantitative results from stability studies should be tabulated to track the compound's integrity over time.
Table 1: Example Stability Data for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine in DMSO
| Storage Condition | Time Point | Purity (%) by HPLC | Degradation Products (%) | Observations |
| 40°C | 0 | 99.8 | < 0.1 | Clear, colorless solution |
| 2 Weeks | 99.5 | 0.3 | No change | |
| 4 Weeks | 98.9 | 0.9 | No change | |
| 8 Weeks | 97.2 | 2.6 | Slight yellow tint | |
| -20°C | 0 | 99.8 | < 0.1 | Clear, colorless solution |
| 6 Months | 99.7 | < 0.1 | No change | |
| 12 Months | 99.6 | 0.2 | No change | |
| 24 Months | 99.5 | 0.3 | No change |
Visualizations
Experimental Workflow
Caption: Workflow for assessing the stability of a compound in DMSO.
Potential Degradation Pathways
Caption: General potential degradation pathways for heterocyclic compounds.
Troubleshooting Logic
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. 4,5,6,7-Tetrahydropyrazolo(1,5-a)pyrazine | C6H9N3 | CID 21941401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine | 1246553-54-7 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gmpsop.com [gmpsop.com]
- 11. www3.paho.org [www3.paho.org]
- 12. accelerated stability testing: Topics by Science.gov [science.gov]
Technical Support Center: Pyrazolopyrazine Library Synthesis
Welcome to the technical support center for pyrazolopyrazine library synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazolopyrazine derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, along with detailed experimental protocols and data-driven insights to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to the pyrazolopyrazine core?
A1: The construction of the pyrazolopyrazine scaffold typically involves the condensation of a substituted aminopyrazole with a 1,2-dicarbonyl compound or a related synthetic equivalent. For instance, the reaction of a 5-aminopyrazole with a 1,2-dicarbonyl compound is a common method for synthesizing pyrazolo[3,4-b]pyrazines. Variations of this approach, including multi-component reactions, are also employed to generate diverse libraries.
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a frequent challenge, especially when using unsymmetrical 1,2-dicarbonyl compounds or substituted aminopyrazoles.[1] The regioselectivity is influenced by the electronic and steric properties of the substituents on both reactants.[1] To improve regioselectivity, consider the following strategies:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in similar heterocyclic syntheses.
-
pH Control: Adjusting the pH of the reaction can influence the site of the initial nucleophilic attack.
-
Catalyst Selection: In some cases, the choice of an appropriate acid or base catalyst can direct the reaction towards a single regioisomer.
Q3: My reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A3: Low yields in pyrazolopyrazine synthesis can stem from several factors:
-
Purity of Starting Materials: Ensure the purity of your aminopyrazole and dicarbonyl compound. Impurities can lead to side reactions and lower the yield of the desired product.
-
Suboptimal Reaction Conditions: The reaction temperature, time, and solvent can significantly impact the yield. A systematic optimization of these parameters is often necessary.
-
Incomplete Reaction: The reaction may not be proceeding to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Product Degradation: The pyrazolopyrazine product may be unstable under the reaction or workup conditions. Consider using milder reagents and conditions if product degradation is suspected.
Q4: What are the best practices for purifying a library of pyrazolopyrazine compounds?
A4: The purification of a chemical library requires robust and efficient methods. For pyrazolopyrazine libraries, a combination of the following techniques is often employed:
-
Silica Gel Column Chromatography: This is a widely used method for the purification of individual compounds and can be automated for high-throughput purification.[2]
-
Preparative High-Performance Liquid Chromatography (HPLC): For more challenging separations and to obtain highly pure compounds, preparative HPLC is the method of choice.
-
Recrystallization: If the synthesized compounds are crystalline solids, recrystallization can be an effective final purification step.[2]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Starting Materials | - Assess the purity of the aminopyrazole and dicarbonyl compound using NMR or LC-MS. - Purify starting materials if necessary. |
| Suboptimal Reaction Temperature | - If the reaction is sluggish, try increasing the temperature in increments of 10-20 °C. - If side products are observed at higher temperatures, try running the reaction at a lower temperature for a longer duration. |
| Incorrect Solvent | - Screen a variety of solvents with different polarities (e.g., ethanol, DMF, toluene, TFE). |
| Ineffective Catalyst | - If using a catalyst, screen different acid or base catalysts. - Vary the catalyst loading to find the optimal concentration. |
Issue 2: Formation of Regioisomers
| Potential Cause | Troubleshooting Steps |
| Use of Unsymmetrical Reactants | - If possible, use symmetrical starting materials to avoid regioselectivity issues.[1] |
| Non-optimal Solvent | - Employ fluorinated alcohols (TFE, HFIP) as solvents to enhance regioselectivity. |
| Reaction Conditions Favoring Both Isomers | - Systematically vary the reaction temperature and pH to identify conditions that favor the formation of the desired regioisomer. |
Experimental Protocols
General Protocol for the Synthesis of a Pyrazolo[3,4-b]pyrazine Derivative
-
Reactant Preparation: In a clean, dry flask, dissolve the 5-aminopyrazole (1.0 equivalent) in a suitable solvent (e.g., ethanol).
-
Addition of Dicarbonyl Compound: To the stirred solution, add the 1,2-dicarbonyl compound (1.0-1.2 equivalents).
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired pyrazolo[3,4-b]pyrazine.
Visualizations
Caption: A generalized experimental workflow for pyrazolopyrazine synthesis.
Caption: A troubleshooting decision tree for pyrazolopyrazine synthesis.
Caption: Formation of regioisomers in pyrazolopyrazine synthesis.
References
Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a mixture of regioisomers in our pyrazole synthesis using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine. What are the primary factors influencing regioselectivity?
A1: The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, particularly with the classical Knorr synthesis.[1] The regiochemical outcome is determined by a delicate balance of several factors:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the initial attack to the less hindered carbonyl group.[2]
-
Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[2][3] The nucleophilicity of the two nitrogen atoms in the substituted hydrazine also influences the reaction's course.[2]
-
Reaction pH: The acidity or basicity of the reaction medium is a critical parameter.[4] Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its nitrogen atoms and can change the site of initial attack.[3] Conversely, basic conditions may favor the attack of the more inherently nucleophilic nitrogen atom of the substituted hydrazine.[3]
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols have been shown to significantly enhance regioselectivity compared to more conventional solvents like ethanol.[5][6]
-
Temperature: The reaction temperature can also be a determining factor in the regiochemical outcome of the synthesis.[4]
Q2: Our current protocol yields the undesired regioisomer as the major product. How can we reverse or improve the regioselectivity to favor the desired isomer?
A2: Improving regioselectivity often requires a systematic approach to optimizing reaction conditions or exploring alternative synthetic strategies. Here are several effective methods:
-
Solvent Optimization: As mentioned, the choice of solvent is critical. Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in favor of one isomer.[5] This is attributed to the non-nucleophilic nature of these fluorinated alcohols, which do not compete with the hydrazine in attacking the more reactive carbonyl group.[5]
-
Use of Hydrazine Salts: The nature of the hydrazine reactant can influence the outcome. For example, using arylhydrazine hydrochlorides can favor the formation of the 1,3-regioisomer, while the corresponding free hydrazine may lead to the 1,5-regioisomer.[7]
-
Alternative Reagents: Instead of traditional 1,3-dicarbonyls, consider using β-enaminones or acetylenic ketones. These substrates can offer higher and more predictable regioselectivity in their reactions with hydrazines.[4][8][9]
-
Catalysis: The use of catalysts, such as iodine or various metal catalysts, in multicomponent reactions can provide regioselective access to highly substituted pyrazoles.[10][11]
Q3: Are there modern synthetic techniques that can enhance regioselectivity and overall efficiency?
A3: Yes, several modern synthetic methodologies can offer significant advantages in controlling regioselectivity and improving reaction efficiency:
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates and, in some cases, improve yields and regioselectivity by promoting the formation of the thermodynamically favored product.[3][12][13] This technique often allows for shorter reaction times and the use of greener solvents.[12][14]
-
Flow Chemistry: Continuous-flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time.[15] This high level of control can lead to improved yields and regioselectivity.[15][16] Flow setups also allow for safer handling of hazardous intermediates and can be readily scaled up.[15]
-
Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, can be designed to be highly regioselective.[11] They offer high atom and step economy.[10]
Troubleshooting Guides
Problem: Poor Regioselectivity with 1,1,1-Trifluoro-2,4-pentanedione and Methylhydrazine
When reacting 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack of the more nucleophilic nitrogen of methylhydrazine typically occurs at the more electrophilic carbonyl carbon adjacent to the CF₃ group, leading to the 3-CF₃ pyrazole.[3] If the 5-CF₃ isomer is desired, the following troubleshooting steps can be taken.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving pyrazole regioselectivity.
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation from 1,3-Diketones and Methylhydrazine
| Entry | 1,3-Diketone (R¹) | Solvent | Ratio (3-R¹ : 5-R¹) | Total Yield (%) |
| 1 | CF₃ | EtOH | 55 : 45 | 85 |
| 2 | CF₃ | TFE | 85 : 15 | 90 |
| 3 | CF₃ | HFIP | 97 : 3 | 92 |
| 4 | 2-Furyl | EtOH | 60 : 40 | 78 |
| 5 | 2-Furyl | TFE | 90 : 10 | 85 |
| 6 | 2-Furyl | HFIP | >98 : 2 | 88 |
Data synthesized from multiple sources for illustrative purposes.[5]
Table 2: Regioselectivity in the Reaction of Acetylenic Ketones with Substituted Hydrazines
| Entry | Acetylenic Ketone (R¹, R²) | Hydrazine (R³) | Major Regioisomer | Yield (%) |
| 1 | Ph, Ph | MeNHNH₂ | 1-Me, 3-Ph, 5-Ph | 95 |
| 2 | 4-MeOPh, Ph | MeNHNH₂ | 1-Me, 3-(4-MeOPh), 5-Ph | 92 |
| 3 | Ph, Ph | PhNHNH₂ | 1,3,5-Triphenyl | 98 |
| 4 | 4-NO₂Ph, Ph | PhNHNH₂ | 1,5-Diphenyl, 3-(4-NO₂Ph) | 90 |
This table illustrates the high regioselectivity often observed with acetylenic ketones.[8][9]
Experimental Protocols
Protocol 1: General Procedure for Improved Regioselectivity using Fluorinated Alcohols
This protocol describes a general method for the Knorr condensation reaction with enhanced regioselectivity using a fluorinated alcohol as the solvent.[3]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) (3 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP or TFE (3 mL).
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Protocol 2: Microwave-Assisted Synthesis of Pyrazoles
This protocol provides a general procedure for the rapid synthesis of pyrazoles using microwave irradiation, which can sometimes favor the thermodynamically more stable isomer.[3][12]
-
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Substituted hydrazine (e.g., arylhydrazine) (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
-
-
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the substituted hydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL), which acts as both a solvent and a catalyst.
-
Securely seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a predetermined temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: These conditions should be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash it thoroughly with water, and dry.
-
Signaling Pathways and Experimental Workflows
Knorr Pyrazole Synthesis Pathway
Caption: Competing pathways in the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. scilit.com [scilit.com]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Preventing degradation of pyrazine derivatives during workup
Welcome to the Technical Support Center for the handling and purification of pyrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot the common challenges associated with the degradation of these compounds during experimental workup.
Troubleshooting Guides
This section provides practical advice in a question-and-answer format to address specific issues you may encounter during the workup and purification of pyrazine derivatives.
Question: I'm observing significant product loss and the formation of impurities after my reaction workup. What are the likely causes?
Answer: Product loss and impurity formation during the workup of pyrazine derivatives often stem from the inherent chemical sensitivity of the pyrazine ring. The primary culprits are typically oxidative degradation, pH-driven decomposition, and, to a lesser extent, photodegradation. Pyrazine derivatives can be particularly sensitive to harsh reaction or workup conditions.[1]
-
Oxidative Degradation: The nitrogen atoms in the pyrazine ring make it susceptible to oxidation, which can lead to hydroxylation and ring cleavage.[2] This is often facilitated by atmospheric oxygen, especially under aerobic conditions or in the presence of transition metals.[2]
-
pH Instability: Both strongly acidic and strongly basic conditions can promote the degradation of pyrazine derivatives.[1] The specific pH sensitivity depends on the substituents present on the pyrazine core. Extreme pH levels can catalyze hydrolysis of functional groups (like esters or amides) or alter the electronic structure of the ring, making it more prone to other degradation pathways.[3]
-
Photodegradation: Although less common during a typical workup, prolonged exposure to light, particularly UV light, can induce degradation in some heterocyclic systems. Key photodegradation processes can include the loss of side-chains.[4]
Question: My pyrazine derivative seems to be degrading during liquid-liquid extraction. How can I prevent this?
Answer: Degradation during liquid-liquid extraction (LLE) is a common issue. To mitigate this, consider the following strategies:
-
Control the pH: Avoid using strong acids or bases for quenching or pH adjustment. If a pH adjustment is necessary, use buffered solutions (e.g., phosphate-buffered saline at pH 7) or mild reagents like saturated sodium bicarbonate solution instead of sodium hydroxide.
-
Minimize Oxygen Exposure: Use degassed solvents for the extraction process. You can prepare these by bubbling an inert gas like nitrogen or argon through the solvent for 15-30 minutes before use. This minimizes the risk of oxidative degradation.[2]
-
Work Quickly and at Low Temperatures: Perform the extraction process promptly and, if possible, in an ice bath. Lower temperatures slow down the rate of potential degradation reactions.
-
Choose the Right Solvent: The choice of extraction solvent is critical. While solvents like ethyl acetate or MTBE are effective, they can sometimes co-extract impurities.[5] Hexane can be a good choice for less polar pyrazines and may reduce the extraction of more polar impurities like imidazoles.[5]
Question: I'm struggling to purify my solid pyrazine derivative by recrystallization. What am I doing wrong?
Answer: Recrystallization challenges often come down to solvent choice and the cooling process.
-
Solvent Selection: The ideal solvent should dissolve your pyrazine derivative well at high temperatures but poorly at low temperatures.[6] Test a range of solvents to find the optimal one.
-
Cooling Rate: Avoid rapid "shock cooling" by plunging the hot solution into an ice bath.[6] This can cause the product to precipitate as an impure amorphous solid.[6] Instead, allow the solution to cool slowly to room temperature, and then move it to a refrigerator or freezer to maximize crystal formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common degradation pathway for pyrazines during workup?
A1: Oxidative degradation is a very common pathway. The pyrazine ring is susceptible to oxidation, which can be promoted by air, especially in the presence of certain metals.[2] This can lead to the formation of hydroxylated byproducts or even ring cleavage. Many pyrazine syntheses proceed through a dihydropyrazine intermediate that must be oxidized to the final aromatic product; however, over-oxidation or undesired oxidation of the final product can occur under harsh conditions.[1][6]
Q2: How does pH affect the stability of pyrazine derivatives?
A2: The pH of the aqueous phase during workup is critical.[7] Pyrazines are basic compounds, but their stability can be compromised under excessively acidic or basic conditions.[1][3] The protonation state of the nitrogen atoms and any ionizable substituents will change with pH, affecting the molecule's solubility and susceptibility to nucleophilic attack or other degradation reactions.[7] It is generally recommended to maintain a pH close to neutral during workup unless the specific derivative has a known stability range.
Data Presentation
Table 1: General pH Stability Guide for Pyrazine Workup
| pH Range | Condition | Potential Degradation Pathway | Recommendation |
| < 3 | Strongly Acidic | Hydrolysis of sensitive functional groups (e.g., esters, amides), potential for ring protonation leading to instability. | Avoid if possible. Use weak acids (e.g., dilute citric acid) for neutralization only if necessary. |
| 3 - 6 | Mildly Acidic | Generally more stable, but monitor for hydrolysis of very labile groups. | Often a safe range for extraction. Consider using acetate or citrate buffers. |
| 6 - 8 | Neutral | Optimal for most pyrazine derivatives. | Use water, brine, or phosphate-buffered saline (PBS) for washes and extractions. |
| 8 - 11 | Mildly Basic | Generally stable, but can initiate degradation of base-labile groups. Risk of oxidation can increase. | Use saturated sodium bicarbonate or dilute potassium carbonate. Avoid strong bases. |
| > 11 | Strongly Basic | High risk of hydrolysis and other base-catalyzed degradation pathways. | Avoid. Strong bases like NaOH or KOH can be detrimental to the pyrazine core.[1] |
Table 2: Solvent Selection for Liquid-Liquid Extraction (LLE)
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Hexane | Non-polar | 69 | Good for extracting non-polar pyrazines. Less likely to extract polar impurities like imidazoles.[5] |
| Diethyl Ether | Low | 35 | Volatile and easy to remove. Peroxide formation risk. |
| Dichloromethane (DCM) | Medium | 40 | Effective for a wide range of pyrazines. Higher density than water. |
| Ethyl Acetate (EtOAc) | Medium | 77 | Common and effective. Can co-extract some polar impurities.[5] Prone to hydrolysis under strong acid/base. |
| Methyl-t-butyl ether (MTBE) | Medium | 55 | Good alternative to Diethyl Ether (lower peroxide risk). Can co-extract impurities like 4-methyl imidazole.[5] |
Mandatory Visualizations
Caption: Common degradation triggers for pyrazine derivatives.
Caption: Troubleshooting workflow for pyrazine workup degradation.
Caption: Standard experimental workflow for pyrazine purification.
Experimental Protocols
Protocol 1: General Procedure for a Mild Aqueous Workup
This protocol is designed to minimize degradation by controlling pH and limiting exposure to atmospheric oxygen.
Materials:
-
Crude reaction mixture containing the pyrazine derivative.
-
Degassed saturated sodium bicarbonate (NaHCO₃) solution.
-
Degassed deionized water.
-
Degassed brine (saturated NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Extraction solvent (e.g., degassed ethyl acetate or dichloromethane).
-
Separatory funnel, Erlenmeyer flasks, round-bottom flask.
-
Rotary evaporator.
Methodology:
-
Cool the Reaction: Cool the crude reaction mixture to 0 °C in an ice bath. This slows down potential degradation reactions.
-
Quench Carefully: Slowly add degassed, saturated NaHCO₃ solution to neutralize any remaining acid and quench the reaction. Monitor for gas evolution. Add until the pH of the aqueous layer is between 7 and 8.
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
Perform Extraction: Add the chosen degassed organic extraction solvent (e.g., ethyl acetate). Stopper the funnel, invert it gently several times, and vent frequently to release any pressure. Avoid vigorous shaking which can promote emulsions and increase air exposure. Repeat the extraction 2-3 times with fresh solvent to ensure complete recovery.[5]
-
Combine and Wash: Combine the organic layers. Wash the combined organic phase sequentially with degassed deionized water and then degassed brine to remove water-soluble impurities.
-
Dry the Organic Layer: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask and let it sit for 10-15 minutes until the solvent is clear.
-
Isolate the Product: Filter off the drying agent and wash it with a small amount of fresh organic solvent. Concentrate the filtrate using a rotary evaporator at a moderate temperature to yield the crude product, which can then be further purified.
Protocol 2: General Procedure for Silica Gel Column Chromatography
This method is used to separate the target pyrazine derivative from non-volatile impurities and byproducts.
Materials:
-
Crude pyrazine product from Protocol 1.
-
Silica gel (appropriate mesh size, e.g., 230-400).
-
Eluent system (e.g., a mixture of hexane and ethyl acetate).[5]
-
Chromatography column, flasks/test tubes for fraction collection.
-
Thin-Layer Chromatography (TLC) plates and visualization method (e.g., UV lamp).
Methodology:
-
Choose the Eluent System: Determine an appropriate solvent system using TLC. The ideal system should provide a retention factor (Rƒ) of ~0.2-0.3 for the desired compound. A common starting point is a hexane/ethyl acetate mixture.[5]
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into the column and allow it to pack evenly without air bubbles. Add a thin layer of sand on top to protect the silica bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Carefully add the eluent to the column and begin collecting fractions. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the compounds. For example, start with 9:1 hexane/ethyl acetate and slowly increase the proportion of ethyl acetate.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrazine derivative.
References
Technical Support Center: Overcoming Poor Solubility of Tetrahydropyrazolopyrazine Hydrochloride Salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility with tetrahydropyrazolopyrazine hydrochloride salts.
Frequently Asked Questions (FAQs)
Q1: My tetrahydropyrazolopyrazine hydrochloride salt has poor aqueous solubility. What are the initial steps I should take to improve it?
A1: Poor aqueous solubility is a common challenge with many active pharmaceutical ingredients (APIs), including hydrochloride salts. The initial and most straightforward approach is to investigate the pH-dependent solubility of your compound. Since it is a hydrochloride salt of a likely basic compound, the solubility is expected to be highest at lower pH values.
Recommended Initial Steps:
-
Determine the pKa of the free base of your compound.
-
Measure the solubility of the hydrochloride salt across a range of physiologically relevant pH values (e.g., pH 1.2 to 7.4).
-
Plot solubility versus pH to identify the pH of maximum solubility.
Often, solubility enhancements of several orders of magnitude can be achieved by controlling the formulation pH.[1]
Q2: Adjusting the pH is not sufficient to achieve the desired concentration. What are the next strategies I should consider?
A2: If pH modification alone is insufficient, several formulation strategies can be employed to further enhance solubility. These can be broadly categorized as:
-
Co-solvents: The addition of water-miscible organic solvents can significantly increase the solubility of nonpolar drugs.[2]
-
Surfactants: These agents can increase solubility by reducing surface tension and forming micelles that encapsulate the drug.[1]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.[1][3]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into an amorphous state, typically dispersed within a polymer matrix, can lead to a higher apparent solubility and dissolution rate.[4][5]
The choice of strategy will depend on the physicochemical properties of your specific tetrahydropyrazolopyrazine derivative, the desired dosage form, and the intended route of administration.
Q3: I am observing precipitation of my hydrochloride salt in chloride-containing media, such as simulated gastric fluid. What is causing this?
A3: This phenomenon is likely due to the common ion effect . The presence of a common ion (in this case, chloride from the dissolution media and the hydrochloride salt) can shift the equilibrium towards the less soluble free base, causing the drug to precipitate out of solution.[4][6] This can reduce the solubility of the hydrochloride salt, particularly in biorelevant media that contain significant amounts of sodium chloride.[6]
Q4: Are there any specific signaling pathways associated with tetrahydropyrazolopyrazine compounds that I should be aware of when designing my experiments?
A4: While specific pathways are target-dependent, related pyrazolopyrazine and pyrazolopyrimidine scaffolds have been identified as inhibitors of various protein kinases. A prominent pathway often implicated is the EGFR/PI3K/AKT/mTOR signaling cascade , which is crucial in regulating cell growth, proliferation, and survival.[7][8] Dysregulation of this pathway is common in many cancers.[1][9] Therefore, when investigating the biological activity of your tetrahydropyrazolopyrazine compound, assessing its effect on this pathway may be a relevant starting point.
Troubleshooting Guides
Problem 1: Inconsistent solubility results.
-
Possible Cause: Equilibrium not reached.
-
Solution: Ensure sufficient equilibration time during solubility studies. A common method is the shake-flask method, where the suspension is agitated for 24-48 hours to ensure equilibrium is reached.
-
-
Possible Cause: pH fluctuations.
-
Solution: Use buffers with adequate buffer capacity to maintain a constant pH throughout the experiment. Verify the final pH of the saturated solution.
-
-
Possible Cause: Polymorphism.
-
Solution: Different crystalline forms (polymorphs) of the same compound can have different solubilities. Characterize the solid form of your material before and after the solubility experiment using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Problem 2: Drug precipitation upon dilution of a co-solvent formulation.
-
Possible Cause: The drug is supersaturated upon dilution with an aqueous medium.
-
Solution: Incorporate a precipitation inhibitor into your formulation. Certain polymers (e.g., HPMC, PVP) or surfactants can help maintain a supersaturated state for a longer duration.
-
Solution: Optimize the co-solvent to water ratio to ensure the drug remains in solution at the final concentration.
-
Problem 3: Low oral bioavailability despite improved in vitro solubility.
-
Possible Cause: In vivo precipitation in the gastrointestinal tract.
-
Solution: Consider formulation strategies that maintain solubility in the varying pH environments of the GI tract. Enteric-coated formulations or the use of pH-modifying excipients can be beneficial.
-
-
Possible Cause: Permeability limitations.
-
Solution: If the compound has low permeability (BCS Class IV), enhancing solubility alone may not be sufficient. Strategies to improve permeability, such as the use of permeation enhancers, may be necessary.
-
Data Presentation
Table 1: Illustrative pH-Dependent Solubility of a Tetrahydropyrazolopyrazine HCl Salt
| pH | Buffer System | Solubility (µg/mL) |
| 1.2 | 0.1 N HCl | 1500 |
| 2.0 | Phosphate Buffer | 1250 |
| 4.5 | Acetate Buffer | 350 |
| 6.8 | Phosphate Buffer | 50 |
| 7.4 | Phosphate Buffer | 25 |
Table 2: Illustrative Solubility Enhancement with Co-solvents and Excipients at pH 6.8
| Formulation | Solubility (µg/mL) | Fold Increase |
| Aqueous Buffer (pH 6.8) | 50 | 1.0 |
| 20% Ethanol in Buffer | 250 | 5.0 |
| 20% Propylene Glycol in Buffer | 300 | 6.0 |
| 1% Tween 80 in Buffer | 450 | 9.0 |
| 10 mM Hydroxypropyl-β-Cyclodextrin in Buffer | 600 | 12.0 |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility
-
Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, and 7.4) using appropriate buffer systems (e.g., HCl, phosphate, acetate).
-
Sample Preparation: Add an excess amount of the tetrahydropyrazolopyrazine hydrochloride salt to a known volume of each buffer in separate vials.
-
Equilibration: Place the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium.
-
Sample Collection and Analysis: After equilibration, withdraw an aliquot from each vial and filter it through a 0.22 µm syringe filter to remove undissolved solids.
-
Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
pH Measurement: Measure the final pH of each saturated solution.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Solvent Selection: Identify a common volatile solvent in which both the tetrahydropyrazolopyrazine hydrochloride salt and the chosen polymer (e.g., PVP-VA, HPMCAS) are soluble.
-
Dissolution: Dissolve the drug and the polymer in the selected solvent at a predetermined ratio (e.g., 1:3 drug-to-polymer ratio).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Characterization: Characterize the resulting ASD powder to confirm its amorphous nature using techniques such as XRPD and DSC.
-
Solubility and Dissolution Testing: Evaluate the solubility and dissolution rate of the prepared ASD in the desired medium and compare it to the crystalline drug.
Visualizations
Caption: A general workflow for addressing the poor solubility of tetrahydropyrazolopyrazine hydrochloride salts.
Caption: The EGFR/PI3K/AKT/mTOR signaling pathway, a potential target for tetrahydropyrazolopyrazine derivatives.
References
- 1. Preclinical rationale for PI3K/Akt/mTOR pathway inhibitors as therapy for epidermal growth factor receptor inhibitor-resistant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting EGFR/PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma | MDPI [mdpi.com]
- 9. PI3K-AKT-mTOR pathway alterations in advanced NSCLC patients after progression on EGFR-TKI and clinical response to EGFR-TKI plus everolimus combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of ATR Inhibitors: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine series versus AZD6738 (Ceralasertib)
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors: a lead compound from the novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) series developed by Novartis, and AZD6738 (Ceralasertib), a clinical-stage inhibitor from AstraZeneca.
ATR kinase is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways that repair DNA lesions and maintain genomic stability. In many cancers, defects in certain DDR pathways, such as the loss of ATM function, lead to a greater reliance on ATR for survival. This synthetic lethality provides a therapeutic window for ATR inhibitors, which can selectively kill cancer cells with minimal effects on normal cells. This guide will delve into the preclinical data of a representative THPP-based ATR inhibitor and the extensive preclinical and clinical data available for Ceralasertib.
At a Glance: Comparative Analysis
| Feature | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine (THPP) ATR Inhibitor (Novartis) | AZD6738 (Ceralasertib) (AstraZeneca) |
| Mechanism of Action | Selective inhibitor of ATR kinase | ATP-competitive, selective inhibitor of ATR kinase.[1] |
| Potency (IC50) | Cell-free ATR: 0.4 nMCellular pChk1 (S345): 37 nM | In vitro enzyme: 1 nMCellular pChk1 (S345): 74 nM.[1] |
| Selectivity | >4,000 to 10,000-fold selective over ATM, DNA-PK, and PI3Kα~100-fold selective over mTOR | No significant inhibition of DNA-PK, ATM, mTOR, or AKT (IC50 > 5µM in cells).[1] >50% inhibition in 0 out of 442 kinases screened at 1µM.[1] |
| Therapeutic Approach | Monotherapy and combination with DNA damaging agents | Monotherapy and in combination with chemotherapy (e.g., carboplatin, paclitaxel), PARP inhibitors (e.g., olaparib), and immunotherapy (e.g., durvalumab).[1] |
| Development Stage | Preclinical | Phase 1/2 Clinical Trials.[2] |
Signaling Pathway of ATR Inhibition
The following diagram illustrates the central role of ATR in the DNA damage response and the mechanism of action of inhibitors like the THPP series and Ceralasertib.
In-Depth Performance Data
Potency and Selectivity
The Novartis team identified their lead THPP-ATR inhibitor through a high-throughput screen targeting the phosphorylation of Chk1 on serine 345. Their lead compound demonstrated a cell-free ATR IC50 of 0.4 nM and a cellular IC50 of 37 nM for the inhibition of gemcitabine-induced Chk1 phosphorylation. This compound exhibited remarkable selectivity, being over 4,000 to 10,000-fold more selective for ATR than for the related kinases ATM, DNA-PK, and PI3Kα, and approximately 100-fold more selective against mTOR.
In comparison, AstraZeneca's Ceralasertib has an in vitro enzyme IC50 of 1 nM and inhibits the phosphorylation of Chk1 at serine 345 in cells with an IC50 of 74 nM.[1] Ceralasertib also shows excellent selectivity, with no significant inhibition of DNA-PK, ATM, mTOR, or AKT at concentrations up to 5 µM in cellular assays.[1] A broad kinase screen of 442 kinases showed no off-target inhibition greater than 50% at a 1 µM concentration.[1]
| Parameter | THPP-ATR inhibitor | AZD6738 (Ceralasertib) |
| ATR (enzyme) IC50 | 0.4 nM | 1 nM.[1] |
| Cellular pChk1 (S345) IC50 | 37 nM | 74 nM.[1] |
| ATM Selectivity | >4,000-fold | >5,000-fold (>5µM).[1] |
| DNA-PK Selectivity | >10,000-fold | >5,000-fold (>5µM).[1] |
| mTOR Selectivity | ~100-fold | >5,000-fold (>5µM).[1] |
| PI3Kα Selectivity | >10,000-fold | Not specified, but no significant inhibition of PI3K-like kinases.[1] |
Cellular Activity and Preclinical Efficacy
As a monotherapy, Ceralasertib inhibited the proliferation of 73 out of 197 solid and hematological cancer cell lines with an IC50 of less than 1 µM in 3-day proliferation assays.[1] Enhanced sensitivity was observed in cell lines with defective ATM function.[1] In vivo, Ceralasertib monotherapy demonstrated significant, dose-dependent tumor growth inhibition in several ATM-deficient xenograft models.[1]
Ceralasertib has shown synergistic cell-killing activity when combined with DNA damaging agents such as cisplatin, carboplatin, and gemcitabine, as well as with ionizing radiation.[1] In vivo xenograft studies have confirmed that combining Ceralasertib with either carboplatin or ionizing radiation leads to a significant enhancement of anti-tumor activity compared to either treatment alone.[1]
While specific in vivo efficacy data for the lead THPP-ATR inhibitor from the Novartis study is not publicly available in the initial search results, its high potency and selectivity in cellular assays suggest a strong potential for anti-tumor activity, both as a monotherapy in cancers with high replication stress and in combination with DNA damaging agents.
Experimental Protocols
ATR Kinase Inhibition Assay (Enzymatic)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the purified ATR enzyme.
Methodology (based on typical kinase assays):
-
Reagents: Purified recombinant human ATR kinase, biotinylated peptide substrate (e.g., a peptide containing the Chk1 phosphorylation motif), ATP, and kinase buffer.
-
Procedure:
-
The test compound is serially diluted and incubated with the ATR enzyme in the kinase buffer.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a radiometric assay using [γ-³²P]ATP.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Cellular pChk1 (S345) Inhibition Assay
Objective: To measure the potency of the test compounds in inhibiting ATR-mediated phosphorylation of its downstream target Chk1 in a cellular context.
Methodology (based on the Novartis HTS assay):
-
Cell Line: A suitable cancer cell line (e.g., LoVo, which is ATM-deficient) is used.
-
Procedure:
-
Cells are seeded in microplates and allowed to adhere overnight.
-
Cells are pre-treated with serial dilutions of the test compound for a specified duration (e.g., 1-2 hours).
-
DNA damage is induced by adding a DNA-damaging agent, such as gemcitabine, to stimulate the ATR pathway.
-
After a further incubation period, the cells are fixed and permeabilized.
-
The level of phosphorylated Chk1 at serine 345 is detected using a specific primary antibody followed by a labeled secondary antibody.
-
The signal is quantified using a high-content imaging system or an ELISA-based method.
-
-
Data Analysis: The percentage of pChk1 inhibition is calculated for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
Both the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-based ATR inhibitor from Novartis and AstraZeneca's AZD6738 (Ceralasertib) are highly potent and selective inhibitors of ATR kinase. The THPP-ATR inhibitor demonstrates exceptional potency in a cell-free assay, while Ceralasertib has a slightly more potent cellular activity in the reported assays. Both compounds exhibit excellent selectivity against other key kinases in the PIKK family.
Ceralasertib has advanced into clinical development, and a substantial body of preclinical and clinical data supports its potential as a monotherapy and in combination therapies. While less is publicly known about the in vivo performance and clinical development of the THPP-ATR inhibitor, its impressive preclinical profile marks it as a significant development in the pursuit of novel ATR-targeted cancer therapies. Further studies will be necessary to fully elucidate the therapeutic potential of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold in oncology.
References
A Head-to-Head Comparison of Pyrazolopyrazine and Pyridine Kinase Inhibitors in Cancer Therapy
In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. Among the myriad of heterocyclic scaffolds employed in their design, pyrazolopyrazines and pyridines have proven to be particularly fruitful, leading to the development of several clinically approved drugs. This guide provides a detailed, head-to-head comparison of kinase inhibitors derived from these two core structures, with a focus on their biochemical potency, cellular activity, and the experimental methodologies used for their evaluation. For the purpose of a data-driven comparison, this guide will focus on inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.
Introduction to the Scaffolds
Pyrazolopyrazines: This bicyclic heteroaromatic ring system is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases. Anlotinib is a prime example of a pyrazolopyrazine-based kinase inhibitor that has demonstrated broad anti-tumor activity.
Pyridines: The pyridine ring is a fundamental six-membered heterocyclic motif present in a vast number of pharmaceuticals, including numerous kinase inhibitors.[1] Its nitrogen atom can act as a hydrogen bond acceptor, facilitating binding to the kinase hinge region.[1] Sorafenib, regorafenib, and pazopanib are prominent examples of multi-kinase inhibitors that feature a pyridine core.[2][3][4]
Comparative Analysis: Anlotinib vs. Pyridine-based Inhibitors
For a focused comparison, we will examine the preclinical data for the pyrazolopyrazine derivative Anlotinib against the pyridine-containing inhibitors Sorafenib, Regorafenib, and Pazopanib, all of which target VEGFR2. It is important to note that the following data is compiled from different preclinical studies, and direct head-to-head experiments under identical conditions are not publicly available. Variations in experimental protocols, such as ATP concentration in biochemical assays, can influence the observed potency (IC50 values).
Chemical Structures
| Inhibitor | Core Scaffold | Chemical Structure |
| Anlotinib | Pyrazolopyrazine |
[1][5][6] |
| Sorafenib | Pyridine |
[7][8][9] |
| Regorafenib | Pyridine |
[2][3][10][11] |
| Pazopanib | Pyridine |
[4][12][13][14] |
Quantitative Data Presentation
Biochemical Potency: Inhibition of VEGFR2 Kinase Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values of the selected inhibitors against VEGFR2 in biochemical assays.
| Inhibitor | Core Scaffold | VEGFR2 IC50 (nM) | Reference(s) |
| Anlotinib | Pyrazolopyrazine | 0.2 | [15][16] |
| Sorafenib | Pyridine | ~90 | [17][18] |
| Regorafenib | Pyridine | 3 | [19] |
| Pazopanib | Pyridine | 30 | [20] |
Disclaimer: The IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Cellular Activity: Inhibition of VEGF-Stimulated Endothelial Cell Proliferation
To assess the inhibitors' effects in a more physiologically relevant context, their ability to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF is evaluated.
| Inhibitor | Core Scaffold | HUVEC Proliferation IC50 (nM) | Reference(s) |
| Anlotinib | Pyrazolopyrazine | 0.2 | [15] |
| Sorafenib | Pyridine | 195 | [15] |
| Regorafenib | Pyridine | ~3 | [19] |
| Pazopanib | Pyridine | 20 | [18] |
Disclaimer: The IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the biochemical potency of kinase inhibitors.[21]
-
Reagent Preparation :
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the inhibitor in DMSO to create a concentration range.[21]
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[21]
-
Prepare a solution of the recombinant kinase (e.g., VEGFR2) in the kinase buffer.
-
Prepare a solution of the kinase substrate (e.g., a synthetic peptide) and ATP in the kinase buffer. The ATP concentration should be close to its Km value for the kinase.[22]
-
-
Kinase Reaction :
-
In a 384-well plate, add the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.[22]
-
Add the kinase solution to all wells except the "no enzyme" control wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.[22]
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.[22]
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[21]
-
-
ADP Detection :
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.[21]
-
Incubate for 40 minutes at room temperature.[21]
-
Add a kinase detection reagent to convert the produced ADP to ATP and generate a luminescent signal via a luciferase reaction.[21]
-
Incubate for 30 minutes at room temperature.[21]
-
-
Data Analysis :
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[23]
-
Cell-Based Kinase Activity Assay (Cellular Phosphorylation ELISA)
This protocol describes a method to measure the inhibition of a kinase's activity within a cellular context.[24]
-
Cell Culture and Treatment :
-
Seed cells (e.g., HUVECs) in a 96-well plate and culture overnight.
-
Treat the cells with various concentrations of the kinase inhibitor or DMSO (vehicle control) for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., VEGF) to activate the target kinase pathway.
-
-
Cell Lysis :
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[24]
-
-
ELISA Procedure :
-
Coat a 96-well ELISA plate with a capture antibody specific for the target protein (e.g., VEGFR2).
-
Add the cell lysates to the wells and incubate to allow the capture antibody to bind the target protein.
-
Wash the plate to remove unbound material.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the target protein.[24]
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add a substrate for the enzyme (e.g., TMB) to generate a colorimetric or chemiluminescent signal.
-
Stop the reaction and measure the signal using a plate reader.
-
-
Data Analysis :
-
The signal intensity is proportional to the amount of phosphorylated target protein.
-
Calculate the percentage of inhibition of phosphorylation for each inhibitor concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Visualizations
VEGFR2 Signaling Pathway
Caption: Simplified VEGFR2 signaling pathway and the point of intervention for kinase inhibitors.
General Experimental Workflow for Kinase Inhibitor Evaluation
Caption: A generalized workflow for the preclinical evaluation of kinase inhibitors.
Conclusion
References
- 1. Anlotinib | C23H22FN3O3 | CID 25017411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. Anlotinib | 1058156-90-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sorafenib - Wikipedia [en.wikipedia.org]
- 10. Regorafenib - Wikipedia [en.wikipedia.org]
- 11. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anlotinib for Patients With Metastatic Renal Cell Carcinoma Previously Treated With One Vascular Endothelial Growth Factor Receptor-Tyrosine Kinase Inhibitor: A Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pazopanib synergizes with docetaxel in the treatment of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Validating Hits from a High-Throughput Screen of a Pyrazolopyrazine Library: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of hits from high-throughput screening (HTS) is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of methodologies for validating active compounds, or "hits," identified from a pyrazolopyrazine library screen, with a focus on experimental protocols, quantitative data presentation, and the visualization of key processes.
The journey from a primary HTS hit to a promising lead candidate is a rigorous process of elimination and characterization. Initial hits are often plagued by false positives, including pan-assay interference compounds (PAINS), which can arise from assay-specific interference rather than true target engagement. Therefore, a multi-pronged validation strategy employing a cascade of orthogonal assays is essential to confirm on-target activity, determine potency and selectivity, and establish a preliminary structure-activity relationship (SAR).
The Hit Validation Workflow: A Strategic Funnel
The validation process is best conceptualized as a funnel, where a large number of initial hits are progressively filtered through a series of increasingly stringent assays. This workflow ensures that resources are focused on the most promising compounds.
A typical hit validation cascade involves several key stages, starting with hit confirmation and progressing through detailed biophysical and cellular characterization. This systematic approach is crucial for confidently identifying and prioritizing true positive hits for further development.
Comparative Analysis of Hit Validation Assays
A robust hit validation plan for a pyrazolopyrazine library, which is often enriched with kinase inhibitors, should include a combination of biochemical, biophysical, and cell-based assays. The following tables provide a comparative summary of common validation assays.
Table 1: Biochemical and Biophysical Assays for Hit Validation
| Assay Type | Technique | Principle | Key Parameters Measured | Throughput |
| Biochemical | ADP-Glo™ Kinase Assay | Measures ADP production from a kinase reaction via a coupled luciferase reaction. | IC₅₀ (Inhibitor concentration for 50% inhibition) | High |
| Biophysical | Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to an immobilized ligand. | K₋ (dissociation constant), kₐ (association rate), k₋ (dissociation rate) | Medium |
| Biophysical | Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a macromolecule. | K₋ (dissociation constant), ΔH (enthalpy), n (stoichiometry) | Low |
| Biophysical | Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding in a cellular environment. | Tₘ shift (change in melting temperature), EC₅₀ (effective concentration for 50% stabilization) | Low to Medium |
Table 2: Cell-Based Assays for Functional Validation
| Assay Type | Technique | Principle | Key Parameters Measured |
| Target Engagement | Western Blot | Measures the phosphorylation status of the target kinase or its downstream substrates. | Reduction in phosphorylation |
| Phenotypic | Cell Proliferation/Viability Assay | Measures the effect of the compound on cell growth and survival. | GI₅₀ (concentration for 50% growth inhibition) |
| Target Engagement | NanoBRET™ | Measures target engagement in live cells using bioluminescence resonance energy transfer. | EC₅₀ (effective concentration for 50% target engagement) |
Quantitative Data from Pyrazolopyrazine Library Hit Validation
The following tables present example quantitative data that would be generated during the validation of hits from a pyrazolopyrazine library targeting a specific kinase.
Table 3: Example Biochemical and Biophysical Data for Pyrazolopyrazine Hits
| Compound ID | Target Kinase | ADP-Glo™ IC₅₀ (nM)[1] | SPR K₋ (nM) | ITC K₋ (nM) | CETSA Tₘ Shift (°C) |
| PZP-001 | JAK1 | 3 | 5.2 | 4.8 | +4.2 |
| PZP-002 | JAK2 | 8.5 | 10.1 | 9.5 | +3.8 |
| PZP-003 | TYK2 | 7.7 | 9.8 | 8.9 | +4.0 |
| Staurosporine (Control) | Pan-Kinase | 1.5 | 2.1 | 1.8 | +5.5 |
Table 4: Example Cell-Based Data for Validated Pyrazolopyrazine Hits
| Compound ID | Target Kinase | Cellular Target Inhibition (p-STAT3 IC₅₀, nM) | Cell Proliferation (GI₅₀, nM) |
| PZP-001 | JAK1 | 15 | 50 |
| PZP-002 | JAK2 | 45 | 120 |
| PZP-003 | TYK2 | 38 | 95 |
| Ruxolitinib (Control) | JAK1/2 | 20 | 65 |
Signaling Pathways Targeted by Pyrazolopyrazine Libraries
Pyrazolopyrazine scaffolds are prevalent in kinase inhibitors that target key signaling pathways implicated in cancer and inflammatory diseases. A common target is the Janus kinase (JAK) family, which plays a critical role in the JAK-STAT signaling pathway.
Another important pathway often modulated by pyrazolopyrazine-based inhibitors is the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.[2][3][4]
Experimental Protocols
Detailed protocols are essential for the reproducibility and accuracy of hit validation assays. Below are representative protocols for key experiments.
Biochemical Kinase Activity Assay (ADP-Glo™)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for determining the IC₅₀ of inhibitors against a purified kinase.[5][6][7][8]
Materials:
-
Purified recombinant target kinase
-
Kinase substrate (e.g., specific peptide)
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (serially diluted in DMSO)
-
White, opaque 384-well plates
Procedure:
-
Reagent Preparation: Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Compound Plating: Add 2.5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
Biophysical Binding Assay (Surface Plasmon Resonance - SPR)
This protocol provides a general framework for assessing the binding kinetics of a small molecule inhibitor to a purified kinase using SPR.[9][10][11][12]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified target kinase
-
Test compounds
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.
-
Inject the purified kinase over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active sites with ethanolamine.
-
-
Analyte Binding:
-
Prepare a serial dilution of the test compound in running buffer.
-
Inject the compound dilutions over the immobilized kinase surface at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) in real-time.
-
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound compound and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (k₋), and the equilibrium dissociation constant (K₋).
Cell-Based Target Engagement Assay (Cellular Thermal Shift Assay - CETSA) by Western Blot
This protocol outlines the steps to confirm target engagement of an inhibitor in a cellular context by measuring the thermal stabilization of the target protein.[13][14][15]
Materials:
-
Cultured cells expressing the target kinase
-
Test compound
-
Cell lysis buffer
-
Primary antibody against the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermal cycler
-
Western blot equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-64°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins. Collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody for the target kinase, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature.
-
Normalize the intensities to the unheated control.
-
Plot the percentage of soluble protein against temperature to generate melt curves for both vehicle- and compound-treated samples.
-
Determine the shift in the melting temperature (Tₘ) induced by the compound.
-
Alternative Hit Validation Strategies
While the described workflow is a standard and robust approach, alternative strategies can be employed, particularly depending on the nature of the screening library and the target.
-
Fragment-Based Screening (FBS): This approach involves screening a library of low molecular weight fragments. Hits from FBS typically have weak affinity but provide a starting point for structure-guided lead optimization. Validation of fragment hits relies heavily on biophysical methods like X-ray crystallography and NMR.
-
Knowledge-Based Approaches: This strategy utilizes existing knowledge about the target and known ligands to design a focused screening library. This can lead to a higher hit rate of more potent compounds, but may limit the discovery of novel chemotypes.[3]
-
Quantitative HTS (qHTS): In qHTS, compounds are screened at multiple concentrations in the primary assay. This provides dose-response curves for all library compounds, allowing for earlier and more robust identification of true hits and reducing the need for extensive hit confirmation.
The choice of validation strategy should be tailored to the specific goals of the drug discovery program, the nature of the chemical library, and the available resources. A well-designed and executed hit validation cascade is paramount to the successful identification of high-quality lead compounds for further development.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 6. ulab360.com [ulab360.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. nicoyalife.com [nicoyalife.com]
- 11. dhvi.duke.edu [dhvi.duke.edu]
- 12. bio-protocol.org [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
On-Target Efficacy of Novel Pyrazolopyrazine Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyrazine scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of novel pyrazolopyrazine inhibitors targeting key oncogenic kinases, SHP2 and c-MET. We present supporting experimental data to confirm their on-target activity and benchmark their performance against established alternative inhibitors. Detailed experimental protocols and visualizations of the relevant signaling pathways are included to provide a comprehensive resource for researchers in drug discovery and development.
Performance Comparison of Pyrazolopyrazine Inhibitors
The on-target activity of novel pyrazolopyrazine inhibitors is critically evaluated by their potency, typically measured as the half-maximal inhibitory concentration (IC50) in biochemical and cellular assays. The following tables summarize the performance of representative pyrazolopyrazine compounds against their intended targets, SHP2 and c-MET, in comparison to other known inhibitors.
SHP2 Inhibitors: Biochemical Potency and Cellular Activity
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in activating the RAS-MAPK signaling pathway downstream of receptor tyrosine kinases (RTKs).[1][2] Allosteric inhibitors that stabilize the auto-inhibited conformation of SHP2 have shown significant therapeutic promise.[1][]
| Inhibitor Class | Compound | Biochemical IC50 (nM) | Cellular pERK Inhibition IC50 (nM) | Cell Line | Reference |
| Pyrazolopyrazine | A pyrazolo[3,4-b]pyrazine derivative | SHP2 IC50 values reported | pERK IC50 values reported | Varies | [4] |
| Alternative: Allosteric | SHP099 | 71 | - | - | [2] |
| Alternative: Allosteric | TNO155 | 11 | 8 | KYSE520 | [2][5] |
| Alternative: Allosteric | RMC-4630 (homologue RMC-4550) | 0.583 | - | - | [2] |
| Alternative: Allosteric | IACS-13909 | 15.7 | - | - | [2] |
| Alternative: Natural Product | Phomoxanthone B | 11,860 | - | - | [6] |
| Alternative: Natural Product | Polyphyllin D | 15,300 | - | - | [6] |
c-MET Inhibitors: Biochemical Potency
The mesenchymal-epithelial transition factor (c-MET) is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling pathways involved in cell proliferation, survival, and migration.[7][8][9] Dysregulation of the HGF/c-MET axis is a known driver in various cancers.[9]
| Inhibitor Class | Compound | c-MET Kinase IC50 (nM) | Reference |
| Pyrazolopyrazine | Compound 13 (a pyrazolopyrazine derivative) | 23 (in D1228N mutant cell line) | [10] |
| Alternative | Crizotinib | ~11 | [11] |
| Alternative | Cabozantinib | 1.3 - 5.4 | [11][12] |
| Alternative | Tepotinib | 3 | [11] |
| Alternative | Capmatinib | 0.13 | [11] |
| Alternative | SGX-523 | Varies | [13] |
| Alternative | PHA665752 | Varies | [13] |
Key Experimental Methodologies
To rigorously validate the on-target activity of novel inhibitors, a suite of biochemical and cellular assays is employed. These assays confirm direct target engagement and quantify the functional consequences of this engagement within a cellular context.
Biochemical Kinase/Phosphatase Assays
These in vitro assays are fundamental for determining the intrinsic potency of an inhibitor against its purified target enzyme.[14]
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF)-Based Kinase Assay
-
Reagent Preparation : Prepare assay buffer, kinase, substrate (e.g., a peptide to be phosphorylated), ATP, and the pyrazolopyrazine inhibitor at various concentrations.
-
Kinase Reaction : In a microplate, combine the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection : Add detection reagents, which typically include a europium cryptate-labeled antibody that recognizes the phosphorylated substrate and an XL665-labeled generic antibody.
-
Signal Measurement : After an incubation period, measure the HTRF signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[11]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a physiological cellular environment.[15][16][17] The principle is that ligand binding increases the thermal stability of the target protein.[15]
Protocol: Western Blot-Based CETSA
-
Cell Treatment : Treat intact cells with the pyrazolopyrazine inhibitor or a vehicle control for a defined period.
-
Heat Treatment : Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures to induce protein denaturation.
-
Cell Lysis : Lyse the cells to release the soluble proteins.
-
Separation of Aggregates : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification : Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis : Separate equal amounts of the soluble protein from each temperature point by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein.
-
Data Analysis : Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.[4][16]
Western Blot Analysis of Downstream Signaling
This assay assesses the functional consequence of target inhibition by measuring the phosphorylation status of downstream effector proteins.[10][18]
Protocol: Analysis of pERK Levels
-
Cell Culture and Treatment : Culture a relevant cell line to 70-80% confluency and then treat with various concentrations of the pyrazolopyrazine inhibitor for a specified time.
-
Cell Lysis : Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[19]
-
Protein Quantification : Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer : Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of a downstream target (e.g., phospho-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalization : Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.
-
Data Analysis : Quantify the intensity of the phospho-ERK bands and normalize to the total ERK bands. A dose-dependent decrease in phospho-ERK levels indicates on-target inhibition of the upstream kinase.[2][18]
Visualizing the Mechanism of Action
To provide a clear understanding of the biological context in which these pyrazolopyrazine inhibitors function, the following diagrams illustrate the targeted signaling pathways and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-MET [abbviescience.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Pyrazolopyrazine Derivatives in Kinase Assays: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of pyrazolopyrazine derivatives in kinase assays. It offers a look at their performance against other pyrazole-based scaffolds and includes detailed experimental data and protocols to support further research and development in kinase inhibitor discovery.
The pyrazole scaffold is a cornerstone in the design of kinase inhibitors due to its ability to mimic the hinge-binding interactions of ATP in the kinase active site.[1][2] While pyrazolopyrimidines and pyrazolopyridines have been extensively studied, pyrazolopyrazine derivatives are emerging as a noteworthy class of kinase inhibitors. This guide focuses on the available data for pyrazolopyrazine derivatives, comparing their inhibitory activities and providing the necessary experimental context for their evaluation.
Comparative Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 values) of selected pyrazolopyrazine derivatives against various kinases, alongside data for related pyrazole scaffolds for a broader comparative perspective.
| Compound Class | Derivative Example | Target Kinase | IC50 (µM) | Reference |
| Pyrazolopyrazine | 3-aminopyrazolopyrazine derivative | Spleen Tyrosine Kinase (Syk) | Not Specified (active in enzymatic and cell proliferation assays) | [Link to relevant publication if available] |
| Pyrazolopyrimidine | Pyrazolo[3,4-d]pyrimidine derivative 16 | EGFR | 0.034 | [3] |
| Pyrazolopyrimidine | Pyrazolo[3,4-d]pyrimidine derivative 4 | EGFR | 0.054 | [3] |
| Pyrazolopyrimidine | Pyrazolo[3,4-d]pyrimidine derivative 15 | EGFR | 0.135 | [3] |
| Pyrazolopyridine | Pyrazolo[3,4-b]pyridine derivative C03 | TRKA | 0.056 | [4] |
| Pyrazolo[1,5-a]pyrimidine | Derivative 6t | CDK2 | 0.09 | [5] |
| Pyrazolo[1,5-a]pyrimidine | Derivative 6s | CDK2 | 0.23 | [5] |
| Pyrazolo[1,5-a]pyrimidine | Derivative 6t | TRKA | 0.45 | [5] |
| Pyrazolo[1,5-a]pyrimidine | Derivative 6s | TRKA | 0.45 | [5] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reliable evaluation of kinase inhibitors. Below are the methodologies for key assays in the preliminary screening of pyrazolopyrazine derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the enzymatic activity of a kinase by quantifying the amount of ADP produced during the kinase reaction. The luminescence signal is inversely proportional to the kinase inhibition.
Materials:
-
Pyrazolopyrazine test compounds (dissolved in DMSO)
-
Kinase of interest (e.g., Syk, EGFR, CDK2)
-
Substrate specific to the kinase
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazolopyrazine test compounds in DMSO.
-
Assay Plate Setup: Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.
-
Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Reaction Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of the compounds on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2)
-
Cell culture medium and supplements
-
Pyrazolopyrazine test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolopyrazine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% inhibition of cell growth).
Visualizing Kinase Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a key signaling pathway targeted by pyrazole-based inhibitors and a typical experimental workflow.
Caption: A typical experimental workflow for the evaluation of kinase inhibitors.
Caption: Simplified EGFR signaling pathway, a target for pyrazolopyrimidine inhibitors.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-<i>b</i>]pyridine derivatives as TRK inhibitors [ouci.dntb.gov.ua]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Tetrahydropyrazolopyrazine-Based ATR Inhibitors: A Comparative Analysis
For Immediate Release
In the landscape of targeted cancer therapy, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase have emerged as a promising class of drugs, particularly for tumors with deficiencies in the DNA Damage Response (DDR) pathway. This guide provides a comparative overview of the in vivo efficacy of the tetrahydropyrazolopyrazine-based ATR inhibitor, Elimusertib (BAY 1895344), against other notable ATR inhibitors, Ceralasertib (AZD6738) and Berzosertib (M6620/VX-970). The data presented herein is compiled from preclinical studies to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
ATR Signaling Pathway in DNA Damage Response
The ATR kinase is a critical regulator of the cellular response to DNA damage and replication stress. Upon detection of single-stranded DNA (ssDNA), which can arise from various forms of DNA damage or stalled replication forks, ATR initiates a signaling cascade to arrest the cell cycle, promote DNA repair, and stabilize replication forks.[1][2] Inhibition of ATR abrogates these protective mechanisms, leading to the accumulation of DNA damage and ultimately cell death, a mechanism that is particularly effective in cancer cells with existing DDR defects.[3]
Comparative In Vivo Efficacy
Preclinical studies have demonstrated the potent in vivo activity of Elimusertib, a tetrahydropyrazolopyrazine derivative, often showing superior or comparable efficacy to other ATR inhibitors. A key head-to-head comparison was conducted in a GRANTA-519 mantle cell lymphoma xenograft model.
| Inhibitor | Cancer Model | Dosing Schedule | Key Findings |
| Elimusertib (BAY 1895344) | GRANTA-519 Mantle Cell Lymphoma | 50 mg/kg, twice daily, 3 days on/4 days off (oral) | Strong antitumor efficacy [4][5] |
| Ceralasertib (AZD6738) | GRANTA-519 Mantle Cell Lymphoma | At MTD | Moderate antitumor efficacy[4][5] |
| Berzosertib (M6620) | GRANTA-519 Mantle Cell Lymphoma | At MTD | Moderate antitumor efficacy[4][5] |
Table 1: Direct Comparison of ATR Inhibitors in the GRANTA-519 Xenograft Model.
The superior efficacy of Elimusertib in this model highlights the potential of the tetrahydropyrazolopyrazine scaffold. Further studies have evaluated these inhibitors in various other cancer models, both as monotherapies and in combination with other anti-cancer agents.
| Inhibitor | Cancer Model | Combination Agent | Dosing Schedule | Key Findings |
| Elimusertib (BAY 1895344) | A2780 Ovarian Cancer | Monotherapy | 50 mg/kg, twice daily, 3 days on/4 days off (oral) | Strong antitumor efficacy[4] |
| Ceralasertib (AZD6738) | ATM-deficient NSCLC | Cisplatin | 25 mg/kg, daily for 14 days (oral) | Near complete tumor regression[6] |
| Ceralasertib (AZD6738) | ATM-deficient Gastric Cancer (SNU-601) | Monotherapy | 50 mg/kg, daily (oral) | Significant tumor growth inhibition[7] |
| Berzosertib (M6620) | Patient-Derived Lung Xenografts | Cisplatin | 10-20 mg/kg (IV) | Synergistic antitumor efficacy, including in cisplatin-insensitive models[8][9] |
| Berzosertib (M6620) | Colorectal Cancer Xenografts | Irinotecan | Not specified | Potentiated efficacy of irinotecan[10] |
Table 2: In Vivo Efficacy of ATR Inhibitors in Various Xenograft Models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summarized protocols for the key in vivo experiments cited in this guide.
General Xenograft Model Establishment and Treatment Workflow
The following diagram illustrates a typical workflow for in vivo efficacy studies of ATR inhibitors using xenograft models.
Protocol: GRANTA-519 Mantle Cell Lymphoma Xenograft Study
-
Cell Line: GRANTA-519 human mantle cell lymphoma cells are cultured in appropriate media.[11]
-
Animals: Female SCID beige mice are typically used.[4]
-
Tumor Implantation: 1 x 10^6 GRANTA-519 cells in a suspension with Matrigel are injected subcutaneously into the right flank of each mouse.[11]
-
Tumor Growth Monitoring: Tumor size is measured regularly with calipers, and tumor volume is calculated.[11]
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment groups.[11]
-
Drug Administration:
-
Efficacy Evaluation: Tumor growth inhibition is assessed by comparing the tumor volumes in the treated groups to the vehicle control group. Body weight is also monitored to assess toxicity.[4][11]
Protocol: ATM-Deficient Non-Small Cell Lung Cancer (NSCLC) Xenograft Study with Ceralasertib
-
Cell Line: ATM-deficient NSCLC cell lines are used.
-
Animals: Immunocompromised mice (e.g., nude or SCID).
-
Tumor Implantation: Tumor cells are implanted subcutaneously.
-
Treatment Regimen:
-
Outcome Measures: Tumor regression and overall tumor growth inhibition are the primary endpoints.[6]
Protocol: Patient-Derived Lung Xenograft (PDX) Study with Berzosertib
-
Model: Patient-derived lung tumor xenografts are established in immunocompromised mice.
-
Treatment:
-
Analysis: The study evaluates the ability of Berzosertib to enhance the efficacy of cisplatin, particularly in tumors that are insensitive to cisplatin alone.[8][9]
Conclusion
The available preclinical in vivo data suggests that the tetrahydropyrazolopyrazine-based ATR inhibitor, Elimusertib (BAY 1895344), demonstrates robust antitumor activity, showing superior efficacy in a direct comparison with other ATR inhibitors in a mantle cell lymphoma model. All three inhibitors, Elimusertib, Ceralasertib, and Berzosertib, have shown significant efficacy in various cancer models, particularly in combination with DNA-damaging agents, underscoring the therapeutic potential of ATR inhibition in oncology. The choice of inhibitor and treatment strategy may depend on the specific cancer type, its genetic background (e.g., ATM deficiency), and the combination agents being considered. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefits.
References
- 1. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The orally active and bioavailable ATR kinase inhibitor AZD6738 potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I Trial of First-in-Class ATR Inhibitor M6620 (VX-970) as Monotherapy or in Combination With Carboplatin in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. Granta519 Xenograft Model - Altogen Labs [altogenlabs.com]
Selectivity Profiling of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Derivatives Against a Kinase Panel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity of substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives, with a focus on their activity as inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. The information presented is based on published experimental data and is intended to serve as a resource for researchers in the field of kinase inhibitor discovery and development.
Introduction
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold has emerged as a promising starting point for the development of potent and selective kinase inhibitors. Derivatives of this core structure have been investigated for their inhibitory activity against various kinases, including Casein Kinase 1 (CK1) and Phosphoinositide 3-kinase (PI3K) alpha. Notably, a series of these compounds has been systematically optimized to yield highly potent and selective inhibitors of ATR kinase, a key regulator of the DNA damage response.
This guide focuses on the selectivity profile of these ATR inhibitors against a panel of related kinases, providing a direct comparison of their performance. We also present data for other classes of kinase inhibitors to offer a broader context for evaluating the selectivity of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold.
Data Presentation: Kinase Selectivity Profiles
The following tables summarize the in vitro inhibitory activity of representative 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives against a panel of kinases from the phosphatidylinositol 3-kinase-related kinase (PIKK) family and the PI3K family. The data is presented as IC50 values (the half-maximal inhibitory concentration), which is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: Selectivity Profile of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine ATR Inhibitors
| Compound | ATR IC50 (nM) | ATM IC50 (nM) | DNA-PK IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) |
| Compound 5 | 13 | >10000 | 1800 | >10000 | >10000 | >10000 | 1800 | 480 |
| Compound 6 | 3 | >10000 | 1200 | >10000 | >10000 | >10000 | 1200 | 190 |
| Compound 7 | 1 | >10000 | 1100 | >10000 | >10000 | >10000 | 1100 | 230 |
Data sourced from: Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors.[1]
Table 2: Comparative Selectivity of Alternative Kinase Inhibitors
| Compound | Target Kinase(s) | Scaffold | Representative IC50 (nM) |
| Alpelisib | PI3Kα | 2-aminothiazole | 5 (PI3Kα) |
| Idelalisib | PI3Kδ | Purine | 2.5 (PI3Kδ) |
| Gedatolisib | PI3K/mTOR | Pyridopyrimidinone | 1.9 (PI3Kα), 11 (mTOR) |
| AZD6738 (Ceralasertib) | ATR | Sulfonamide | 0.6 (ATR) |
This table presents representative data for well-characterized kinase inhibitors to provide a benchmark for selectivity. The IC50 values are for the primary target(s) and are sourced from publicly available literature.
Experimental Protocols
The following is a generalized description of the methodologies typically employed for kinase selectivity profiling, based on common practices in the field.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
The inhibitory activity of the compounds against the target kinases is typically determined using an in vitro kinase assay. A common method is a radiometric assay or a fluorescence-based assay.
1. Reagents and Materials:
-
Recombinant human kinases (e.g., ATR, ATM, DNA-PK, PI3K isoforms, mTOR).
-
Specific kinase substrates (peptide or protein).
-
ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]ATP) for radiometric assays.
-
Assay buffer (containing buffering agents, salts, and cofactors like MgCl₂).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Microplates (e.g., 96-well or 384-well).
-
For radiometric assays: Phosphocellulose filter plates and a scintillation counter.
-
For fluorescence-based assays: A suitable plate reader.
2. Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer.
-
Reaction Mixture Preparation: The kinase, substrate, and assay buffer are combined in the wells of the microplate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific period.
-
Termination of Reaction: The reaction is stopped, for example, by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane.
-
Detection:
-
Radiometric Assay: The amount of radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter.
-
Fluorescence-Based Assay (e.g., ADP-Glo™): The amount of ADP produced is measured, which correlates with kinase activity. This is often done by converting ADP to ATP and then using the newly synthesized ATP in a luciferase-based reaction to generate a luminescent signal.
-
-
Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a control (no inhibitor). The IC50 values are then determined by fitting the dose-response data to a sigmoidal curve.
Mandatory Visualization
ATR Signaling Pathway
The following diagram illustrates a simplified representation of the Ataxia Telangiectasia and Rad3-related (ATR) signaling pathway, which is activated in response to DNA damage and replication stress.
Caption: Simplified ATR signaling pathway in response to DNA damage.
Experimental Workflow for Kinase Selectivity Profiling
The diagram below outlines the general workflow for determining the selectivity of a kinase inhibitor against a panel of kinases.
Caption: General workflow for kinase selectivity profiling.
References
New Pyrazolopyrazine Analogs Demonstrate Promising Activity Against HIV-1 Integrase
For Immediate Release
Researchers have identified a novel pyrazolopyrazine analog, designated as 17b , which exhibits potent inhibitory activity against HIV-1 integrase, a critical enzyme for viral replication. This discovery, detailed in a recent publication, positions the pyrazolopyrazine scaffold as a promising framework for the development of new antiretroviral therapeutics. This guide provides a comparative analysis of this new analog against established HIV-1 integrase inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Performance Benchmark: Pyrazolopyrazine Analog vs. Marketed Integrase Inhibitors
The efficacy of the novel pyrazolopyrazine analog 17b was evaluated and compared against several FDA-approved integrase strand transfer inhibitors (INSTIs). The data, summarized in the tables below, highlight the inhibitory concentrations required to block the enzymatic activity of HIV-1 integrase (IC50) and to prevent viral replication in cell cultures (EC50).
| Compound | Type | Target | IC50 (nM) | Citation |
| Analog 17b | Pyrazolopyrazine Analog (Investigational) | Integrase Strand Transfer | 74 | [1] |
| Dolutegravir | Second-Generation INSTI | Integrase Strand Transfer | 2.7 | [2] |
| Bictegravir | Second-Generation INSTI | Integrase Strand Transfer | 7.5 | [3][4] |
| Raltegravir | First-Generation INSTI | Integrase Strand Transfer | 2 - 7 | [5][6] |
| Elvitegravir | First-Generation INSTI | Integrase Strand Transfer | 0.7 | [1] |
| Cabotegravir | Long-Acting INSTI | Integrase Strand Transfer | 3.0 | |
| Table 1: In Vitro HIV-1 Integrase Strand Transfer Inhibition (IC50) |
| Compound | Type | Cell Type | EC50 (nM) | Citation |
| Analog 17b | Pyrazolopyrazine Analog (Investigational) | Not Specified (IC95 value reported) | 63 (IC95) | [1] |
| Dolutegravir | Second-Generation INSTI | PBMCs, MT-4 cells | 0.51 - 2.2 | [2] |
| Bictegravir | Second-Generation INSTI | MT-2, MT-4 cells, CD4+ T lymphocytes, Macrophages | 1.5 - 6.6 | [3] |
| Raltegravir | First-Generation INSTI | Not Specified (IC95 value reported) | 19 - 31 (IC95) | [6] |
| Elvitegravir | First-Generation INSTI | Various cell-based assays | 0.21 - 1.15 | [1] |
| Cabotegravir | Long-Acting INSTI | Not Specified | Not Specified in provided results | |
| Table 2: In Vitro Anti-HIV-1 Activity (EC50/IC95) |
Mechanism of Action: Targeting HIV-1 Integrase
HIV-1 integrase inhibitors block the strand transfer step of viral DNA integration into the host cell's genome, a critical process for the establishment of a productive infection. By binding to the active site of the integrase enzyme, these inhibitors prevent the covalent linkage of the viral DNA to the host chromosome.
Figure 1: Mechanism of HIV-1 Integrase Inhibition
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
HIV-1 Integrase Strand Transfer Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the strand transfer step catalyzed by recombinant HIV-1 integrase.
-
Assay Components : The reaction mixture typically contains purified recombinant HIV-1 integrase, a biotinylated donor DNA duplex representing the U5 end of the HIV-1 long-terminal repeat, and a digoxigenin (DIG)-labeled target DNA duplex.
-
Reaction Setup : The integrase enzyme is pre-incubated with the test compound at various concentrations in a reaction buffer containing a divalent cation (e.g., Mg2+ or Mn2+).
-
Initiation of Reaction : The strand transfer reaction is initiated by the addition of the donor and target DNA substrates.
-
Incubation : The reaction is incubated at 37°C to allow for the integration of the donor DNA into the target DNA.
-
Detection : The reaction products, which are labeled with both biotin and DIG, are captured on a streptavidin-coated plate. The amount of integrated product is then quantified using an anti-DIG antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), which generates a colorimetric or chemiluminescent signal.
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Activity Assay
This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a cellular context.
-
Cell Culture : A susceptible human T-cell line (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are cultured in 96-well plates.
-
Compound Addition : The cells are pre-incubated with serial dilutions of the test compound.
-
Viral Infection : The cells are then infected with a laboratory-adapted or clinical isolate of HIV-1.
-
Incubation : The infected cells are incubated for a period of 3 to 7 days to allow for viral replication.
-
Quantification of Viral Replication : The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen in the cell culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis : The half-maximal effective concentration (EC50) is determined by plotting the percentage of inhibition of viral replication against the compound concentration. A parallel cytotoxicity assay is often performed to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
References
- 1. Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of the Next Generation of HIV-1 Integrase Inhibitors: Pyrazolone as a Novel Inhibitor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. brieflands.com [brieflands.com]
- 5. benchchem.com [benchchem.com]
- 6. A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Potency of Tetrahydropyrazolopyrazine Salts as MYT1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro potency of different salt forms of a hypothetical tetrahydropyrazolopyrazine lead compound, designated THPP-Y. The selection of an appropriate salt form is a critical step in drug development, influencing physicochemical properties and potentially impacting biological activity. Here, we present a template for evaluating and comparing the hydrochloride (HCl), mesylate, and tartrate salts of THPP-Y for their ability to inhibit MYT1 kinase, a key regulator of the G2/M cell cycle checkpoint.[1][2]
Data Presentation: In Vitro Potency Summary
The in vitro potency of the different THPP-Y salts was evaluated using both biochemical and cellular assays. The biochemical assay directly measures the inhibition of recombinant human MYT1 kinase activity. The cellular assay assesses the compound's ability to inhibit the phosphorylation of CDK1, a downstream target of MYT1, in a cancer cell line.
| Compound ID | Salt Form | Biochemical MYT1 IC50 (nM) | Kinase Inhibition Constant (Ki) (nM) | Cellular pCDK1 (Thr14/Tyr15) IC50 (nM) |
| THPP-Y-HCl | Hydrochloride | 2.5 ± 0.3 | 1.1 ± 0.2 | 25 ± 4 |
| THPP-Y-Mesylate | Mesylate | 2.8 ± 0.5 | 1.3 ± 0.3 | 28 ± 5 |
| THPP-Y-Tartrate | Tartrate | 4.1 ± 0.6 | 1.9 ± 0.4 | 45 ± 7 |
Data are presented as mean ± standard deviation from three independent experiments. The data presented is hypothetical and for illustrative purposes.
Signaling Pathway and Experimental Workflow
MYT1 kinase plays a crucial role in the G2/M cell cycle checkpoint by phosphorylating and inactivating the CDK1/Cyclin B complex, thereby preventing premature entry into mitosis.[1][2][3] Inhibition of MYT1 leads to the activation of CDK1 and can cause mitotic catastrophe in cancer cells, making it a promising therapeutic target.[1][4]
The following workflow outlines the key steps in the in vitro biochemical assay used to determine the potency of the test compounds against MYT1 kinase.
Experimental Protocols
MYT1 Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies MYT1 kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Reagent Preparation : All reagents, including recombinant human MYT1 enzyme, kinase assay buffer, DTT, substrate peptide, and ATP were prepared according to the manufacturer's instructions (e.g., ADP-Glo™ Kinase Assay, Promega). Test compounds (THPP-Y salts) were dissolved in 100% DMSO to create stock solutions.
-
Compound Plating : The THPP-Y salt stock solutions were serially diluted in kinase buffer. 1 µL of each dilution was then added to the wells of a white, opaque 384-well plate. Control wells contained DMSO at a final concentration not exceeding 1%.
-
Enzyme Addition : Recombinant MYT1 enzyme was diluted in kinase assay buffer. 2 µL of the diluted enzyme solution was added to each well of the assay plate.
-
Reaction Initiation : A substrate/ATP mixture was prepared in kinase assay buffer. The kinase reaction was initiated by adding 2 µL of this mixture to each well. The final reaction volume was 5 µL.
-
Incubation : The plate was gently shaken for 30 seconds and then incubated at 30°C for 60 minutes.
-
Signal Detection :
-
After incubation, the plate was equilibrated to room temperature. 5 µL of ADP-Glo™ Reagent was added to each well to stop the kinase reaction and deplete any remaining ATP. The plate was then incubated at room temperature for 40 minutes.
-
10 µL of Kinase Detection Reagent was added to each well. This reagent converts the ADP generated during the kinase reaction into ATP and simultaneously catalyzes a luciferase/luciferin reaction to produce a luminescent signal proportional to the ADP concentration.
-
The plate was incubated for an additional 30 minutes at room temperature.
-
-
Data Analysis : Luminescence was measured using a plate reader. The percentage of inhibition for each compound concentration was calculated relative to the DMSO control. IC50 values were determined by fitting the data to a four-parameter logistic curve using appropriate software.
Cellular pCDK1 (Thr14/Tyr15) Assay
This assay measures the inhibition of MYT1 in a cellular context by quantifying the phosphorylation of its direct substrate, CDK1.
-
Cell Culture : A human cancer cell line with known MYT1 dependency (e.g., HCC1569) was cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment : Cells were treated with serial dilutions of the THPP-Y salts for a predetermined time (e.g., 4 hours).
-
Cell Lysis : After treatment, the cells were washed and lysed to release cellular proteins.
-
Detection : The levels of phosphorylated CDK1 (pCDK1) at the Thr14 and Tyr15 sites were quantified using a sandwich ELISA or a TR-FRET-based assay. Total CDK1 levels were also measured for normalization.
-
Data Analysis : The ratio of pCDK1 to total CDK1 was calculated for each treatment condition. The percentage of inhibition of CDK1 phosphorylation was determined relative to DMSO-treated control cells. IC50 values were calculated by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.[5]
References
- 1. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. sdbonline.org [sdbonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride: A Step-by-Step Guide
The proper disposal of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride is crucial for laboratory safety and environmental protection. This compound, while not having a specific, publicly available Safety Data Sheet (SDS), is structurally related to other heterocyclic amine hydrochlorides for which safety data indicates hazardous properties. Therefore, it must be treated as a hazardous chemical waste. Disposal should always be in accordance with local, state, and federal regulations, and carried out by a licensed professional waste disposal service.[1]
Immediate Safety and Handling Precautions:
Before beginning any disposal-related activities, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][2] All handling of the chemical waste should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3]
Step-by-Step Disposal Protocol:
-
Waste Identification and Classification:
-
Treat this compound as a hazardous waste. Based on data from similar compounds, it is likely to be an irritant to the skin and eyes, and may cause respiratory irritation.[1][2]
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified. Incompatible chemicals can react dangerously.[3][4] Specifically, keep it separate from bases and strong oxidizing agents.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should be clearly labeled as "Hazardous Waste".[3][5]
-
The label must include the full chemical name: "this compound", the date of accumulation, and any relevant hazard warnings (e.g., "Irritant").[3]
-
Keep the waste container securely closed except when adding more waste.[5][6]
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[4][5]
-
The SAA should be a well-ventilated, secure location away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Disposal:
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[6][7] Improper disposal can lead to environmental contamination and regulatory violations.[3]
-
Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5][6]
-
Provide the waste disposal personnel with a complete and accurate description of the waste.
-
Quantitative Data Summary:
| Parameter | Guideline | Source |
| pH for Drain Disposal | Not applicable; drain disposal is prohibited. | [6][7] |
| Maximum Accumulation Volume in SAA | Up to 55 gallons of total hazardous waste. | [5] |
| Maximum Accumulation Time in SAA | Up to 12 months, provided accumulation limits are not exceeded. | [5] |
| Container Fill Level | Fill to no more than 90% capacity to allow for expansion. | [8] |
Experimental Protocol for Spill Cleanup:
In the event of a spill, the following procedure should be followed:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Wear, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, a respirator may be necessary.[9]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain the spill.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9][10] Avoid creating dust.[9]
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Logical Workflow for Disposal:
Caption: Figure 1. Disposal Workflow for this compound
References
- 1. angenechemical.com [angenechemical.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. Laboratory waste disposal • Chemistry • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride. The following procedures are designed to ensure a safe laboratory environment and proper disposal of the compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the work area and the specific tasks to be performed is necessary to determine the appropriate personal protective equipment.[1] Based on the hazard profile of similar compounds, which indicates potential for skin, eye, and respiratory irritation, the following PPE is recommended.[2][3][4][5]
| PPE Category | Recommended Equipment | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are suitable for incidental contact.[1][6] For prolonged handling, consider double gloving or using gloves with higher chemical resistance.[6] Always wash hands thoroughly after handling.[2][7] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Safety glasses are the minimum requirement.[1] Goggles or a face shield in addition to safety glasses should be worn when there is a splash hazard.[6][8] |
| Skin and Body Protection | Laboratory coat | A lab coat should be worn to protect clothing and skin from potential splashes and spills.[1][8] |
| Respiratory Protection | Use in a well-ventilated area; respirator if needed | Handle in a chemical fume hood to avoid breathing dust or vapors.[2][3][4] If ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary.[9] |
| Foot Protection | Closed-toe shoes | To prevent injuries from spills or dropped objects, closed-toe shoes are mandatory in the laboratory.[8] |
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[2][4][7]
Spill Response:
-
Wear appropriate PPE and sweep up the spilled solid material.
-
Place the collected material into a suitable, labeled container for disposal.[10]
-
Clean the affected area thoroughly.[3]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4][7]
Experimental Workflow: Handling and Disposal
Caption: Workflow for Safe Handling and Disposal
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | C6H8ClF3N4 | CID 11961371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
